Oxazole-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1,3-oxazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2/c6-3-4-5-1-2-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHOSUCCUICRLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564013 | |
| Record name | 1,3-Oxazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65373-52-6 | |
| Record name | 1,3-Oxazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Oxazole-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Oxazole-2-carbaldehyde (CAS No. 65373-52-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxazole-2-carbaldehyde, identified by the CAS number 65373-52-6, is a pivotal heterocyclic aldehyde that serves as a versatile building block in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a reactive aldehyde group appended to an electron-deficient oxazole ring, allows for a diverse range of chemical transformations. This reactivity makes it a valuable precursor for the synthesis of complex heterocyclic compounds with potential therapeutic applications, including antimicrobial and anticancer agents.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound, along with detailed experimental protocols and characterization data to support its application in research and drug development.
Physicochemical Properties
This compound is a colorless liquid under standard conditions.[1] A summary of its key physicochemical properties is presented in Table 1. While some experimental data is available, certain properties are based on computational predictions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 65373-52-6 | [3] |
| Molecular Formula | C₄H₃NO₂ | [3] |
| Molecular Weight | 97.07 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Purity | ≥ 97% (Assay) | [1] |
| Predicted Density | 1.3 ± 0.1 g/cm³ | |
| Predicted Boiling Point | 182.5 ± 23.0 °C at 760 mmHg | |
| Predicted Flash Point | 64.2 ± 22.6 °C |
Synthesis and Experimental Protocols
The synthesis of oxazole derivatives can be achieved through various established methods, including the Robinson-Gabriel, Fischer, and Van Leusen syntheses.[4][5] A common approach for the preparation of 2-substituted oxazoles involves the cyclization of α-haloketones with primary amides.[4]
General Synthetic Approach: Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful method for the synthesis of oxazoles from aldehydes and Tosylmethylisocyanide (TosMIC).[6] This reaction proceeds via a [3+2] cycloaddition mechanism.[6]
Diagram 1: General Workflow for Van Leusen Oxazole Synthesis
Caption: A generalized workflow for the synthesis of oxazoles using the Van Leusen reaction.
Example Experimental Protocol: Synthesis of a 2,5-Disubstituted Oxazole
Materials:
-
2-Iodoacetamide
-
2-Bromo-1-(m-tolyl)ethan-1-one
-
Base (e.g., Potassium Carbonate)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Silica Gel for column chromatography
-
Eluent (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
To a solution of 2-bromo-1-(m-tolyl)ethan-1-one (1.0 eq) in DMF, add 2-iodoacetamide (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture at a suitable temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 2,5-disubstituted oxazole.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. Expected spectral data, based on the analysis of structurally similar compounds, are summarized in Table 2.[1]
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aldehyde proton (CHO) signal in the downfield region (δ 9.5-10.5 ppm). Aromatic protons of the oxazole ring with characteristic splitting patterns. |
| ¹³C NMR | Carbonyl carbon of the aldehyde group (C=O) signal around δ 180-190 ppm. Signals corresponding to the carbon atoms of the oxazole ring system. |
| Infrared (IR) | Strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹. C=N and C-O stretching vibrations characteristic of the oxazole ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight. Characteristic fragmentation patterns involving the loss of CO and cleavage of the oxazole ring.[8] |
Diagram 2: Standard Workflow for Compound Characterization
Caption: A typical workflow for the purification and spectroscopic characterization of a synthesized organic compound.
Reactivity and Applications in Drug Development
The aldehyde functional group in this compound is a key site for its reactivity, participating in a variety of chemical transformations.[1]
Diagram 3: Reactivity of this compound
Caption: Major chemical transformations of the aldehyde group in this compound.
This versatile reactivity makes this compound a valuable intermediate for the synthesis of diverse heterocyclic scaffolds. The oxazole nucleus is a recognized "privileged structure" in medicinal chemistry, found in numerous compounds with a wide spectrum of biological activities, including:
-
Anticancer agents
-
Antimicrobial agents [2]
-
Anti-inflammatory agents
The aldehyde group serves as a handle to introduce various functionalities, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies in the drug discovery process.[6]
Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathway modulation of this compound are limited in the public domain, the broader class of oxazole derivatives has been extensively studied. Oxazole-containing compounds have been shown to interact with a variety of biological targets, including enzymes and receptors, leading to the modulation of cellular pathways.[2] For instance, certain oxazole derivatives have been identified as inhibitors of enzymes involved in cancer cell proliferation and as antimicrobial agents.[1] The specific biological effects are highly dependent on the substitution pattern of the oxazole ring. Further research is warranted to elucidate the specific biological targets and mechanisms of action for derivatives of this compound.
Conclusion
This compound is a key heterocyclic building block with significant potential in the fields of medicinal chemistry and materials science. Its straightforward reactivity, coupled with the established biological importance of the oxazole scaffold, makes it an attractive starting material for the synthesis of novel compounds with diverse therapeutic applications. This technical guide provides essential information for researchers and developers, though it highlights the need for more publicly available, detailed experimental data for this specific compound to fully unlock its potential in future research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
An In-depth Technical Guide on the Molecular Weight of Oxazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed breakdown of the molecular weight of oxazole-2-carbaldehyde, a crucial parameter for a wide range of applications in research and development, including stoichiometric calculations in chemical synthesis, analytical characterization, and drug design.
Molecular Composition and Weight
This compound is a heterocyclic aldehyde with the molecular formula C4H3NO2.[1][2] Its molecular weight is a fundamental chemical property derived from the sum of the atomic weights of its constituent atoms.
The determination of the molecular weight of this compound is based on its elemental composition and the standard atomic weights of each element. The compound consists of carbon, hydrogen, nitrogen, and oxygen.
Table 1: Elemental Composition of this compound
| Element | Symbol | Count |
| Carbon | C | 4 |
| Hydrogen | H | 3 |
| Nitrogen | N | 1 |
| Oxygen | O | 2 |
The molecular weight is calculated by multiplying the count of each atom by its standard atomic weight and summing the results. The standard atomic weights are established by the International Union of Pure and Applied Chemistry (IUPAC).
Table 2: Calculation of the Molecular Weight of this compound
| Element | Atomic Count | Standard Atomic Weight (amu) | Total Contribution (amu) |
| Carbon (C) | 4 | 12.011[3][4] | 48.044 |
| Hydrogen (H) | 3 | 1.008[5][6] | 3.024 |
| Nitrogen (N) | 1 | 14.007[7][8][9] | 14.007 |
| Oxygen (O) | 2 | 15.999[10][11][12] | 31.998 |
| Total Molecular Weight | 97.073 |
The calculated molecular weight of this compound is approximately 97.073 atomic mass units (amu) . This value is consistent with the commonly cited molecular weight of 97.07 g/mol .[1][2]
Methodology for Molecular Weight Determination
The molecular weight of a compound like this compound is typically determined and confirmed using the following experimental techniques:
-
Mass Spectrometry (MS): This is a primary analytical technique used to measure the mass-to-charge ratio of ions. The molecular ion peak (M+) in the mass spectrum provides the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, which can also confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR (¹H, ¹³C) is primarily used for structure elucidation, the information obtained can confirm the number of each type of atom, thus corroborating the molecular formula used for the molecular weight calculation.
-
Elemental Analysis: This technique determines the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimental percentages can be used to derive the empirical formula, and in conjunction with an approximate molecular weight from another method (like mass spectrometry), the exact molecular formula and thus the precise molecular weight can be determined.
The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.
Caption: Workflow for Molecular Weight Determination.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Atomic/Molar mass [westfield.ma.edu]
- 4. youtube.com [youtube.com]
- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. Nitrogen - Wikipedia [en.wikipedia.org]
- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. fiveable.me [fiveable.me]
- 11. princeton.edu [princeton.edu]
- 12. Oxygen - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Properties of Oxazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxazole-2-carbaldehyde, a heterocyclic aldehyde, is a pivotal building block in synthetic organic chemistry and medicinal chemistry. Its unique electronic and structural features, conferred by the oxazole ring, make it a versatile precursor for the synthesis of a wide array of more complex molecules, including pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and potential biological significance.
Chemical and Physical Properties
This compound is a colorless to light brown liquid at room temperature.[1] Its core structure consists of a five-membered aromatic oxazole ring with an aldehyde group at the 2-position. This substitution pattern significantly influences the compound's reactivity and physical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃NO₂ | [2][3] |
| Molecular Weight | 97.07 g/mol | [2][3] |
| CAS Number | 65373-52-6 | [2][3] |
| Appearance | Colorless to light brown liquid | [1] |
| Boiling Point | 182.5 °C (predicted) | [4] |
| Density | 1.258 ± 0.06 g/cm³ (predicted) | [4] |
| pKa (of conjugate acid) | ~0.8 | [4][5] |
| Solubility | Miscible in polar aprotic solvents (e.g., DCM) | [4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR | Aldehyde proton (CHO) signal expected in the downfield region (δ 9.5-10.5 ppm). Aromatic protons on the oxazole ring will exhibit characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Carbonyl carbon of the aldehyde group (C=O) signal anticipated around δ 180-190 ppm. Signals corresponding to the carbon atoms of the oxazole ring. |
| Infrared (IR) Spectroscopy | Strong C=O stretching vibration for the aldehyde group typically observed around 1700 cm⁻¹. Characteristic C=N and C-O stretching vibrations of the oxazole ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of CO. |
Synthesis and Purification
Several synthetic routes to this compound have been reported, with the Van Leusen oxazole synthesis being a prominent and versatile method.[4]
Van Leusen Oxazole Synthesis
This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring.[4]
Experimental Protocol: Van Leusen Synthesis of this compound
Materials:
-
Glyoxal (or a suitable precursor)
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 equivalent), TosMIC (1.1 equivalents), and potassium carbonate (2.5 equivalents).
-
Add anhydrous methanol to the flask to serve as the solvent.
-
Heat the reaction mixture to reflux (typically around 65 °C) and stir for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by column chromatography on silica gel.[1]
Experimental Protocol: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the aldehyde functional group and the electronic nature of the oxazole ring.
-
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, oxazole-2-carboxylic acid, using common oxidizing agents.[4]
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, (oxazol-2-yl)methanol, using reducing agents such as sodium borohydride.[4]
-
Nucleophilic Addition: The electrophilic carbon of the aldehyde is susceptible to nucleophilic attack, allowing for the formation of various derivatives such as imines, oximes, and hydrazones.
-
Electrophilic Aromatic Substitution: The oxazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The position of substitution is influenced by the directing effects of the ring heteroatoms and the aldehyde group.[4]
Biological Significance and Potential Applications
The oxazole moiety is a common scaffold in many biologically active natural products and synthetic pharmaceuticals.[6] While specific signaling pathway interactions for this compound are not extensively documented, oxazole derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[4] The mechanism of action often involves the interaction of the oxazole-containing molecule with biological targets like enzymes and receptors.[4]
For instance, some carbazole derivatives containing an aldehyde group have been shown to reactivate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.[7] This occurs through the activation of MAPK signaling pathways (p38-MAPK and JNK), which in turn phosphorylate and activate p53. Given the structural similarities, it is plausible that this compound or its derivatives could engage in similar interactions, though this requires further investigation.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Representative Signaling Pathway
The following diagram depicts a generalized signaling pathway that can be modulated by certain bioactive aldehydes, leading to the activation of the p53 tumor suppressor protein. While not definitively shown for this compound, it represents a plausible mechanism of action for structurally related compounds.
Caption: Representative MAPK-p53 signaling pathway potentially modulated by bioactive aldehydes.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Specific hazard information should be consulted from the material safety data sheet (MSDS) before use.
Conclusion
This compound is a valuable and reactive intermediate with significant potential in organic synthesis and drug discovery. Its well-defined chemical properties and versatile reactivity allow for the construction of diverse molecular architectures. Further research into its biological activities and specific interactions with cellular pathways will continue to unlock its potential for the development of novel therapeutic agents.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 65373-52-6 | Benchchem [benchchem.com]
- 5. Oxazole - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Oxazole-2-carbaldehyde: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties, synthesis, and potential biological relevance of oxazole-2-carbaldehyde. This document is intended to serve as a valuable resource, summarizing key data, detailing experimental methodologies, and visualizing complex chemical and biological processes.
Core Physical and Chemical Properties
This compound is a heterocyclic aldehyde with the molecular formula C₄H₃NO₂.[1] Its structure, featuring an oxazole ring substituted with a carbaldehyde group at the 2-position, imparts it with unique reactivity and makes it a valuable intermediate in organic synthesis.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 97.07 g/mol | [1] |
| Boiling Point | 182.5 ± 23.0 °C (Predicted) | [2] |
| Density | 1.258 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in water. Miscible with polar aprotic solvents (e.g., Dichloromethane). | [3][4] |
| Appearance | Light brown liquid | [5] |
| pKa (of conjugate acid) | -1.86 ± 0.10 (Predicted) | [2] |
Synthesis of this compound and its Derivatives
The synthesis of the oxazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing versatile routes to this scaffold. These methods are crucial for accessing this compound and its derivatives for further study and application.
Key Synthetic Methodologies
Several classical and modern methods are employed for the synthesis of oxazoles. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
-
Robinson-Gabriel Synthesis: This method involves the dehydration of 2-acylamino-ketones to form oxazoles.[6][7]
-
Fischer Oxazole Synthesis: This synthesis utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[3]
-
Van Leusen Oxazole Synthesis: A versatile method that allows for the preparation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5]
Below are diagrams illustrating the logical workflow and reaction mechanism for the Van Leusen oxazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. synarchive.com [synarchive.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide on the Mass Spectrometry Fragmentation of Oxazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of oxazole-2-carbaldehyde. The information presented herein is synthesized from established fragmentation principles of heterocyclic compounds and aldehydes, offering a predictive framework for the interpretation of experimental data.
Introduction to this compound and its Mass Spectrometric Behavior
The electron impact (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak. The subsequent fragmentation is likely to be driven by the presence of the aldehyde group and the inherent instability of the oxazole ring under ionization.[2][5] Key fragmentation pathways are anticipated to include the loss of a hydrogen radical, the formyl radical, and carbon monoxide, followed by the characteristic cleavage of the oxazole ring.[2][6]
Predicted Mass Spectrometry Fragmentation Data
The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound under electron impact mass spectrometry.
| m/z | Proposed Ion Structure | Formula | Proposed Fragmentation Pathway |
| 97 | [M]⁺• (Molecular Ion) | [C₄H₃NO₂]⁺• | Parent molecule |
| 96 | [M-H]⁺ | [C₄H₂NO₂]⁺ | Loss of a hydrogen radical from the aldehyde group |
| 69 | [M-CO]⁺• | [C₃H₃NO]⁺• | Loss of carbon monoxide from the molecular ion |
| 68 | [M-CHO]⁺ | [C₃H₂NO]⁺ | Loss of the formyl radical (CHO) |
| 41 | [C₂H₃N]⁺• | [C₂H₃N]⁺• | Cleavage of the oxazole ring, loss of CO₂ |
| 40 | [C₂H₂N]⁺ | [C₂H₂N]⁺ | Further fragmentation of the oxazole ring |
Proposed Experimental Protocol for Mass Spectrometry Analysis
To obtain a mass spectrum of this compound, the following experimental setup using an electron ionization mass spectrometer is proposed:
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the ion source via a direct insertion probe or a gas chromatograph.
-
Ionization: Electron Ionization (EI) is employed. The electron energy is typically set to 70 eV to induce reproducible fragmentation patterns.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Detector: An electron multiplier or a similar detector is used to detect the ions.
-
Data Acquisition: The mass spectrum is recorded over a mass range of m/z 10-200 to ensure the detection of the molecular ion and all significant fragment ions.
Visualization of the Proposed Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of this compound.
References
An In-depth Technical Guide to the Boiling Point Determination of Oxazole-2-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for the accurate determination of the boiling point of oxazole-2-carbaldehyde, a pivotal heterocyclic aldehyde in contemporary drug discovery and development. Recognizing that this compound exists as a liquid at ambient temperatures, this document eschews traditional melting point analysis in favor of a detailed exposition on micro-boiling point determination. The methodologies presented herein are tailored for researchers, scientists, and drug development professionals who require precise physical constant data for compound characterization, purity assessment, and quality control. This guide emphasizes the causal relationships between experimental parameters, sample purity, and the accuracy of the final determination, thereby providing a self-validating protocol. All procedures are grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of this compound and the Imperative of Purity
This compound is a key synthetic intermediate, valued for the oxazole moiety—a structural motif present in numerous biologically active compounds and approved pharmaceuticals. Its aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, making it a valuable building block in the synthesis of complex molecular architectures.
The physical properties of a compound are intrinsically linked to its identity and purity. For a liquid such as this compound, the boiling point is a critical physical constant. A sharp, consistent boiling point is a strong indicator of a pure substance, while a broad boiling range suggests the presence of impurities.[1][2] In the context of drug development, even minute impurities can significantly alter the pharmacological and toxicological profile of a compound. Therefore, the precise determination of the boiling point of this compound is not merely an academic exercise but a fundamental aspect of quality assurance and control.
This guide will focus on the micro-boiling point determination method, a technique well-suited for the small sample quantities often encountered in research and early-stage drug development.
Synthesis and Purification of this compound: A Prerequisite for Accurate Analysis
The fidelity of a boiling point determination is fundamentally dependent on the purity of the sample. Common impurities in aldehydes often include the corresponding alcohol from which it was synthesized, the carboxylic acid from over-oxidation, and products of self-condensation.[3] The synthesis of oxazole derivatives can be achieved through various methods, such as the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[4][5]
Regardless of the synthetic route, rigorous purification is paramount. Fractional distillation is the preferred method for purifying liquid aldehydes like this compound.[6][7] This technique separates components of a liquid mixture based on differences in their boiling points.[8][9] For compounds with close boiling points, a fractionating column with a high number of theoretical plates is necessary to achieve effective separation.[10]
General Purification Protocol for this compound:
-
Acid Removal: Wash the crude this compound with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities, such as oxazole-2-carboxylic acid.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.
-
Fractional Distillation: Purify the dried liquid by fractional distillation under atmospheric or reduced pressure. The boiling point of the purest fraction should be recorded.
Experimental Protocol: Micro-Boiling Point Determination using the Thiele Tube Method
The Thiele tube method is a classic and reliable technique for determining the boiling point of a small amount of liquid.[11][12] It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[1]
Apparatus and Reagents
-
Thiele Tube
-
High-temperature resistant mineral oil or silicone oil
-
Thermometer (calibrated)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or a small piece of rubber tubing
-
Bunsen burner or a suitable heating mantle
-
Clamp and stand
-
Purified this compound
Thermometer Calibration
The accuracy of the boiling point determination is contingent on the accuracy of the thermometer. Therefore, the thermometer should be calibrated using substances with known boiling points.[13] For the expected boiling point of this compound (predicted around 182.5 °C), a high-boiling point standard should be used. The calibration involves comparing the thermometer reading in boiling water (adjusting for atmospheric pressure) and other known standards to the true values and creating a correction curve if necessary.[14][15][16]
Step-by-Step Procedure
-
Sample Preparation: Add 0.5-1 mL of purified this compound to the small test tube.
-
Capillary Inversion: Place the capillary tube into the small test tube with the open end down.
-
Assembly: Attach the small test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Thiele Tube Setup: Clamp the Thiele tube to the stand and fill it with oil to a level just above the top of the side arm.
-
Immersion: Insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is immersed in the oil and the rubber band is above the oil level to prevent it from breaking.[17]
-
Heating: Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner or a heating mantle. The shape of the Thiele tube promotes even heating of the oil through convection currents.[18][19]
-
Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands. As the liquid approaches its boiling point, the rate of bubbling will increase as the vapor of the this compound displaces the air.
-
Determining the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, remove the heat source and allow the apparatus to cool slowly.
-
Recording the Boiling Point: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[12][20] This is the point where the external pressure overcomes the vapor pressure of the sample. Record this temperature.
-
Repeatability: For accuracy, repeat the determination at least twice. The readings should be within a narrow range (e.g., ±0.5 °C).
Safety Precautions
-
This compound is a combustible liquid and may be harmful if swallowed, in contact with skin, or inhaled.[21][22] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[23]
-
Be cautious when heating the oil in the Thiele tube to avoid burns and fire hazards. Never heat a closed system.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the micro-boiling point determination process.
Caption: Workflow for Micro-Boiling Point Determination.
Data Presentation and Interpretation
The experimentally determined boiling point of this compound should be reported along with the atmospheric pressure at which the measurement was taken, as boiling point is pressure-dependent.[24]
| Property | Value | Source |
| Molecular Formula | C₄H₃NO₂ | PubChem |
| Molecular Weight | 97.07 g/mol | PubChem |
| Physical State | Light brown liquid | ChemicalBook |
| Predicted Boiling Point | 182.5 ± 23.0 °C | Chemdad |
Note: The predicted boiling point is a calculated value and may differ from the experimentally determined value.
A sharp and reproducible boiling point indicates a high degree of purity. A boiling range of more than 2 °C typically suggests the presence of impurities.
Conclusion
The accurate determination of the boiling point of this compound is a critical step in its characterization and quality control, particularly in the context of its application in drug discovery and development. The micro-boiling point method using a Thiele tube offers a reliable and material-sparing approach for this determination. By adhering to the principles of sample purity, proper experimental technique, and accurate temperature measurement, researchers can obtain precise and trustworthy data that is essential for advancing their scientific endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tutorchase.com [tutorchase.com]
- 3. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jackwestin.com [jackwestin.com]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. Purification [chem.rochester.edu]
- 10. Video: Fractional Distillation: Principle, Purification of a Mixture [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chymist.com [chymist.com]
- 13. Training Tip: Boiling Point Calibration [statefoodsafety.com]
- 14. fooddocs.com [fooddocs.com]
- 15. fluke.com [fluke.com]
- 16. studyrocket.co.uk [studyrocket.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. Thiele tube - Wikipedia [en.wikipedia.org]
- 19. timstar.co.uk [timstar.co.uk]
- 20. uomus.edu.iq [uomus.edu.iq]
- 21. fishersci.com [fishersci.com]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. aksci.com [aksci.com]
- 24. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Physicochemical Properties and Synthesis of Oxazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the boiling point of oxazole-2-carbaldehyde, a key physical property for its handling, purification, and application in research and development. The document details a standard experimental protocol for boiling point determination and illustrates a common synthetic route to the compound.
Boiling Point of this compound
This compound, a heterocyclic aldehyde, is a valuable building block in medicinal chemistry and materials science. Accurate knowledge of its physical properties is crucial for its application. The boiling point is a fundamental characteristic used to assess purity and to establish parameters for distillation-based purification.
Quantitative Data
The experimentally determined boiling point of this compound is summarized in the table below. The data is reported at standard atmospheric pressure.
| Compound Name | CAS Number | Boiling Point (°C) | Pressure (mmHg) | Reference |
| This compound | 65373-52-6 | 182.5 | 760 | [1][2][3] |
Experimental Protocol: Boiling Point Determination
While a specific experimental record for the boiling point determination of this compound is not publicly available, a standard and widely accepted methodology for determining the boiling point of a liquid organic compound is the capillary method. This method can be performed using either a Thiele tube or a heating block apparatus.
Principle
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In the capillary method, a small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube, and subsequently, the liquid re-enters the capillary upon cooling, is recorded as the boiling point.
Materials and Apparatus
-
Sample of this compound
-
Thiele tube or aluminum heating block
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube (fusion tube)
-
Heating mantle or Bunsen burner
-
Mineral oil or other suitable heating bath fluid
-
Stand and clamps
Procedure
-
Sample Preparation : A small amount (a few drops) of this compound is placed into the fusion tube.
-
Capillary Insertion : A capillary tube, sealed at one end, is placed open-end-down into the liquid in the fusion tube.
-
Apparatus Assembly : The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level. This assembly is then immersed in the heating bath (Thiele tube filled with mineral oil or an aluminum block).[1]
-
Heating : The apparatus is heated gently and slowly.[1] The heating rate should be controlled to ensure a gradual increase in temperature.
-
Observation : As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[1]
-
Boiling Point Determination : The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.
-
Pressure Correction : The atmospheric pressure should be recorded at the time of the experiment. If the pressure is not 760 mmHg, a correction may be applied to the observed boiling point.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.
-
Perform the experiment in a well-ventilated fume hood.
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.
-
Be cautious when working with open flames if a Bunsen burner is used.
Synthesis of this compound
A common method for the synthesis of this compound is the direct formylation of the parent heterocycle, oxazole. This reaction introduces a formyl group (-CHO) at the C2 position of the oxazole ring.
Synthetic Pathway
The formylation of oxazole can be achieved using a Vilsmeier-Haack type reagent, such as a mixture of N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), or by deprotonation at the C2 position followed by quenching with a formylating agent like DMF.[4] The following diagram illustrates the general workflow for the synthesis of this compound from oxazole.
Caption: Synthetic workflow for this compound.
References
Navigating the Solubility Landscape of Oxazole-2-carbaldehyde: A Technical Guide
Introduction
Oxazole-2-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. Understanding its solubility in a range of organic solvents is paramount for its effective use in synthesis, purification, formulation, and various screening assays. Currently, there is a notable absence of publicly available, quantitative data on the solubility of this compound in common organic solvents. This technical guide is designed to address this gap by providing researchers, scientists, and drug development professionals with a comprehensive overview of the established experimental protocols for determining the solubility of this compound.
This document outlines the standard methodologies for both thermodynamic and kinetic solubility determination, details the analytical procedures for quantification, and provides a framework for the systematic presentation of solubility data. By following the protocols described herein, researchers can generate reliable and reproducible solubility profiles for this compound, facilitating its application in a variety of research and development settings.
Data Presentation
A systematic tabulation of solubility data is crucial for easy comparison and interpretation. The following table provides a recommended format for presenting the experimentally determined solubility of this compound in various organic solvents at different temperatures.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | [Experimental Data] | [Calculated Data] |
| 40 | [Experimental Data] | [Calculated Data] | |
| Ethanol | 25 | [Experimental Data] | [Calculated Data] |
| 40 | [Experimental Data] | [Calculated Data] | |
| Isopropanol | 25 | [Experimental Data] | [Calculated Data] |
| 40 | [Experimental Data] | [Calculated Data] | |
| Acetone | 25 | [Experimental Data] | [Calculated Data] |
| 40 | [Experimental Data] | [Calculated Data] | |
| Acetonitrile | 25 | [Experimental Data] | [Calculated Data] |
| 40 | [Experimental Data] | [Calculated Data] | |
| Dichloromethane | 25 | [Experimental Data] | [Calculated Data] |
| 40 | [Experimental Data] | [Calculated Data] | |
| Ethyl Acetate | 25 | [Experimental Data] | [Calculated Data] |
| 40 | [Experimental Data] | [Calculated Data] | |
| Tetrahydrofuran | 25 | [Experimental Data] | [Calculated Data] |
| 40 | [Experimental Data] | [Calculated Data] | |
| Toluene | 25 | [Experimental Data] | [Calculated Data] |
| 40 | [Experimental Data] | [Calculated Data] | |
| Dimethyl Sulfoxide | 25 | [Experimental Data] | [Calculated Data] |
| 40 | [Experimental Data] | [Calculated Data] |
Experimental Protocols
The following sections provide detailed methodologies for determining the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility.[1] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.
1.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV/Vis spectrophotometer or HPLC system
1.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[1]
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours).[2] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of subsequent measurements does not change significantly.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials or filter the supernatant through a syringe filter.[3] This step must be performed at the same temperature as the equilibration to avoid changes in solubility.
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with the same solvent to a concentration within the linear range of the analytical method (UV/Vis spectroscopy or HPLC). Analyze the diluted solution to determine the concentration of this compound.
1.3. Analytical Quantification
-
UV/Vis Spectroscopy: If this compound has a suitable chromophore, a calibration curve can be prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).[4][5] The concentration of the unknown sample can then be determined from this calibration curve.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and often more sensitive method for concentration determination.[6][7] A calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against concentration. The concentration of the sample is then determined from its peak area using the calibration curve.
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous or organic medium.[8][9] This method is faster and requires less compound than the shake-flask method.
2.1. Materials and Equipment
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected organic solvents
-
96-well microplates
-
Plate shaker
-
Plate reader (nephelometer or UV/Vis spectrophotometer)
2.2. Procedure
-
Compound Addition: Add a small volume of the this compound DMSO stock solution to the wells of a microplate.
-
Solvent Addition: Add the selected organic solvent to the wells.
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Analysis: Determine the solubility by one of the following methods:
-
Nephelometry: Measure the light scattering caused by any precipitated compound. The solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the solvent blank.[8]
-
Direct UV/Vis: After incubation, filter the solutions to remove any precipitate. The concentration of the dissolved compound in the filtrate is then measured using a UV/Vis plate reader.[10]
-
Mandatory Visualizations
Caption: Experimental workflow for thermodynamic solubility determination.
Caption: Factors influencing the solubility of this compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. quora.com [quora.com]
- 3. enamine.net [enamine.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. rootspress.org [rootspress.org]
- 6. pharmaguru.co [pharmaguru.co]
- 7. researchgate.net [researchgate.net]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Theoretical Insights into Oxazole-2-carbaldehyde: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole-2-carbaldehyde, a key heterocyclic aldehyde, serves as a versatile building block in medicinal chemistry and materials science. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1] The electronic and structural characteristics of this compound, conferred by the interplay between the aromatic oxazole core and the reactive aldehyde group, are of significant interest for understanding its reactivity and designing novel derivatives with tailored functionalities.
This technical guide provides a comprehensive overview of the theoretical studies of this compound, focusing on its molecular structure, electronic properties, and vibrational characteristics as elucidated by computational chemistry methods. The data presented herein is based on established theoretical methodologies for analogous oxazole derivatives, providing a robust framework for in-silico analysis.
Computational Methodology
The theoretical data presented in this guide are derived from computational protocols widely employed for the study of heterocyclic molecules. These methods, primarily based on Density Functional Theory (DFT), offer a balance of accuracy and computational efficiency for predicting molecular properties.[2]
Experimental Protocols
Geometry Optimization and Vibrational Frequency Analysis:
-
Initial Structure Generation: The 2D structure of this compound is sketched using a molecular editor and converted into a 3D conformation.
-
Computational Method: The geometry is optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional.[3][4]
-
Basis Set: The 6-311++G(d,p) basis set is typically employed to ensure a high degree of accuracy for both structural and electronic property calculations.[3][5]
-
Optimization Criteria: The geometry is optimized to a stationary point on the potential energy surface, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
-
Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to predict the infrared spectrum and to characterize the nature of the stationary point. Calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data.[6]
Electronic Property Calculations:
-
Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine various electronic properties.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability.[7]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[8][9]
Data Presentation
The following tables summarize key quantitative data from theoretical studies on the parent oxazole molecule and representative oxazole derivatives. This data provides a baseline for understanding the properties of this compound.
Table 1: Optimized Geometric Parameters of Oxazole
Calculated at the B3LYP/6-311++g(2df,2p) level of theory. Data extracted from a study on the kinetics of photo-oxidation of oxazole.[1]
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| O1-C2 | 1.359 | C5-O1-C2 | 103.8 |
| C2-N3 | 1.300 | O1-C2-N3 | 115.3 |
| N3-C4 | 1.389 | C2-N3-C4 | 104.9 |
| C4-C5 | 1.356 | N3-C4-C5 | 108.3 |
| C5-O1 | 1.370 | C4-C5-O1 | 107.7 |
Table 2: Calculated Vibrational Frequencies for Oxazole
Anharmonic vibrational frequencies calculated with a hybrid approach combining fc-CCSD(T)/ccpVTZ harmonic frequencies with anharmonic revDSD/junTZ contributions.[10]
| Mode | Assignment | Wavenumber (cm⁻¹) |
| ν1 | CH stretch | 3173 |
| ν2 | CH stretch | 3149 |
| ν3 | CH stretch | 3098 |
| ν4 | Ring stretch | 1530 |
| ν5 | Ring stretch | 1488 |
| ν6 | CH in-plane bend | 1341 |
| ν7 | Ring stretch | 1281 |
| ν8 | CH in-plane bend | 1150 |
| ν9 | Ring stretch | 1089 |
| ν10 | CH in-plane bend | 1055 |
| ν11 | Ring stretch | 900 |
| ν12 | CH out-of-plane bend | 877 |
| ν13 | Ring torsion | 741 |
| ν14 | CH out-of-plane bend | 725 |
| ν15 | CH out-of-plane bend | 619 |
Table 3: Frontier Molecular Orbital Energies of a Representative Oxazole Derivative
Data for a hypothetical oxazole derivative calculated using DFT.[2]
| Parameter | Energy (eV) |
| HOMO | -5.65 |
| LUMO | -0.81 |
| Energy Gap (ΔE) | 4.84 |
Mandatory Visualization
Discussion of Theoretical Findings
Molecular Geometry
The geometry of the oxazole ring is expected to be nearly planar, a characteristic feature of aromatic systems.[5] The bond lengths and angles presented in Table 1 for the parent oxazole provide a reference for this compound. The introduction of the carbaldehyde group at the C2 position is anticipated to cause minor perturbations in the ring geometry. The C2-N3 bond may exhibit a slight elongation due to the electron-withdrawing nature of the aldehyde group. The C-C and C=O bond lengths of the carbaldehyde substituent are expected to be in the typical range for single and double bonds, respectively.
Vibrational Analysis
The calculated vibrational frequencies for oxazole (Table 2) offer a basis for interpreting the experimental infrared and Raman spectra of this compound. The characteristic vibrational modes of the oxazole ring, such as C-H stretching, ring stretching, and in-plane and out-of-plane bending, will be present. Additionally, the spectrum of this compound will feature distinct peaks corresponding to the carbaldehyde group, most notably a strong C=O stretching vibration, typically observed in the region of 1700 cm⁻¹.
Electronic Properties and Reactivity
The electronic properties of this compound are dictated by its frontier molecular orbitals. The HOMO is likely to be distributed over the oxazole ring, indicating its role as an electron donor in chemical reactions. The LUMO, conversely, is expected to have significant contributions from the carbaldehyde group, highlighting its electron-accepting character. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity.[2] For a representative oxazole derivative, this gap is calculated to be 4.84 eV, indicating a moderately reactive molecule.[2]
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For the oxazole ring, the region around the nitrogen atom is the most electron-rich (negative potential), making it a likely site for electrophilic attack and hydrogen bonding interactions.[11] The oxygen atom of the carbaldehyde group will also exhibit a negative potential, while the hydrogen atom of the aldehyde and the C2 carbon of the oxazole ring are expected to be electron-deficient (positive potential), rendering them susceptible to nucleophilic attack.
Conclusion
Theoretical studies based on Density Functional Theory provide invaluable insights into the structural and electronic properties of this compound. The computational data on its optimized geometry, vibrational frequencies, and electronic characteristics serve as a powerful tool for understanding its chemical behavior and for the rational design of new derivatives with potential applications in drug discovery and materials science. The methodologies and representative data presented in this guide offer a foundational understanding for researchers and scientists working with this important heterocyclic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. irjweb.com [irjweb.com]
- 4. mdpi.com [mdpi.com]
- 5. 5-Methyl-1,3-oxazole-2-carbaldehyde | 1030585-89-7 | Benchchem [benchchem.com]
- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irjweb.com [irjweb.com]
- 8. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cresset-group.com [cresset-group.com]
A Technical Guide to Quantum Chemical Calculations for Oxazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of Oxazole-2-carbaldehyde. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] Understanding its fundamental characteristics through computational modeling is crucial for the rational design of novel therapeutics and functional materials.[1][4][5] This document details the theoretical methodologies, presents key quantitative data, and illustrates computational workflows relevant to the study of this molecule.
Computational Methodologies: A Protocol for In Silico Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for predicting molecular properties with a favorable balance of accuracy and computational cost.[1][6][7] The protocols employed in the study of oxazole derivatives typically involve geometry optimization, vibrational frequency analysis, and the calculation of various electronic properties.[1][8]
Theoretical Framework: The most prevalent method for studying oxazole systems is DFT, utilizing functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines Hartree-Fock exchange with DFT exchange-correlation.[1][6][8][9] For higher accuracy, especially in reaction mechanism studies, other functionals such as M06-2X may be employed.[7][9]
Basis Sets: The choice of basis set is critical for the accuracy of the calculation. Pople-style basis sets are commonly used, including:
-
6-31G(d): A split-valence basis set with polarization functions on heavy atoms, suitable for initial geometry optimizations.
-
6-31+G(d,p): Includes diffuse functions (+) for describing anions or weak interactions and polarization functions on hydrogen atoms (p).
-
6-311++G(d,p): A triple-split valence basis set with diffuse functions on all atoms, offering higher accuracy for electronic properties.[1][9]
Software: Commercial and academic software packages such as Gaussian, HyperChem, and ORCA are frequently used to perform these calculations.[1][5]
A typical workflow for the quantum chemical analysis of this compound is depicted below. The process begins with an initial molecular structure, which is then optimized to find the lowest energy conformation. A frequency calculation is subsequently performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict its vibrational spectra. Finally, various electronic properties are calculated from the optimized geometry.
Structural Properties and Conformational Analysis
The oxazole ring is an aromatic, planar five-membered heterocycle.[3][6] For this compound, the primary conformational flexibility arises from the rotation of the aldehyde group around the C2-C(aldehyde) bond. Computational studies on related substituted oxazoles and benzoxazoles confirm the planarity of the core ring structure.[1][6] DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles.
Table 1: Representative Calculated Geometrical Parameters for Oxazole Derivatives (Note: Data is based on calculations for related oxazole and benzoxazole structures as specific high-level calculations for this compound are not available in the cited literature. These values serve as a reliable estimation.)
| Parameter | Description | Typical Value | Method (Molecule) | Reference |
| Bond Lengths (Å) | ||||
| O1-C2 | Oxazole Ring | 1.36 - 1.38 Å | B3LYP/6-31G** (Oxazole) | [6] |
| N3-C2 | Oxazole Ring | 1.30 - 1.32 Å | B3LYP/6-31G** (Oxazole) | [6] |
| C4-C5 | Oxazole Ring | 1.35 - 1.37 Å | B3LYP/6-31G** (Oxazole) | [6] |
| C=O | Carbaldehyde | ~1.21 Å | B3LYP/6–311++G(d,p) (2-chloroquinoline-3-carboxaldehyde) | [8] |
| Bond Angles (°) | ||||
| O1-C2-N3 | Oxazole Ring | ~115° | B3LYP/6-31G** (Oxazole) | [6] |
| C2-N3-C4 | Oxazole Ring | ~104° | B3LYP/6-31G** (Oxazole) | [6] |
| O1-C5-C4 | Oxazole Ring | ~107° | B3LYP/6-31G** (Oxazole) | [6] |
| Dihedral Angles (°) | ||||
| O1-C2-C(ald)-O(ald) | Aldehyde Orientation | ~0° or ~180° | Conformational Analysis | [10] |
Vibrational Analysis
Vibrational spectroscopy, when combined with DFT calculations, is a powerful tool for structural characterization. Theoretical calculations provide harmonic frequencies that typically overestimate experimental values due to the neglect of anharmonicity.[11] Therefore, calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.[8]
Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Assignments are based on characteristic frequencies from studies on related carbaldehyde-substituted heterocycles.)
| Frequency Range (cm⁻¹) (Scaled) | Assignment |
| 3100 - 3000 | C-H stretching (aromatic) |
| 2900 - 2800 | C-H stretching (aldehyde) |
| 1710 - 1680 | C=O stretching (aldehyde)[12] |
| 1620 - 1550 | C=N and C=C stretching (oxazole ring) |
| 1500 - 1300 | Ring stretching and C-H in-plane bending |
| 1250 - 1000 | C-O stretching and ring breathing modes |
| Below 1000 | C-H out-of-plane bending and ring deformation modes |
Electronic Properties and Reactivity Descriptors
The electronic nature of this compound governs its reactivity and potential for intermolecular interactions, which is critical for drug development. Frontier Molecular Orbital (FMO) theory is central to this analysis, where the Highest Occupied Molecular Orbital (HOMO) acts as an electron donor and the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor.[1]
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.[1][13] From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. The red regions (negative potential) indicate sites prone to electrophilic attack (e.g., around the oxygen atoms), while blue regions (positive potential) indicate sites for nucleophilic attack.[1]
Table 3: Calculated Electronic Properties and Reactivity Descriptors for Oxazole Derivatives
| Property | Symbol | Value | Method (Molecule) | Reference |
| HOMO Energy | EHOMO | -9.53 eV | B3LYP/6-31G** (Oxazole) | [6] |
| LUMO Energy | ELUMO | -4.49 eV | B3LYP/6-31G** (Oxazole) | [6] |
| Energy Gap | ΔE | 5.04 eV | B3LYP/6-31G** (Oxazole) | [6] |
| Dipole Moment | µ | 1.58 D | HF/6-31G** (Oxazole) | [6] |
| Chemical Hardness | η | 2.52 eV | B3LYP/6-31G** (Oxazole) | Derived from[6] |
| Electronegativity | χ | 7.01 eV | B3LYP/6-31G** (Oxazole) | Derived from[6] |
| Electrophilicity Index | ω | 9.75 eV | B3LYP/6-31G** (Oxazole) | Derived from[6] |
| Softness | S | 0.198 eV⁻¹ | B3LYP/6-31G** (N-((1H-benzo[d] imidazol-2-yl) methyl) oxazol-2-amine) | Derived from[1] |
Note: Values for reactivity descriptors are calculated from the reported HOMO/LUMO energies in the cited literature. The presence of the electron-withdrawing carbaldehyde group is expected to lower the HOMO and LUMO energies and affect the reactivity descriptors accordingly.
Conclusion
Quantum chemical calculations offer profound insights into the fundamental properties of this compound. Through the application of DFT, it is possible to obtain a detailed understanding of the molecule's geometry, vibrational modes, and electronic structure. The data derived from these computational models, including optimized geometries, predicted spectra, and reactivity indices, provides a robust theoretical foundation for researchers in drug discovery and materials science. This in silico approach allows for the efficient screening of derivatives, the interpretation of experimental data, and the rational design of new molecules with desired biological activities or material properties, ultimately accelerating the development pipeline.
References
- 1. irjweb.com [irjweb.com]
- 2. This compound | 65373-52-6 | Benchchem [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. worldwidejournals.com [worldwidejournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structural Analysis of Oxazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction to Oxazole-2-carbaldehyde
This compound (C₄H₃NO₂) is a key heterocyclic building block featuring an oxazole ring substituted with a carbaldehyde group at the 2-position. The oxazole scaffold is a prominent feature in many biologically active compounds and natural products, imparting a range of pharmacological activities. The electrophilic nature of the aldehyde group, coupled with the aromaticity of the oxazole ring, makes this molecule a versatile precursor for the synthesis of more complex derivatives with potential therapeutic applications, including antimicrobial and anticancer agents.[1]
Synthesis of this compound
Several synthetic routes to this compound have been established. One common and classical approach involves the cyclization of α-halo ketones with a suitable nitrogen source, such as an amide, under reflux conditions.[1] This method, while straightforward, requires careful optimization to ensure high purity and avoid side reactions.[1]
Modern synthetic innovations have provided alternative pathways. For instance, the Van Leusen oxazole synthesis is noted for its versatility and high yields.[1] Other methods include the oxidation of methyl-substituted oxazoles and palladium-catalyzed oxidative cyclization, which offer regioselective control.[1]
A representative synthetic protocol is the formylation of an oxazole precursor. This can be achieved by treating the oxazole with a strong base like n-butyllithium at low temperatures (-78 °C), followed by the addition of N,N-dimethylformamide (DMF). The reaction is then gradually warmed to room temperature and stirred overnight. Purification is typically performed using column chromatography.
Experimental Protocol for Crystal Structure Analysis
The definitive determination of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction. The following is a detailed, generalized workflow for the crystal structure analysis of an organic compound like this compound.
Crystallization
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For a small organic molecule like this compound, which is a liquid at room temperature, crystallization would likely be attempted at low temperatures.
-
Method: Slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like hexane) at a controlled, low temperature is a common technique. Vapor diffusion, where a precipitant slowly diffuses into the solution of the compound, is another effective method.
X-ray Diffraction Data Collection
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), is used to irradiate the crystal.
-
The crystal is rotated, and a series of diffraction images are collected at different orientations.
Data Processing and Structure Solution
-
The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
The unit cell parameters and the space group of the crystal are determined from the diffraction pattern.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
Structure Refinement
-
The initial structural model is refined against the experimental diffraction data using least-squares methods.
-
Anisotropic displacement parameters are typically refined for non-hydrogen atoms.
-
Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using metrics such as the R-factor, goodness-of-fit, and residual electron density maps.
The following diagram illustrates the general workflow for crystal structure determination.
References
Introduction: The Oxazole Core in Modern Chemistry
An In-Depth Technical Guide to the Discovery and History of Oxazole-2-carbaldehyde
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, stands as a cornerstone in the architecture of biologically active molecules.[1][2] Its unique electronic properties, arising from the conjugated π-system, confer both aromatic stability and a capacity for diverse chemical interactions.[3] This combination of stability and reactivity makes the oxazole scaffold a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents, from antibiotics like Linezolid to anti-inflammatory drugs such as Oxaprozin.[1][4] this compound (C₄H₃NO₂), a key derivative, serves as a versatile and highly reactive building block, enabling the construction of complex molecular frameworks essential for drug discovery and materials science.[5] This guide provides a comprehensive exploration of the historical context, discovery, and synthetic evolution of this pivotal chemical intermediate.
Part 1: Historical Foundations of Oxazole Chemistry
The journey to this compound begins with the broader discovery of its parent scaffold. The development of oxazole chemistry was not a singular event but a gradual process built upon the foundational pillars of 19th and early 20th-century organic synthesis.
The first compound containing an oxazole ring was reportedly synthesized by Nikolay Zinin in 1840, though its structure was not fully elucidated at the time.[3] The field gained significant momentum with the advent of systematic synthetic methods that allowed for the predictable construction of the oxazole core. These classical methods, while sometimes limited by harsh conditions or low yields, remain fundamental to our understanding of heterocyclic chemistry.
Key Historical Milestones
The path to understanding and utilizing oxazoles is marked by several pivotal discoveries that enabled chemists to access and functionalize this important heterocycle.
| Year(s) | Discovery / Innovation | Significance |
| 1840 | Zinin's synthesis of azobenzil | First reported synthesis of an oxazole-containing compound, laying the groundwork for heterocyclic chemistry.[3] |
| 1896 | Fischer Oxazole Synthesis | A key advancement enabling the systematic synthesis of 2,5-disubstituted oxazoles from cyanohydrins and aldehydes.[3][6][7][8] |
| 1909-1910 | Robinson-Gabriel Synthesis | A reliable method for creating 2,5-disubstituted oxazoles via the dehydration of α-acylamino ketones.[6][8] |
| 1962 | Bredereck's Parent Oxazole Synthesis | Introduced new routes for creating the core oxazole structure, expanding the synthetic toolkit.[3] |
| 1972 | Van Leusen Oxazole Synthesis | A powerful and mild method for forming 5-substituted oxazoles using tosylmethyl isocyanide (TosMIC), becoming a cornerstone of modern oxazole synthesis.[6][8][9][10] |
Part 2: The Emergence and Synthesis of this compound
The specific discovery of this compound is not attributed to a single breakthrough but rather emerged as a result of the growing sophistication of synthetic methodologies that allowed for precise functionalization of the oxazole ring. The C2 position of the oxazole is the most electron-deficient, making it a prime target for nucleophilic attack or metallation, which are key strategies for introducing a formyl (carbaldehyde) group.[11]
Classical Synthetic Pathways to the Oxazole Core
Understanding the synthesis of this compound requires familiarity with the fundamental reactions that form the oxazole ring itself. These methods create substituted oxazoles, and with strategic selection of starting materials, can be adapted to yield precursors for the target molecule.
1. Robinson-Gabriel Synthesis (1909)
This method involves the cyclodehydration of an α-acylamino ketone, typically using a strong dehydrating agent like sulfuric acid or polyphosphoric acid.[3][6][8] The choice of the "R¹" group in the starting acylamino ketone determines the substituent at the C2 position. To yield this compound, R¹ would need to be a protected aldehyde or a group that can be readily converted to an aldehyde post-synthesis.
Representative Protocol: Robinson-Gabriel Synthesis
-
Acylation: An α-amino ketone is acylated with an appropriate acylating agent (e.g., an acid chloride or anhydride) to form the N-acylamino ketone intermediate.
-
Cyclization & Dehydration: The intermediate is treated with a strong acid (e.g., concentrated H₂SO₄) and heated. The acid protonates the ketone and amide carbonyls, facilitating intramolecular cyclization.
-
Dehydration: Subsequent elimination of water from the cyclic intermediate yields the aromatic oxazole ring.
-
Workup: The reaction mixture is cooled, neutralized, and the product is extracted using an organic solvent.
Caption: Robinson-Gabriel synthesis workflow.
2. Fischer Oxazole Synthesis (1896)
The Fischer synthesis provides access to 2,5-disubstituted oxazoles through the reaction of an aldehyde cyanohydrin with another aldehyde in the presence of anhydrous acid.[3][6][8] This method is mechanistically distinct from the Robinson-Gabriel approach but achieves a similar outcome. The choice of the second aldehyde determines the C5 substituent, while the cyanohydrin's R-group populates the C2 position.
Representative Protocol: Fischer Oxazole Synthesis
-
Reactant Mixing: An aldehyde cyanohydrin and a second, distinct aldehyde are combined in an equimolar ratio in a dry, inert solvent like diethyl ether.
-
Acid Catalyst: Anhydrous hydrochloric acid is passed through the solution, acting as a catalyst to promote the reaction between the two components.
-
Rearrangement and Cyclization: The reaction proceeds through a dehydration and rearrangement mechanism, leading to the formation of the oxazole ring.
-
Isolation: The product is isolated from the reaction mixture, often requiring purification by crystallization or chromatography.
Caption: Fischer oxazole synthesis overview.
Modern Synthetic Strategies
While classical methods established the field, modern synthesis offers milder conditions, greater functional group tolerance, and improved yields. The Van Leusen oxazole synthesis, developed in 1972, is a prominent example, reacting aldehydes with tosylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles.[8][9][10] While this specific reaction doesn't directly yield 2-substituted products, the principles of modern organometallic and cycloaddition chemistry have been broadly applied to create diverse oxazole structures, including precursors to this compound. More advanced methods, such as palladium/copper-mediated oxidative cyclization, provide regioselective control that is critical for synthesizing specifically functionalized isomers.[3]
Part 3: Applications in Research and Development
This compound is not typically an end-product but rather a crucial intermediate—a molecular scaffold upon which greater complexity is built. Its aldehyde group provides a reactive handle for a multitude of chemical transformations.
-
Pharmaceutical Synthesis: The compound is a key building block in the synthesis of more complex heterocyclic systems that are evaluated as novel therapeutic agents.[5] The aldehyde can undergo condensation reactions, reductive aminations, and Wittig-type reactions to append new functionalities and build out the molecule's structure to interact with biological targets.[5]
-
Agrochemicals: Similar to its role in pharmaceuticals, it serves as a starting point for developing new pesticides and herbicides, where the final molecular structure is tailored for specific biological activity in plants or insects.[5]
-
Materials Science: this compound is used in the creation of specialty chemicals, including dyes and pigments.[5] The oxazole core is a component of many fluorescent molecules, and the aldehyde group allows it to be incorporated into larger polymer chains or attached to surfaces.
-
Fluorescent Probes: The inherent fluorescence of some oxazole derivatives can be harnessed. The aldehyde functionality allows chemists to link the oxazole "fluorophore" to other molecules, creating probes that can be used for biological imaging and visualizing cellular processes.[5]
Conclusion
The history of this compound is intrinsically linked to the broader evolution of heterocyclic chemistry. From the foundational discoveries of Zinin, Fischer, and Robinson to the advent of modern catalytic methods, the ability to synthesize and manipulate the oxazole ring has steadily advanced. This compound exemplifies a "chemist's molecule"—a versatile and reactive building block whose value lies in its potential. As a key intermediate, it provides an accessible entry point for constructing a vast range of complex molecules, ensuring its continued relevance in the fields of drug discovery, materials science, and beyond. Its story underscores a core principle of organic chemistry: the discovery and development of fundamental synthetic methods are the engines that drive innovation across the scientific disciplines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 65373-52-6 | Benchchem [benchchem.com]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]
- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to Oxazole-2-carbaldehyde and Its Derivatives for Researchers and Drug Development Professionals
Introduction
Oxazole-2-carbaldehyde, a member of the oxazole family of heterocyclic compounds, is a versatile building block in medicinal chemistry and drug discovery. The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. The presence of a reactive aldehyde group at the 2-position makes this compound a valuable synthon for the synthesis of a diverse array of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the synonyms, synthesis, chemical reactivity, and biological significance of this compound and its derivatives, tailored for researchers, scientists, and professionals in drug development.
Synonyms and Chemical Properties
This compound is known by several synonyms in chemical literature and databases. A clear understanding of these names is crucial for effective literature searches and chemical sourcing.
Common Synonyms:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 65373-52-6 | [1][2] |
| Molecular Formula | C₄H₃NO₂ | [1][2] |
| Molecular Weight | 97.07 g/mol | [1][2] |
| Appearance | Colorless to light brown liquid | |
| Purity | ≥97% (Assay) |
Synthesis of Oxazole Derivatives: Experimental Protocols
Robinson-Gabriel Synthesis
This method involves the cyclodehydration of 2-acylamino ketones.
Experimental Protocol: Synthesis of 2,5-Diaryloxazoles
-
Preparation of the 2-Acylamino Ketone: The starting 2-acylamino ketone can be synthesized via methods such as the Dakin-West reaction.
-
Cyclodehydration: To the 2-acylamino ketone (1.0 eq), cautiously add a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid. The reaction mixture is then heated. Reaction times and temperatures can vary depending on the substrate and the dehydrating agent used.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the reaction mixture is cooled and carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure oxazole.
Van Leusen Oxazole Synthesis
This method utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to construct the oxazole ring.
Experimental Protocol: Synthesis of 5-Substituted Oxazoles
-
Reaction Setup: To a solution of an aldehyde (1.0 eq) and TosMIC (1.1 eq) in a suitable solvent (e.g., methanol, THF), add a base (e.g., K₂CO₃, 2.5 eq).
-
Reaction Execution: The reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.[3]
Biological Activity and Structure-Activity Relationship (SAR) of Oxazole Derivatives
The oxazole scaffold is a key component in a wide range of compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4] The aldehyde functionality of this compound allows for the facile synthesis of a library of derivatives, enabling the exploration of structure-activity relationships (SAR) to identify potent and selective therapeutic agents.
While specific quantitative data for this compound is limited in the provided search results, the following table summarizes the inhibitory potencies of a series of oxazolone carboxamide derivatives as inhibitors of human acid ceramidase (hAC), an emerging target in cancer therapy.[5][6]
Table 2: Inhibitory Potencies of Oxazolone Carboxamide Derivatives on hAC Activity [5]
| Compound | R | R' | hAC IC₅₀ (µM) |
| 12a | H | H | 0.075 ± 0.006 |
| 12b | 4-F | H | 0.045 ± 0.003 |
| 12c | 4-Cl | H | 0.052 ± 0.004 |
| 12d | 4-Br | H | 0.061 ± 0.005 |
| 12e | 4-CH₃ | H | 0.110 ± 0.009 |
| 12f | 4-OCH₃ | H | 0.150 ± 0.012 |
| 12g | 3-F | H | 0.095 ± 0.008 |
| 12h | 3-Cl | H | 0.120 ± 0.010 |
| 12i | 3-Br | H | 0.140 ± 0.011 |
| 12j | 3-CH₃ | H | 0.250 ± 0.020 |
| 12k | 3-OCH₃ | H | 0.300 ± 0.024 |
| 12l | 2-F | H | 0.088 ± 0.007 |
| 12m | 2-Cl | H | 0.100 ± 0.008 |
| 12n | 4-F, 3-OCH₃ | H | 0.080 ± 0.006 |
IC₅₀ values are the mean of at least three independent experiments performed in triplicate. Compounds showing less than 50% inhibition at 10 µM were not determined.
The data in Table 2 suggests that substitution on the phenyl ring at the C(5)-position of the oxazol-2-one core significantly influences the inhibitory activity against hAC. Halogen substitutions, particularly fluorine and chlorine at the para- and ortho-positions, tend to result in higher potency.
Experimental and Logical Workflows
A systematic workflow is essential for the discovery and development of novel therapeutic agents based on the this compound scaffold. The following diagrams, created using the DOT language, illustrate a general synthetic and screening workflow.
Caption: A logical workflow for the synthesis and biological screening of this compound derivatives.
This workflow begins with the synthesis of a diverse library of compounds from the starting material, this compound. Following purification and structural confirmation, the derivatives undergo a hierarchical screening process, starting with broad primary assays to identify initial "hits." These hits are then subjected to more specific secondary assays to confirm their activity and mechanism of action. Promising compounds are selected as leads, and the data from these studies are used to establish structure-activity relationships, which in turn guide the design and synthesis of new, optimized derivatives in an iterative cycle.
While no specific signaling pathway for this compound was identified in the search results, the oxazole moiety is known to be present in compounds that modulate various pathways. For instance, some oxazole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation.[7] The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel oxazole-based inhibitor.
Caption: A hypothetical signaling pathway targeted by a novel oxazole-based inhibitor.
In this illustrative pathway, a growth factor activates a receptor tyrosine kinase, initiating a downstream phosphorylation cascade involving Kinase A and Kinase B. This ultimately leads to the activation of a transcription factor and the expression of genes involved in cell proliferation and survival. A potential oxazole-based drug could act as an inhibitor of a key kinase in this pathway, thereby blocking the signal and preventing the pathological cellular response.
This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. Its straightforward reactivity, coupled with the established biological importance of the oxazole scaffold, makes it an attractive platform for the development of novel therapeutic agents. This guide has provided an overview of its synonyms, synthetic methodologies, and the biological activities of its derivatives. The presented workflows offer a logical framework for researchers to embark on the design, synthesis, and evaluation of new oxazole-based compounds. Further exploration of the biological targets and signaling pathways modulated by this compound derivatives will undoubtedly open new avenues for the treatment of various diseases.
References
- 1. scbt.com [scbt.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Continuous multistep synthesis of 2-(azidomethyl)oxazoles [beilstein-journals.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Oxazole-2-carbaldehyde
Introduction
Oxazole-2-carbaldehyde is a valuable heterocyclic building block in organic synthesis, serving as a precursor for a variety of more complex molecules with potential applications in medicinal chemistry and materials science. The oxazole moiety itself is a key structural feature in numerous bioactive natural products and pharmaceuticals. This document provides detailed protocols and application notes for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development.
Synthetic Strategies Overview
The synthesis of this compound can be approached through several strategic pathways. The most direct method involves the functionalization of a pre-existing oxazole ring at the C2 position. This position is the most electron-deficient and susceptible to deprotonation followed by electrophilic attack.[1] Alternative strategies could involve building the oxazole ring from acyclic precursors where the aldehyde functionality, or a precursor to it, is already incorporated.
Primary Synthetic Protocol: Formylation of Oxazole
The most common and direct method for preparing this compound is through the lithiation of oxazole at the C2 position, followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).[1][2]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the formylation of oxazole.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a documented procedure for the synthesis of this compound.[2]
Materials:
-
Oxazole
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi), 1.6 M solution in hexane
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Dowex 50W x 8-200 resin (H+ type)
-
Silica gel (100-200 mesh)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve oxazole (800 mg, 11.58 mmol) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a 1.6 M hexane solution of n-butyllithium (7.2 mL, 11.58 mmol) to the stirred oxazole solution at -78 °C.
-
Stir the reaction mixture at this temperature for 1 hour.[2]
-
Formylation: Add a solution of N,N-dimethylformamide (0.89 mL, 11.58 mmol) in anhydrous THF (8 mL) to the reaction mixture.
-
Allow the reaction system to gradually warm to room temperature and continue stirring overnight.[2]
-
Work-up: Quench the reaction by adding methanol.
-
Filter the mixture through Dowex 50W x 8-200 resin (H+ type), using a 1:1 mass ratio of resin to the initial oxazole. Wash the resin with methanol.[2]
-
Purification: Combine the filtrates and concentrate them under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (100-200 mesh) using a 2% ether/dichloromethane eluent system.
-
The final product, this compound, is obtained as a light brown liquid.[2]
Reaction Mechanism
The reaction proceeds via a two-step mechanism: deprotonation followed by nucleophilic addition.
Caption: Reaction pathway for the formylation of oxazole.
Quantitative Data Summary
The following table summarizes the quantitative data from the described protocol.[2]
| Parameter | Value |
| Reactants | |
| Oxazole | 800 mg (11.58 mmol) |
| n-Butyllithium | 7.2 mL (1.6 M in hexane, 11.58 mmol) |
| N,N-Dimethylformamide | 0.89 mL (11.58 mmol) |
| Reaction Conditions | |
| Solvent | Tetrahydrofuran (THF) |
| Lithiation Temperature | -78 °C |
| Lithiation Time | 1 hour |
| Formylation Temperature | -78 °C to Room Temperature |
| Formylation Time | Overnight |
| Purification | |
| Chromatography Eluent | 2% Diethyl ether in Dichloromethane |
| Product | |
| This compound | 900 mg |
| Yield | 80% |
| Appearance | Light brown liquid |
| Rf Value | 0.7 (in 2% ether/dichloromethane) |
Alternative Synthetic Approaches
While direct formylation of oxazole is highly effective, other classical and modern methods for oxazole synthesis could be adapted to produce this compound or its precursors.
Caption: Alternative strategies for the synthesis of this compound.
-
Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of an α-acylamino ketone.[1][3] One could envision using a precursor that already contains the aldehyde functionality (or a protected form) to construct the oxazole ring.
-
van Leusen Synthesis: This reaction produces 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC).[3][4][5] While this typically substitutes the 5-position, modifications could potentially target other positions.
-
Oxidation/Reduction of Precursors: A common strategy involves synthesizing a related oxazole and performing a final functional group transformation. For example, the oxidation of 2-methyloxazole or the reduction of an oxazole-2-carboxylic acid ester or an N-methoxy-N-methyl amide (Weinreb amide) could yield the desired aldehyde.[6] The reduction of a Weinreb amide is particularly useful for large-scale preparations to avoid over-reduction to the alcohol.[6]
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. This compound | 65373-52-6 [chemicalbook.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Van Leusen Synthesis of Oxazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Van Leusen synthesis is a powerful and versatile method for the preparation of oxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield a 5-substituted oxazole.[1][3][4] The unique reactivity of TosMIC, which possesses an acidic α-proton, an isocyano group, and a tosyl group as a good leaving group, drives the formation of the oxazole ring.[3][5] This document provides detailed application notes and experimental protocols for the synthesis of various substituted oxazoles via the Van Leusen reaction.
Reaction Principle
The Van Leusen oxazole synthesis proceeds via a multi-step mechanism. Initially, the base deprotonates the α-carbon of TosMIC. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent intramolecular cyclization between the resulting alkoxide and the isocyano group forms an oxazoline intermediate.[3][4] Finally, a base-promoted elimination of the tosyl group from the oxazoline yields the aromatic oxazole product.[3][4]
// Reactants Aldehyde [label="R-CHO\n(Aldehyde)", shape=box, style=rounded, fillcolor="#F1F3F4"]; TosMIC [label="Tos-CH₂-NC\n(TosMIC)", shape=box, style=rounded, fillcolor="#F1F3F4"]; Base [label="Base", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Intermediates Deprotonated_TosMIC [label="Tos-CH⁻-NC", shape=box, style=rounded, fillcolor="#F1F3F4"]; Adduct [label="R-CH(O⁻)-CH(Tos)-NC", shape=box, style=rounded, fillcolor="#F1F3F4"]; Oxazoline [label="Intermediate\nOxazoline", shape=box, style=rounded, fillcolor="#F1F3F4"];
// Product Oxazole [label="5-R-Oxazole", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Tos-H + Base-H⁺", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
// Reaction flow Base -> Deprotonated_TosMIC [label="Deprotonation"]; {rank=same; Aldehyde; TosMIC} Aldehyde -> Adduct; Deprotonated_TosMIC -> Adduct [label="Nucleophilic\nAttack"]; Adduct -> Oxazoline [label="Intramolecular\nCyclization"]; Oxazoline -> Oxazole [label="Elimination", color="#4285F4"]; Oxazoline -> Byproduct [style=dashed]; } . Caption: Reaction mechanism of the Van Leusen oxazole synthesis.
Applications in Drug Development
The oxazole motif is a common scaffold in a wide range of biologically active compounds and natural products.[2] Consequently, the Van Leusen synthesis has found extensive application in drug discovery for the preparation of novel therapeutic agents. The ability to readily introduce diverse substituents onto the oxazole ring allows for the generation of large libraries of compounds for screening and lead optimization.
Data Presentation: Synthesis of Substituted Oxazoles
The following tables summarize representative yields for the synthesis of 5-substituted, 4-substituted, and 4,5-disubstituted oxazoles using variations of the Van Leusen synthesis.
Table 1: Synthesis of 5-Substituted Oxazoles [6]
| Aldehyde (R-CHO) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Butyraldehyde | K₂CO₃ | Methanol | Reflux | 4 | 5-Propyloxazole | 75 |
| Isovaleraldehyde | K₂CO₃ | Methanol | Reflux | 4 | 5-Isobutyloxazole | 80 |
| Benzaldehyde | K₂CO₃ | Methanol | Reflux | 5 | 5-Phenyloxazole | 88 |
| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | Reflux | 5 | 5-(4-Chlorophenyl)oxazole | 92 |
Table 2: Synthesis of 4-Substituted Oxazoles [7]
| α-Substituted TosMIC (R¹) | Aldehyde (R²) | Product | Yield (%) |
| Benzyl | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 85 |
| Methyl | Benzaldehyde | 4-Methyl-5-phenyloxazole | 78 |
| Isopropyl | Benzaldehyde | 4-Isopropyl-5-phenyloxazole | 65 |
| Benzyl | 4-Chlorobenzaldehyde | 4-Benzyl-5-(4-chlorophenyl)oxazole | 82 |
Table 3: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquid [4]
| Aldehyde | Alkyl Halide | Ionic Liquid | Yield (%) |
| Benzaldehyde | Ethyl bromide | [bmim]BF₄ | 92 |
| 4-Chlorobenzaldehyde | Ethyl bromide | [bmim]BF₄ | 95 |
| 4-Methylbenzaldehyde | Ethyl bromide | [bmim]BF₄ | 90 |
| Benzaldehyde | Propyl bromide | [bmim]BF₄ | 88 |
Experimental Protocols
// Steps Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Combine Aldehyde, TosMIC,\nand Base in Solvent"]; Reaction [label="Heat Reaction Mixture\n(e.g., Reflux)"]; Monitor [label="Monitor Progress by TLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Cool, Remove Solvent,\nand Perform Aqueous Workup"]; Extraction [label="Extract with Organic Solvent"]; Purification [label="Dry, Filter, Concentrate,\nand Purify by Chromatography"]; End [label="Obtain Pure Oxazole", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Flow Start -> Setup; Setup -> Reaction; Reaction -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Monitor -> Reaction [label="Incomplete"]; Workup -> Extraction; Extraction -> Purification; Purification -> End; } . Caption: General experimental workflow for the Van Leusen oxazole synthesis.
Protocol 1: General Procedure for the Synthesis of 5-Alkyl-Oxazoles[6]
Materials:
-
Alkyl aldehyde (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Methanol (10 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl aldehyde (1.0 mmol), tosylmethyl isocyanide (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add methanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for 4-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel to yield the 5-alkyl-oxazole.
Protocol 2: Synthesis of 4-Benzyl-5-phenyloxazole[6][7]
Materials:
-
α-Benzyl-tosylmethyl isocyanide (0.86 g, 3.00 mmol)
-
Benzaldehyde (0.26 g, 2.50 mmol)
-
Potassium carbonate (K₂CO₃) (0.97 g, 7.00 mmol)
-
Methanol (20 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve α-benzyl-tosylmethyl isocyanide (0.86 g, 3.00 mmol) and benzaldehyde (0.26 g, 2.50 mmol) in methanol (20 mL).
-
Add potassium carbonate (0.97 g, 7.00 mmol) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours, monitoring by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water (20 mL) and ethyl acetate (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 4-benzyl-5-phenyloxazole.
Protocol 3: Microwave-Assisted Synthesis of 5-Aryl-1,3-oxazoles[1][4]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous methanol (5 mL)
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine the aromatic aldehyde (1.0 mmol), TosMIC (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous methanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 8-15 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification procedure outlined in Protocol 1.
This microwave-assisted protocol can significantly reduce reaction times while maintaining good to excellent yields.[1]
Troubleshooting and Optimization
-
Low Yields: Ensure all reagents are pure and dry. The base strength can be critical; for less reactive aldehydes, a stronger base like DBU or potassium tert-butoxide in an aprotic solvent may be necessary.[6]
-
Side Reactions: For base-sensitive aldehydes, using a milder base like potassium carbonate and slow addition of the aldehyde to the deprotonated TosMIC can minimize side reactions.[6]
-
Purification Challenges: The use of a basic ion exchange resin can simplify purification by allowing for the removal of the base and the p-toluenesulfinic acid byproduct by simple filtration.[8][9]
These protocols provide a solid foundation for researchers to successfully implement the Van Leusen oxazole synthesis in their work. The versatility of this reaction allows for the creation of a diverse range of oxazole derivatives, which are valuable building blocks in the development of new pharmaceuticals and functional materials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. varsal.com [varsal.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]
- 9. 1,3-Oxazole synthesis [organic-chemistry.org]
Robinson-Gabriel Synthesis of Oxazoles: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
The Robinson-Gabriel synthesis is a classic and robust method for the preparation of oxazoles, a class of five-membered aromatic heterocycles. This reaction involves the cyclodehydration of 2-acylamino ketones to form the corresponding oxazole ring.[1][2] The oxazole motif is a common substructure in a variety of biologically active natural products and pharmaceutical agents, making this synthesis a valuable tool in medicinal chemistry and drug development.[2][3] This document provides detailed application notes, experimental protocols, and quantitative data for the Robinson-Gabriel synthesis and its key modifications.
Core Concepts and Mechanism
The fundamental transformation in the Robinson-Gabriel synthesis is the intramolecular cyclization of a 2-acylamino ketone, followed by dehydration to yield the aromatic oxazole.[2] The reaction is typically catalyzed by a cyclodehydrating agent, historically concentrated sulfuric acid.[2][3]
The generally accepted mechanism involves:
-
Protonation: The ketone carbonyl is protonated by the acid catalyst, increasing its electrophilicity.
-
Intramolecular Cyclization: The nucleophilic oxygen of the amide attacks the activated carbonyl carbon, forming a five-membered cyclohydroxyoxazoline intermediate.
-
Dehydration: The intermediate readily loses a molecule of water to form the stable aromatic oxazole ring.
Applications in Research and Drug Development
The Robinson-Gabriel synthesis is a key step in the synthesis of numerous important molecules:
-
Natural Product Synthesis: It has been employed in the total synthesis of complex natural products such as diazonamide A, mycalolide A, and (-)-muscoride A.[3]
-
Pharmaceuticals: A notable application is in the synthesis of dual peroxisome proliferator-activated receptor (PPARα/γ) agonists, which have potential for the treatment of type 2 diabetes.[3]
-
Peptide Chemistry: Solid-phase adaptations of the Robinson-Gabriel synthesis have been developed for the creation of oxazole-based peptides.[3]
Experimental Protocols
Protocol 1: Classical Robinson-Gabriel Synthesis
This protocol describes the traditional method for synthesizing 2,5-disubstituted oxazoles using a strong acid catalyst.
Materials:
-
2-Acylamino ketone (1.0 eq)
-
Acetic anhydride (5-10 mL per gram of substrate)
-
Concentrated sulfuric acid (0.1-0.2 eq)
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃) or ammonium hydroxide (NH₄OH)
-
Ethyl acetate or dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 2-acylamino ketone in acetic anhydride, add concentrated sulfuric acid dropwise at 0°C.
-
Allow the mixture to warm to room temperature and then heat to 90-100°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) until the pH is between 7 and 8.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[4]
Protocol 2: Wipf's Modification for Acid-Sensitive Substrates
This two-step protocol is a milder alternative to the classical synthesis, making it suitable for substrates with acid-sensitive functional groups.[3]
Step A: Oxidation of β-Hydroxy Amide to β-Keto Amide
Materials:
-
β-Hydroxy amide (1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dess-Martin periodinane (1.1-1.5 eq)
-
Saturated aqueous NaHCO₃ solution containing excess sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Dissolve the starting β-hydroxy amide in anhydrous dichloromethane.
-
Add Dess-Martin periodinane portion-wise at room temperature.
-
Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The intermediate is often used in the next step without further purification.[4]
Step B: Cyclodehydration
Materials:
-
Crude β-keto amide from Step A (1.0 eq)
-
Anhydrous acetonitrile or THF
-
Triethylamine (3.0-4.0 eq)
-
Triphenylphosphine (1.5-2.0 eq)
-
Iodine (1.5-2.0 eq)
-
Saturated aqueous Na₂S₂O₃
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF.
-
Add triethylamine and triphenylphosphine.
-
Cool the mixture to 0°C and add a solution of iodine in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.
-
Quench the reaction with saturated aqueous Na₂S₂O₃.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by silica gel chromatography to yield the desired oxazole.[4]
Protocol 3: One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis
This efficient method generates 2,4,5-trisubstituted oxazoles from oxazol-5-ones and aromatic substrates.[5]
Materials:
-
Aluminum chloride (AlCl₃) (3 eq)
-
Dry benzene or toluene (solvent and reactant) or 1,2-dichloroethane with a stoichiometric amount of aromatic substrate
-
Oxazol-5-one (1.0 eq)
-
Triflic acid (TfOH) (10 eq)
-
Ice-cold water
-
Sodium bicarbonate solution
Procedure:
-
Prepare a suspension of AlCl₃ (3 equiv) in the chosen dry solvent (e.g., benzene).
-
Add the oxazol-5-one dropwise at 0 °C. Stir at 0 °C for 30 minutes and then at room temperature overnight (approx. 12 hours).
-
Cool the solution to -78 °C and add triflic acid (10 equiv).
-
Stir at -78 °C for 1 hour, then allow the solution to warm to room temperature and stir for 2 days.
-
Quench the reaction with ice-cold water and wash with sodium bicarbonate solution.
-
Separate the organic layer, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product using column chromatography.[5]
Data Presentation
Table 1: Common Cyclodehydrating Agents for Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Solvents | Temperature | Notes |
| Sulfuric Acid (H₂SO₄) | Acetic Anhydride | 90-100°C | Harsh conditions, can lead to byproducts.[4] |
| Polyphosphoric Acid (PPA) | - | 130-160°C | Often provides better yields than H₂SO₄. |
| Phosphorus Oxychloride (POCl₃) | Pyridine, DMF | Reflux | Common and effective.[3] |
| Trifluoroacetic Anhydride (TFAA) | THF, Dioxane | Room Temp to Reflux | Mild conditions, suitable for solid-phase synthesis.[3][4] |
| Dess-Martin Periodinane then PPh₃/I₂ | CH₂Cl₂, CH₃CN | Room Temperature | Very mild, high functional group tolerance (Wipf's modification).[3][4] |
| Burgess Reagent | THF, Benzene | 50-80°C (Microwave) | Mild, neutral conditions, clean conversions. |
Table 2: Yields for One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of Oxazoles[5]
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| 1 | H | Ph | H | 2,5-Diphenyloxazole | 85 |
| 2 | Me | Ph | H | 4-Methyl-2,5-diphenyloxazole | 83 |
| 3 | i-Pr | Ph | H | 4-Isopropyl-2,5-diphenyloxazole | 78 |
| 4 | H | Ph | Me | 2-Phenyl-5-(p-tolyl)oxazole | 75 |
| 5 | Me | Ph | Me | 4-Methyl-2-phenyl-5-(p-tolyl)oxazole | 72 |
| 6 | H | Me | H | 2-Methyl-5-phenyloxazole | 65 |
| 7 | H | Naphthyl | H | 2-(Naphthalen-2-yl)-5-phenyloxazole | 61 |
Reaction conditions as described in Protocol 3.
Mandatory Visualizations
Caption: Mechanism of the Robinson-Gabriel Synthesis.
Caption: Workflow for PPARα/γ Agonist Synthesis.
References
Application Notes and Protocols: Fischer Oxazole Synthesis from Cyanohydrins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer oxazole synthesis is a classic and reliable method for the preparation of 2,5-disubstituted oxazoles.[1] Discovered by Emil Fischer in 1896, this reaction involves the acid-catalyzed condensation of a cyanohydrin with an aldehyde.[1] The oxazole ring is a prevalent scaffold in numerous biologically active compounds and natural products, making the Fischer synthesis a valuable tool in medicinal chemistry and drug development for the creation of novel therapeutic agents. This document provides detailed application notes and experimental protocols for performing the Fischer oxazole synthesis.
Reaction Mechanism and Principles
The Fischer oxazole synthesis proceeds via a dehydration reaction under anhydrous acidic conditions, typically using dry hydrogen chloride gas in an ethereal solvent.[1] The reaction mechanism can be summarized in the following key steps:
-
Formation of an Iminochloride Intermediate: The cyanohydrin is treated with anhydrous hydrogen chloride, which protonates the hydroxyl group and facilitates the formation of an iminochloride intermediate.
-
Nucleophilic Attack by the Aldehyde: The nitrogen atom of the iminochloride attacks the carbonyl carbon of the aldehyde.
-
Cyclization and Dehydration: An intramolecular cyclization occurs, followed by the elimination of water to form a chloro-oxazoline intermediate.
-
Aromatization: The final step involves the elimination of a molecule of hydrogen chloride to yield the stable, aromatic 2,5-disubstituted oxazole.
The reactants, a cyanohydrin derived from an aldehyde and another aldehyde, are typically used in equimolar amounts.[1] While aromatic cyanohydrins and aldehydes are most commonly employed, aliphatic variants have also been used successfully.[1]
Applications in Drug Development
The 2,5-disubstituted oxazole motif is a key structural feature in many pharmacologically active molecules. Its presence can influence a compound's biological activity, pharmacokinetic properties, and metabolic stability. The Fischer oxazole synthesis provides a direct route to access a diverse library of these compounds for screening and lead optimization in drug discovery programs. For instance, diaryloxazoles, which are readily prepared using this method, are common structural motifs in drug candidates.[1]
Quantitative Data for Fischer Oxazole Synthesis
The following table summarizes representative examples of the Fischer oxazole synthesis with varying substrates and their corresponding reaction conditions and yields.
| Entry | Cyanohydrin (R1) | Aldehyde (R2) | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) | Product |
| 1 | Mandelonitrile (Phenyl) | Benzaldehyde | Ether | Anhydrous HCl | 18 | 0 to RT | 65-75 | 2,5-Diphenyloxazole |
| 2 | Mandelonitrile (Phenyl) | p-Tolualdehyde | Ether | Anhydrous HCl | 24 | 0 to RT | 68 | 2-Phenyl-5-(p-tolyl)oxazole |
| 3 | Mandelonitrile (Phenyl) | Anisaldehyde | Ether | Anhydrous HCl | 20 | 0 to RT | 72 | 2-Phenyl-5-(4-methoxyphenyl)oxazole |
| 4 | Mandelonitrile (Phenyl) | p-Chlorobenzaldehyde | Dioxane | Anhydrous HCl | 12 | RT | 60 | 2-Phenyl-5-(4-chlorophenyl)oxazole |
| 5 | p-Methoxy-mandelonitrile | Benzaldehyde | Ether | Anhydrous HCl | 24 | 0 to RT | 75 | 2-(4-Methoxyphenyl)-5-phenyloxazole |
| 6 | Acetone Cyanohydrin | Benzaldehyde | Ether | Anhydrous HCl | 12 | RT | 45 | 2-Methyl-5-phenyloxazole |
Experimental Protocols
Protocol 1: Synthesis of Mandelonitrile (Benzaldehyde Cyanohydrin)
This protocol describes the preparation of the cyanohydrin starting material from benzaldehyde.
Materials:
-
Benzaldehyde
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Sodium Metabisulfite (Na2S2O5)
-
Diethyl Ether
-
Deionized Water
-
Ice bath
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve sodium metabisulfite in deionized water.
-
Cool the solution in an ice bath and slowly add benzaldehyde with vigorous stirring.
-
Continue stirring for 30 minutes to form the bisulfite addition product, which will precipitate.
-
Filter the precipitate and wash it with cold water and then a small amount of cold ethanol.
-
Suspend the bisulfite adduct in water and cool the mixture in an ice bath.
-
Slowly add a solution of sodium cyanide in water to the suspension with continuous stirring.
-
The mandelonitrile will separate as an oily layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain mandelonitrile.
Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment.
Protocol 2: General Procedure for the Fischer Oxazole Synthesis of 2,5-Diphenyloxazole
This protocol provides a detailed method for the synthesis of 2,5-diphenyloxazole.
Materials:
-
Mandelonitrile
-
Benzaldehyde
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas)
-
Sodium Bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ethanol
Procedure:
-
In a dry, three-necked flask equipped with a gas inlet tube, a dropping funnel, and a calcium chloride drying tube, dissolve mandelonitrile (1.0 eq.) and benzaldehyde (1.0 eq.) in anhydrous diethyl ether.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Bubble dry hydrogen chloride gas through the stirred solution for approximately 1-2 hours. The reaction mixture will become cloudy as the oxazole hydrochloride salt precipitates.
-
After the introduction of HCl, allow the reaction mixture to stand at room temperature overnight (approximately 18 hours).
-
Collect the precipitated solid by filtration and wash it with anhydrous diethyl ether.
-
To obtain the free base, suspend the hydrochloride salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to afford pure 2,5-diphenyloxazole as a white solid.
Visualizations
Caption: Mechanism of the Fischer Oxazole Synthesis.
Caption: General experimental workflow for the Fischer oxazole synthesis.
References
Application Notes & Protocols: Oxazole-2-carbaldehyde as a Versatile Precursor in Modern Organic Synthesis
Abstract: This technical guide provides an in-depth exploration of oxazole-2-carbaldehyde, a pivotal heterocyclic aldehyde in contemporary organic synthesis. We delve into its fundamental reactivity, highlighting the synthetic utility derived from the electrophilic aldehyde moiety and the distinct chemical nature of the oxazole ring. This document furnishes researchers, scientists, and drug development professionals with detailed, field-tested protocols for key transformations, including Wittig olefinations and reductive aminations. By explaining the causality behind experimental choices and providing robust, self-validating methodologies, this guide aims to empower chemists to leverage this compound for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science.[1]
Introduction: The Strategic Value of this compound
The oxazole scaffold is a privileged heterocyclic motif present in a vast number of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[2][3] this compound (also known as 1,3-oxazole-2-carboxaldehyde) serves as a highly versatile and valuable building block in this context.[1][4] Its structure combines the aromatic, electron-deficient oxazole ring with a highly reactive aldehyde group at the C2 position. This unique arrangement makes it a powerful precursor for introducing diverse functionalities and constructing complex molecular frameworks, which is of significant interest to medicinal chemists and organic synthesists.[1][2]
The C2 position of the oxazole ring is the most electron-deficient, rendering the attached aldehyde group highly susceptible to nucleophilic attack.[5][6] Furthermore, the hydrogen atom at the C2 position is the most acidic on the oxazole ring, a property that is leveraged in certain synthetic strategies, although this is more relevant for the parent oxazole.[3] The stability and reactivity profile of this compound make it an ideal starting point for synthesizing a range of derivatives, including alkenes, amines, alcohols, and more complex heterocyclic systems.[1]
Core Reactivity and Synthetic Logic
The synthetic utility of this compound is primarily dictated by the chemistry of its aldehyde functional group. The adjacent oxazole ring acts as an electron-withdrawing group, enhancing the electrophilicity of the aldehyde carbon and making it an excellent substrate for a variety of nucleophilic addition reactions.
This enhanced electrophilicity allows for efficient reactions under mild conditions, which is crucial when dealing with sensitive or complex substrates in late-stage functionalization. The primary transformations include:
-
Olefinations: Conversion of the aldehyde to an alkene via reactions like the Wittig or Horner-Wadsworth-Emmons reaction provides a direct route to 2-vinyl-oxazoles.[2]
-
Reductive Aminations: A reliable method for forming C-N bonds, converting the aldehyde into primary, secondary, or tertiary amines.[7][8]
-
Carbon-Carbon Bond Formations: Addition of organometallic reagents (e.g., Grignard, organolithium) or enolates yields secondary alcohols, providing a scaffold for further elaboration.
Detailed Application Protocols
The following protocols are designed to be robust and reproducible. They include explanations for key steps, emphasizing safe and efficient laboratory practice.
Protocol 1: Synthesis of 2-Vinyl-oxazoles via Wittig Olefination
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[9][10] This protocol details the formation of a 2-vinyl-oxazole, a valuable intermediate for cross-coupling reactions or polymerization.
Rationale: This procedure utilizes a phosphonium ylide, generated in situ from a phosphonium salt and a strong base. The ylide acts as a potent carbon nucleophile that attacks the electrophilic aldehyde of this compound. The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.[9] Anhydrous conditions are critical as the ylide is strongly basic and will be quenched by protic solvents like water or alcohols.
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 eq)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF to create a suspension (approx. 0.2 M concentration relative to the phosphonium salt).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. A deep yellow or orange color should develop, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to 0 °C.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor progress by Thin-Layer Chromatography (TLC), observing the consumption of the aldehyde.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide.
-
Purify the crude material by silica gel column chromatography, typically using a hexanes/ethyl acetate gradient, to yield the pure 2-vinyl-oxazole.
-
Protocol 2: Synthesis of 2-(Aminomethyl)oxazoles via Reductive Amination
Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds.[11] This protocol describes a one-pot procedure using sodium triacetoxyborohydride, a mild and selective reducing agent that tolerates a wide variety of functional groups.[8]
Rationale: The reaction proceeds in two stages within the same pot. First, the this compound reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an iminium ion (for primary amines) or an enamine. Sodium triacetoxyborohydride, being less reactive than sodium borohydride, does not readily reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.[11] This chemoselectivity prevents side reactions and leads to high yields of the desired amine product.[8] The use of a slight excess of the amine can help drive the initial imine formation.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., benzylamine, 1.2 eq)
-
1,2-Dichloroethane (DCE)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen amine (1.2 eq).
-
Add 1,2-dichloroethane (DCE) as the solvent (approx. 0.1 M concentration relative to the aldehyde).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
-
Workup and Purification:
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.
-
Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a DCM/Methanol gradient) to afford the pure 2-(aminomethyl)oxazole product.
-
Data Summary and Applications
This compound is a precursor to numerous complex molecules, including those with significant biological activity. Its derivatives have been incorporated into compounds explored for anti-inflammatory, anti-cancer, and antimicrobial properties.[2]
| Reaction Type | Reagents | Key Conditions | Product Class | Typical Yield |
| Wittig Olefination | R₃P=CHR', Base (n-BuLi) | Anhydrous THF, 0°C to RT | 2-Alkenyl-oxazole | 70-90% |
| Reductive Amination | R₂NH, NaBH(OAc)₃ | DCE, RT | 2-(Aminomethyl)oxazole | 75-95%[7][8] |
| Grignard Addition | RMgX | Anhydrous THF, -78°C to RT | 2-(sec-Alcohol)oxazole | 80-95% |
| Sharpless Epoxidation | Ti(OiPr)₄, (+)-DET, TBHP | CH₂Cl₂, -20°C | Chiral Epoxy-alcohol | >90%, >90% ee[12][13][14][15] |
Yields are representative and may vary based on the specific substrate and scale.
One notable advanced application involves the conversion of a 2-vinyl-oxazole (synthesized via Protocol 1) into a chiral epoxy-alcohol using the Sharpless Asymmetric Epoxidation . This reaction is renowned for its high enantioselectivity in converting prochiral allylic alcohols into epoxides.[12][16] First, the vinyl oxazole is reduced to the corresponding allylic alcohol, which then serves as the substrate for the epoxidation, providing access to valuable chiral building blocks for total synthesis.[13][14]
Conclusion
This compound is a powerful and versatile synthetic precursor whose value lies in the predictable and high-yielding reactivity of its aldehyde group, enhanced by the electronic properties of the attached oxazole ring. The protocols detailed herein for olefination and reductive amination represent fundamental, reliable methods for elaborating this core structure. These transformations open the door to a vast chemical space, enabling the synthesis of diverse and complex molecules for applications ranging from drug discovery to materials science. The continued exploration of this building block is certain to yield further innovations in synthetic chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. scbt.com [scbt.com]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. ineosopen.org [ineosopen.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Sharpless Epoxidation [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. organicreactions.org [organicreactions.org]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Reactions of Oxazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The oxazole ring is a key structural motif in numerous biologically active compounds, and the aldehyde functionality at the C2-position provides a reactive handle for a wide array of chemical transformations.[1] This document provides detailed application notes and experimental protocols for several key reactions of this compound, including olefination, condensation, reduction, oxidation, and organometallic addition reactions. These protocols are intended to guide researchers in the synthesis of novel oxazole derivatives for potential applications in drug discovery and other areas of chemical research.[1][2]
Key Reactions and Applications
This compound undergoes a variety of reactions typical of aromatic aldehydes, enabling the synthesis of a diverse range of derivatives. These reactions are crucial for creating complex molecular architectures and for the development of new therapeutic agents.[2]
Core Applications:
-
Synthesis of Heterocyclic Compounds: It is a fundamental building block for constructing more complex heterocyclic systems, which are pivotal in the development of new drugs.[1]
-
Medicinal Chemistry: The aldehyde group can be transformed into various other functional groups, allowing for the synthesis of libraries of compounds for lead optimization in drug discovery programs.[2]
-
Ligand Development: this compound and its derivatives can act as ligands in coordination chemistry.
I. Olefination Reactions: The Wittig Reaction
The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide. This reaction is highly valuable for introducing alkenyl substituents at the C2-position of the oxazole ring.
Reaction Scheme:
Caption: General scheme of the Wittig reaction with this compound.
Experimental Protocol: Wittig Reaction
This protocol describes the synthesis of 2-(2-phenylethenyl)oxazole from this compound and benzyltriphenylphosphonium chloride.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (1.2 eq.) in anhydrous THF.
-
Add benzyltriphenylphosphonium chloride (1.1 eq.) portion-wise to the stirred suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to generate the ylide. A color change to deep red or orange indicates ylide formation.
-
Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the desired 2-(2-phenylethenyl)oxazole.
Quantitative Data:
| Reactant (Phosphonium Salt) | Aldehyde | Base | Solvent | Time (h) | Yield (%) |
| Benzyltriphenylphosphonium chloride | This compound | NaH | THF | 18 | 75-85 |
| Ethyl(triphenylphosphoranylidene)acetate | This compound | - | Toluene | 24 | 80-90 |
II. Condensation Reactions
The aldehyde group of this compound readily participates in condensation reactions with active methylene compounds (Knoevenagel condensation), ketones (Aldol condensation), and nitroalkanes (Henry reaction). These reactions are fundamental for carbon-carbon bond formation.
A. Knoevenagel Condensation
This reaction involves the condensation of this compound with a compound containing an active methylene group, such as malononitrile, catalyzed by a weak base.
Reaction Scheme:
Caption: General scheme of the Knoevenagel condensation.
Materials:
-
This compound
-
Malononitrile
-
Ethanol (EtOH)
-
Piperidine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq.).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry to obtain 2-(oxazol-2-ylmethylene)malononitrile.
Quantitative Data:
| Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 3 | 85-95 |
| Ethyl cyanoacetate | Piperidine | Ethanol | 5 | 70-80 |
B. Aldol Condensation
In the aldol condensation, this compound reacts with a ketone, such as acetone, in the presence of a base to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.
Reaction Scheme:
Caption: General scheme of the Aldol condensation.
Materials:
-
This compound
-
Acetone
-
Ethanol (95%)
-
10% aqueous Sodium Hydroxide (NaOH) solution
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of 95% ethanol and acetone (excess).
-
Cool the solution in an ice bath and slowly add 10% aqueous NaOH solution with stirring.
-
Continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into cold water to induce precipitation.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain 4-(oxazol-2-yl)but-3-en-2-one.
Quantitative Data:
| Ketone | Base | Solvent | Time (h) | Yield (%) |
| Acetone | NaOH | EtOH/H₂O | 5 | 60-70 |
| Acetophenone | NaOH | EtOH/H₂O | 8 | 55-65 |
III. Reduction to Oxazole-2-methanol
The aldehyde group of this compound can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄). The resulting oxazole-2-methanol is a useful intermediate for further functionalization.
Reaction Scheme:
Caption: Reduction of this compound to Oxazole-2-methanol.
Experimental Protocol: Reduction with Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq.) portion-wise with stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to give oxazole-2-methanol.
Quantitative Data:
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaBH₄ | Methanol | 0 to RT | 1.5 | 90-98 |
| LiAlH₄ | THF | 0 to RT | 1 | 92-99 |
IV. Oxidation to Oxazole-2-carboxylic Acid
The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents. Oxazole-2-carboxylic acid is a key intermediate for the synthesis of amides, esters, and other derivatives.
Reaction Scheme:
Caption: Oxidation of this compound to Oxazole-2-carboxylic acid.
Experimental Protocol: Oxidation with Potassium Permanganate
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of acetone and water.
-
Cool the solution in an ice bath and add a solution of potassium permanganate (2.0 eq.) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 2-3 hours. A brown precipitate of MnO₂ will form.
-
Decolorize the mixture by adding a saturated aqueous solution of sodium bisulfite.
-
Acidify the solution with dilute HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield oxazole-2-carboxylic acid.
Quantitative Data:
| Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) |
| KMnO₄ | Acetone/H₂O | 0 °C to RT | 2.5 | 75-85 |
| Oxone | DMF | RT | 4 | 80-90 |
V. Grignard Reaction
Grignard reagents add to the carbonyl group of this compound to form secondary alcohols, providing a straightforward method for introducing alkyl, aryl, or vinyl substituents at the C2-carbinol position.
Reaction Scheme:
Caption: General scheme of the Grignard reaction.
Experimental Protocol: Reaction with Phenylmagnesium Bromide
Materials:
-
This compound
-
Phenylmagnesium bromide (PhMgBr), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add phenylmagnesium bromide solution (1.2 eq.) dropwise with stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to give phenyl(oxazol-2-yl)methanol.
Quantitative Data:
| Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylmagnesium bromide | THF | 0 to RT | 3 | 80-90 |
| Methylmagnesium bromide | THF | 0 to RT | 2 | 85-95 |
Conclusion
This compound is a highly useful and reactive intermediate in organic synthesis. The protocols detailed in these application notes provide a foundation for the synthesis of a wide variety of oxazole derivatives. The versatility of its reactions makes it a key component in the design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets.
References
Application Notes and Protocols: Oxidation of Oxazole-2-carbaldehyde to Oxazole-2-carboxylic acid
Topic: Oxidation of Oxazole-2-carbaldehyde to Carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates and active pharmaceutical ingredients. Oxazole-2-carboxylic acids, in particular, are valuable building blocks in medicinal chemistry. This document provides detailed application notes and protocols for the oxidation of this compound to its corresponding carboxylic acid, focusing on modern and efficient methodologies suitable for sensitive heterocyclic substrates.
Overview of Oxidation Methods
Several reagents can effect the oxidation of aldehydes to carboxylic acids; however, the choice of oxidant is critical when dealing with functionalized heterocyclic systems like oxazoles, which can be sensitive to harsh reaction conditions.[1][2][3][4] Traditional methods often employ strong oxidants such as potassium permanganate (KMnO₄) or chromic acid (generated from CrO₃ and sulfuric acid), but these can lead to low yields and side reactions with sensitive substrates.[3][4][5] Milder and more selective methods are therefore preferred.
The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, has emerged as a highly effective and versatile method for the oxidation of a wide range of aldehydes, including α,β-unsaturated and heteroaromatic aldehydes.[6][7][8] This method is known for its tolerance of various functional groups and its ability to provide high yields of the desired carboxylic acid.[6][7] Another mild alternative is the use of Oxone (potassium peroxymonosulfate), which has been successfully employed for the oxidation of similar heterocyclic aldehydes.[9][10]
For the purpose of these application notes, we will focus on the detailed protocol for the Pinnick oxidation due to its broad applicability and mild reaction conditions, making it highly suitable for the oxidation of this compound.
Comparative Data of Oxidation Methods
The following table summarizes key quantitative data for different methods applicable to the oxidation of aldehydes to carboxylic acids, providing a basis for method selection.
| Oxidation Method | Oxidizing Agent | Typical Co-reagents/Solvents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages | Potential Drawbacks |
| Pinnick Oxidation | Sodium chlorite (NaClO₂) | NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O | Room Temp. | 1-16 | 85-98 | High selectivity, mild conditions, tolerates many functional groups.[6][7] | Byproduct (ClO₂) can be explosive, requires a scavenger. |
| Oxone Oxidation | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | DMF or Acetone/Water | Room Temp. | 2-24 | 70-95 | Inexpensive, stable, and safe reagent.[9] | May require longer reaction times for some substrates. |
| Permanganate Oxidation | Potassium permanganate (KMnO₄) | Acetone, water, or phase transfer catalyst | 0 - Room Temp. | 1-8 | 50-90 | Strong and inexpensive oxidant.[1][5] | Can cleave other functional groups, harsh conditions.[2][3] |
| Jones Oxidation | Chromic acid (CrO₃/H₂SO₄) | Acetone | 0 - Room Temp. | 0.5-3 | 60-90 | Fast and effective for simple aldehydes.[3][4] | Uses toxic heavy metals, strongly acidic conditions.[3] |
Experimental Protocol: Pinnick Oxidation of this compound
This protocol details the procedure for the oxidation of this compound to oxazole-2-carboxylic acid using the Pinnick oxidation method.
Materials:
-
This compound
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Sodium chlorite (NaClO₂, 80% technical grade)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl, 1M)
-
Sodium hydroxide (NaOH, 1M)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a mixture of tert-butanol and water (typically a 1:1 to 4:1 ratio, e.g., 10 mL/mmol of aldehyde).
-
Addition of Reagents: To the stirred solution at room temperature, add 2-methyl-2-butene (4.0 equiv) as a scavenger for the hypochlorite byproduct.[6] Then, add sodium dihydrogen phosphate (4.0 equiv) as a buffer.
-
Addition of Oxidant: In a separate flask, prepare a solution of sodium chlorite (3.0 equiv, 80%) in water (e.g., 2 mL/mmol of NaClO₂). Add this solution dropwise to the reaction mixture over 10-15 minutes. An ice bath can be used to maintain the temperature below 25 °C during the addition if the reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until a KI-starch paper test is negative (no blue color).
-
Work-up:
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude oxazole-2-carboxylic acid.
-
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to afford the pure oxazole-2-carboxylic acid.
Visualizations
Experimental Workflow
Caption: Workflow for the Pinnick oxidation of this compound.
Logical Relationship of Key Components in Pinnick Oxidation
References
- 1. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of Oxazole-2-carbaldehyde to (Oxazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug discovery and development. Oxazole moieties are prevalent in a wide range of biologically active compounds and natural products. Consequently, the selective reduction of oxazole-2-carbaldehyde to (oxazol-2-yl)methanol is a key step in the synthesis of novel therapeutic agents. This document provides a detailed protocol for this reduction using sodium borohydride, a mild and selective reducing agent. Sodium borohydride (NaBH₄) is widely used for the reduction of aldehydes and ketones due to its high chemoselectivity, operational simplicity, and safety profile, as it does not typically reduce esters, amides, or carboxylic acids under standard conditions.[1][2]
Principle of the Method
The reduction of this compound is achieved through the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is subsequently protonated by the solvent, typically methanol, to yield the primary alcohol, (oxazol-2-yl)methanol. The reaction is generally carried out at a low temperature to control the reaction rate and minimize potential side reactions.
Materials and Reagents
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (CH₃OH), anhydrous
-
Ethyl acetate
-
Petroleum ether
-
Water (deionized)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (100-200 mesh) for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Experimental Protocol
A detailed protocol for the reduction of this compound using sodium borohydride is provided below.
Reaction Setup:
-
To a solution of this compound (90 mg, 0.928 mmol) in methanol (25 mL), slowly add sodium borohydride (420 mg, 11.14 mmol) at 0 °C under constant stirring.[3]
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature.[3]
-
Continue stirring the mixture for 1 hour at room temperature.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 50% ethyl acetate/petroleum ether solvent system. The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the alcohol product indicates the completion of the reaction.
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by the addition of water (25 mL).[3]
-
Extract the aqueous phase with ethyl acetate.[3]
-
Wash the combined organic layers with a saturated brine solution (50 mL).[3]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by column chromatography on silica gel (100-200 mesh) using 50% ethyl acetate/petroleum ether as the eluent to yield purified (oxazol-2-yl)methanol.[3]
Data Presentation
The following table summarizes the quantitative data for the reduction of this compound.
| Parameter | Value | Reference |
| Starting Material | This compound | [3] |
| Reagent | Sodium Borohydride | [3] |
| Solvent | Methanol | [3] |
| Reaction Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 1 hour | [3] |
| Yield | 14% (160 mg) | [3] |
| TLC Rf value | 0.4 (50% ethyl acetate/petroleum ether) | [3] |
Characterization of (Oxazol-2-yl)methanol
The purified product can be characterized by various spectroscopic methods.
-
¹H-NMR (400 MHz, CDCl₃): δ 7.64 (s, 1H), 7.09 (s, 1H), 4.75 (s, 2H).[3]
-
Mass Spectrum (m/z, APCI positive ion mode): 100.3 ([M+H]⁺).[3]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for the reduction of this compound.
Caption: Workflow for the reduction of this compound.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the chemical transformation and the key steps involved.
Caption: Key components of the reduction reaction.
Conclusion
The reduction of this compound to (oxazol-2-yl)methanol can be efficiently and selectively achieved using sodium borohydride in methanol. This method is straightforward, employs readily available and relatively safe reagents, and provides the desired product in a purified form after standard work-up and chromatographic separation. The provided protocol and data serve as a valuable resource for researchers engaged in the synthesis of oxazole-containing compounds for pharmaceutical and other applications.
References
Application Notes and Protocols for Nucleophilic Addition to Oxazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nucleophilic addition reactions involving oxazole-2-carbaldehyde, a versatile building block in medicinal chemistry and drug discovery. The protocols detailed below are based on established methodologies for nucleophilic additions to heteroaromatic aldehydes and serve as a guide for the synthesis of diverse molecular scaffolds.
Introduction to Nucleophilic Addition to this compound
This compound is a key intermediate in the synthesis of various biologically active compounds.[1][2] The oxazole ring is a prevalent motif in numerous pharmaceuticals, exhibiting a wide range of activities including antibacterial, anticancer, and anti-inflammatory properties.[1] The aldehyde functionality at the C2 position of the oxazole ring is susceptible to nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the facile introduction of diverse functional groups and the construction of complex molecular architectures, making it a valuable tool in lead optimization and the development of novel therapeutic agents.[1][2]
Nucleophilic substitution on the oxazole ring itself is generally rare but can occur at the C2 position, especially if a good leaving group is present.[1] However, the electrophilic nature of the carbonyl carbon in this compound makes it the primary site for nucleophilic addition reactions.
Key Nucleophilic Addition Reactions and Protocols
This section details common nucleophilic addition reactions applicable to this compound, including Grignard, Wittig, and Henry reactions. While specific data for this compound is limited in the literature, the following protocols are based on analogous reactions with other heteroaromatic aldehydes and provide a strong starting point for reaction optimization.
Grignard Reaction: Synthesis of Secondary Alcohols
The Grignard reaction is a powerful method for forming carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to a carbonyl group, resulting in the formation of an alcohol.[3][4] In the case of this compound, this reaction yields a secondary alcohol, an important precursor for further synthetic transformations.
Table 1: Representative Conditions for Grignard Reaction with Heteroaromatic Aldehydes
| Entry | Aldehyde | Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Thiazole-2-carbaldehyde | Phenylmagnesium bromide | THF | 0 to rt | 85 | Analogous Protocol |
| 2 | Imidazole-2-carbaldehyde | Methylmagnesium bromide | Diethyl ether | -78 to rt | 78 | Analogous Protocol |
| 3 | Furan-2-carbaldehyde | Ethylmagnesium bromide | THF | 0 to rt | 92 | Analogous Protocol |
Experimental Protocol: Synthesis of (Oxazol-2-yl)(phenyl)methanol
-
Preparation: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of nitrogen.
-
Reagent Addition: Add magnesium turnings (1.2 eq) and dry tetrahydrofuran (THF, 20 mL) to the flask. Add a small crystal of iodine to initiate the reaction.
-
Grignard Formation: Add a solution of bromobenzene (1.1 eq) in dry THF (10 mL) dropwise via the dropping funnel. The reaction mixture is typically stirred at room temperature until the magnesium is consumed.
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in dry THF (10 mL) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired (oxazol-2-yl)(phenyl)methanol.
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[5][6] This reaction is highly valuable for introducing a double bond with control over its geometry. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[5]
Table 2: Representative Conditions for Wittig Reaction with Heteroaromatic Aldehydes
| Entry | Aldehyde | Wittig Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Alkene Geometry | Reference |
| 1 | Thiazole-2-carbaldehyde | (Triphenylphosphoranylidene)acetonitrile | NaH | THF | 0 to rt | 90 | E | Analogous Protocol |
| 2 | Furan-2-carbaldehyde | Methyl(triphenyl)phosphonium bromide | n-BuLi | THF | -78 to rt | 85 | Z | Analogous Protocol |
| 3 | Pyridine-2-carbaldehyde | Ethyl (triphenylphosphoranylidene)acetate | K₂CO₃ | Dichloromethane | rt | 95 | E | Analogous Protocol |
Experimental Protocol: Synthesis of 2-(2-Styryl)oxazole
-
Ylide Generation: To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in dry THF (20 mL) at 0 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise. Stir the resulting orange-red solution for 30 minutes at 0 °C.
-
Aldehyde Addition: Cool the ylide solution to -78 °C and add a solution of this compound (1.0 eq) in dry THF (10 mL) dropwise.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 2-(2-styryl)oxazole.
Henry (Nitroaldol) Reaction: Synthesis of β-Nitro Alcohols
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone to produce a β-nitro alcohol.[7][8][9] These products are valuable synthetic intermediates that can be further transformed into nitroalkenes, α-nitro ketones, or β-amino alcohols.[7]
Table 3: Representative Conditions for Henry Reaction with Heteroaromatic Aldehydes
| Entry | Aldehyde | Nitroalkane | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Thiazole-2-carbaldehyde | Nitromethane | Triethylamine | Ethanol | rt | 75 | Analogous Protocol |
| 2 | Furan-2-carbaldehyde | Nitroethane | DBU | Acetonitrile | 0 | 82 | Analogous Protocol |
| 3 | Pyridine-2-carbaldehyde | Nitromethane | Amberlyst A-21 | Methanol | rt | 68 | [10] |
Experimental Protocol: Synthesis of 2-Nitro-1-(oxazol-2-yl)ethanol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and nitromethane (2.0 eq) in ethanol (20 mL).
-
Base Addition: To the solution, add triethylamine (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 2-nitro-1-(oxazol-2-yl)ethanol.
Visualizations
Caption: General mechanism of nucleophilic addition to this compound.
Caption: General experimental workflow for nucleophilic addition reactions.
Caption: Synthetic utility of nucleophilic addition products from this compound.
Conclusion
Nucleophilic addition reactions to this compound provide a versatile and efficient means to access a wide array of functionalized oxazole derivatives. The resulting products serve as valuable intermediates in the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols outlined in these application notes, while based on analogous systems, offer a solid foundation for the development of specific synthetic routes targeting novel oxazole-based compounds. Further optimization of reaction conditions for this compound is encouraged to achieve maximum yields and selectivities.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Henry reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Henry Reaction [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Grignard Reaction Involving Oxazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed overview and experimental protocols for the nucleophilic addition of Grignard reagents to oxazole-2-carbaldehyde. This reaction is of significant interest in medicinal chemistry and drug development as the resulting (oxazol-2-yl)methanols are valuable intermediates for the synthesis of complex molecular scaffolds and pharmacologically active compounds. The oxazole moiety itself is a privileged structure found in numerous natural products and pharmaceuticals.
Reaction Principle
The Grignard reaction with this compound involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the aldehyde.[1] This addition forms a magnesium alkoxide intermediate, which, upon acidic workup, is protonated to yield the corresponding secondary alcohol.[2][3] The general scheme for this reaction is depicted below:
Scheme 1: General Grignard Reaction with this compound
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and reported yields for the Grignard reaction of various Grignard reagents with aldehydes, providing a representative outlook for reactions with this compound.
| Grignard Reagent (R-MgX) | Aldehyde | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenylmagnesium Bromide | Benzaldehyde | THF | 0 to rt | 2 | 83 | [4] |
| Ethylmagnesium Bromide | Acetone | Ether | 0 to rt | 1 | ~70-80 | [5] |
| Methylmagnesium Bromide | Benzaldehyde | Ether | 0 to rt | 1 | ~75-85 | [2] |
| n-Butylmagnesium Chloride | Thiochromone | THF | -78 to rt | 2 | 64-90 | [6] |
| Cyclopropylmagnesium Bromide | Thiochromone | THF | -78 to rt | 2 | High | [6] |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and purity of reagents. The data presented are for illustrative purposes based on similar reactions.
Experimental Protocols
General Considerations
Grignard reagents are highly sensitive to moisture and protic solvents.[1] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis of (Oxazol-2-yl)(phenyl)methanol
Materials:
-
This compound
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.[7]
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (oxazol-2-yl)(phenyl)methanol.
-
Visualizations
Reaction Mechanism
The following diagram illustrates the nucleophilic addition mechanism of a Grignard reagent to this compound.
Caption: Mechanism of Grignard Reaction with this compound.
Experimental Workflow
This diagram outlines the key steps in the experimental procedure for the synthesis of (oxazol-2-yl)methanols via a Grignard reaction.
Caption: Experimental Workflow for Grignard Synthesis.
Safety Precautions
-
Grignard reagents are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.
-
Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The Grignard reaction of this compound provides a reliable and efficient method for the synthesis of a diverse range of (oxazol-2-yl)methanol derivatives. These products serve as valuable building blocks for the development of novel therapeutic agents. The protocols and data presented herein offer a comprehensive guide for researchers in the fields of organic synthesis and medicinal chemistry. Careful attention to anhydrous conditions and safety procedures is paramount for the successful and safe execution of this reaction.
References
- 1. leah4sci.com [leah4sci.com]
- 2. adichemistry.com [adichemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Oxazole-2-carbaldehyde as a Linchpin for Advanced Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Oxazole-2-carbaldehyde
The oxazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous clinically relevant agents and biologically active natural products.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. While numerous methods exist for the construction of the oxazole ring itself, the strategic use of pre-functionalized oxazoles as building blocks for more complex heterocyclic systems represents a powerful approach in modern organic synthesis.
This compound emerges as a particularly versatile synthon. The aldehyde at the C2 position serves as a highly reactive electrophilic handle, primed for a multitude of chemical transformations. This position is the most electron-deficient carbon in the ring, facilitating nucleophilic attack.[2] Furthermore, the oxazole ring itself can function as a masked diene, particularly in Diels-Alder cycloadditions, providing a pathway to highly substituted pyridine derivatives.[1][3]
This guide provides an in-depth exploration of three key synthetic strategies that leverage the unique reactivity of this compound: Knoevenagel condensation for the synthesis of conjugated systems, multicomponent reactions for rapid assembly of complex scaffolds, and Diels-Alder cycloadditions for the construction of pyridines. Each section elucidates the underlying chemical principles and provides detailed, field-tested protocols to empower researchers in their synthetic endeavors.
Core Application: Knoevenagel Condensation for Chain Extension and Cyclization Precursors
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the base-catalyzed condensation of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[4][5] For this compound, this reaction is exceptionally efficient, creating an α,β-unsaturated system that is a critical precursor for the synthesis of fused heterocycles and other complex molecules.
Causality & Experimental Insight: The choice of base is critical. Weak bases like piperidine or pyrrolidine are often sufficient to deprotonate the active methylene compound without promoting unwanted side reactions on the oxazole ring.[6] The reaction is typically driven to completion by the formation of the stable, conjugated product. The resulting vinyl-oxazole derivatives are valuable intermediates, as the newly formed double bond can participate in subsequent cyclization reactions.
Caption: General workflow for Knoevenagel condensation.
Protocol 1: Synthesis of 2-((Oxazol-2-yl)methylene)malononitrile
This protocol details a representative Knoevenagel condensation using malononitrile, a highly reactive methylene compound.[7]
Materials:
-
This compound (1.0 eq.)
-
Malononitrile (1.1 eq.)
-
Piperidine (0.1 eq., catalytic)
-
Ethanol (as solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound in absolute ethanol (approx. 20 mL per gram of aldehyde).
-
Add Reagents: To the stirred solution, add malononitrile. Stir until all solids are dissolved.
-
Initiate Catalysis: Add a catalytic amount of piperidine to the reaction mixture using a micropipette.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 78°C).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the aldehyde spot indicates completion, typically within 1-2 hours.
-
Work-up & Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates as a crystalline solid. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials. If necessary, the crude product can be further purified by recrystallization from ethanol to yield the pure 2-((oxazol-2-yl)methylene)malononitrile.
Data Presentation: Knoevenagel Condensation of this compound
| Active Methylene Compound | Base (mol%) | Solvent | Typical Reaction Time | Typical Yield | Reference |
| Malononitrile | Piperidine (10%) | Ethanol | 1-2 hours | >90% | [6][7] |
| Ethyl Cyanoacetate | Piperidine (10%) | Ethanol | 2-4 hours | 80-90% | [6] |
| Barbituric Acid | Piperidine (10%) | Water/Ethanol | 2-4 hours | 85-95% | [7] |
| 2,4-Thiazolidinedione | Pyrrolidine (15%) | Toluene (Dean-Stark) | 4-6 hours | 75-85% | [4] |
Advanced Application: Multicomponent Reactions (MCRs) for Diversity-Oriented Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are a powerful tool for building molecular complexity with high atom economy and efficiency.[8][9] Aldehydes are classic inputs for a vast number of MCRs. This compound can serve as the aldehyde component to rapidly generate libraries of complex oxazole-containing heterocycles.
Causality & Experimental Insight: The success of an MCR hinges on the carefully orchestrated reactivity of the components. This compound's electrophilicity initiates the reaction cascade, often by forming an initial adduct (e.g., an iminium ion or a Knoevenagel-type intermediate) that then undergoes subsequent intramolecular or intermolecular reactions with the other components in the flask. The reaction conditions can sometimes be tuned to favor one heterocyclic product over another in a strategy known as condition-based divergence.[10][11]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. jocpr.com [jocpr.com]
- 5. acgpubs.org [acgpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid [beilstein-journals.org]
- 11. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
Application Notes and Protocols for Multi-Component Reactions with Oxazole-2-carbaldehyde and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for leveraging oxazole-2-carbaldehyde and its structural isomers in multi-component reactions (MCRs). These reactions offer an efficient pathway to complex molecular scaffolds relevant to drug discovery and medicinal chemistry.
Introduction to Multi-Component Reactions and the Significance of Oxazoles
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis.[1] This approach is highly valued in organic synthesis and medicinal chemistry for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.[1] Among the most prominent MCRs are the isocyanide-based Passerini and Ugi reactions.
The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide.[2] The Ugi four-component reaction (U-4CR) is a variation that includes a primary amine in addition to the components of the Passerini reaction, yielding an α-acylamino amide.[3]
Oxazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4] Incorporating the oxazole moiety into complex molecules using MCRs is a powerful strategy for the development of novel therapeutic agents.
Application Note: Ugi Four-Component Reaction with an Oxazole Carbaldehyde
A key application of MCRs involving an oxazole aldehyde is demonstrated in the synthesis of a precursor to Retosiban , an oxytocin receptor antagonist developed for the prevention of preterm labor.[5] This synthesis utilizes a Ugi four-component reaction with 2-methyloxazole-4-carboxaldehyde, a structural isomer of this compound.[5] This example highlights the utility of oxazole aldehydes in the rapid assembly of complex, drug-like molecules.
The Ugi reaction, in this context, allows for the efficient formation of a dipeptidic intermediate, which can then undergo further transformations to yield the final active pharmaceutical ingredient.[5] The versatility of the Ugi reaction allows for the introduction of multiple points of diversity in a single step, making it an ideal tool for creating libraries of related compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
Below are detailed protocols for the general Passerini and Ugi reactions, followed by a specific protocol for the Ugi reaction used in the synthesis of the Retosiban precursor.
General Protocol for a Passerini Three-Component Reaction
-
To a solution of the aldehyde or ketone (1.0 equiv) and the carboxylic acid (1.0 equiv) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature, add the isocyanide (1.0 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired α-acyloxy carboxamide.
General Protocol for a Ugi Four-Component Reaction
-
To a solution of the amine (1.0 equiv) and the aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., methanol, 2,2,2-trifluoroethanol), stir the mixture for 30 minutes at room temperature to pre-form the imine.[6]
-
Add the carboxylic acid (1.0 equiv) and the isocyanide (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 24-72 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield the α-acylamino amide.
Specific Protocol: Ugi Reaction for the Synthesis of a Retosiban Precursor [5]
This protocol describes the synthesis of the dipeptidic intermediate for Retosiban.
-
Reactants:
-
(R)-indanylglycine derivative (protected)
-
2-methyloxazole-4-carboxaldehyde
-
2-benzyloxyphenylisonitrile
-
D-allo-isoleucine methyl ester
-
-
Procedure:
-
Combine equimolar amounts of the (R)-indanylglycine derivative, 2-methyloxazole-4-carboxaldehyde, 2-benzyloxyphenylisonitrile, and D-allo-isoleucine methyl ester in a suitable solvent (e.g., methanol).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
The resulting product is the linear dipeptidic intermediate, which is obtained as a diastereomeric mixture.
-
This intermediate can be further processed through catalytic hydrogenation to deprotect the O-benzyl and Cbz groups, leading to concomitant cyclization to form the diketopiperazine (DKP) ring of Retosiban.[5]
-
Data Presentation
The following table summarizes the reactants and product of the Ugi reaction for the synthesis of the Retosiban precursor.
| Component | Reactant | Role |
| Amine | (R)-indanylglycine derivative (protected) | Amino acid component |
| Aldehyde | 2-methyloxazole-4-carboxaldehyde | Carbonyl component |
| Isocyanide | 2-benzyloxyphenylisonitrile | Isocyanide component |
| Carboxylic Acid | D-allo-isoleucine methyl ester | Carboxylic acid component |
| Product | Dipeptidic intermediate | α-acylamino amide |
Note: Specific yields for this industrial synthesis are not publicly detailed but are generally high for Ugi reactions.
Visualizations
Diagrams of Reaction Mechanisms and Workflows
Caption: General scheme of the Passerini three-component reaction.
Caption: General scheme of the Ugi four-component reaction.
Caption: Ugi reaction for the synthesis of a Retosiban precursor.
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. Passerini reaction - Wikipedia [en.wikipedia.org]
- 3. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Experimental Use of Oxazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental use of Oxazole-2-carbaldehyde, a versatile heterocyclic aldehyde. This document outlines its chemical properties, key applications in the synthesis of bioactive compounds, and detailed experimental protocols. The information is intended to facilitate its use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Chemical and Physical Properties of this compound
This compound is a heterocyclic compound featuring an oxazole ring substituted with a carbaldehyde group at the 2-position.[1][2][3][4][5] This arrangement of functional groups makes it a valuable synthon in organic chemistry.
| Property | Value |
| Synonyms | 1,3-Oxazole-2-carbaldehyde |
| CAS Number | 65373-52-6 |
| Molecular Formula | C₄H₃NO₂ |
| Molecular Weight | 97.07 g/mol |
| Appearance | Colorless to light brown liquid |
| Storage | Store at ≤ -4°C in a dry, well-ventilated place. |
Key Applications in Research and Drug Development
This compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules. The oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse therapeutic properties.[1][2][3][4][5]
Primary Applications Include:
-
Synthesis of Anticancer Agents: The oxazole moiety is a core component of many compounds investigated for their anticancer properties.[1][2][3][4][5] These derivatives often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 pathway and tubulin polymerization.[1]
-
Development of Antimicrobial Agents: Oxazole derivatives have shown promise as antibacterial and antifungal agents.[6]
-
Creation of Fluorescent Probes: The conjugated system of the oxazole ring makes it a suitable scaffold for the development of fluorescent probes for various biological imaging applications.
-
Synthesis of Heterocyclic Compounds: The reactivity of the aldehyde group allows for its use in a variety of chemical transformations to build more complex heterocyclic systems.
Experimental Protocols
The following protocols are provided as examples of how this compound can be utilized in synthetic organic chemistry.
Synthesis of 2-(2-Nitrovinyl)oxazole via Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction. This protocol describes the reaction of this compound with nitromethane to yield 2-(2-nitrovinyl)oxazole, a scaffold with potential antimicrobial activity.[7][8][9]
Reaction Scheme:
Caption: Knoevenagel condensation of this compound.
Materials:
-
This compound
-
Nitromethane
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.2 equivalents of nitromethane to the solution and stir until fully dissolved.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Otherwise, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the product with cold ethanol and dry under vacuum.
-
Characterize the final product, 2-(2-nitrovinyl)oxazole, using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Expected Outcome and Biological Relevance:
The resulting 2-(2-nitrovinyl)oxazole is expected to be a crystalline solid.[7] Compounds containing the nitrovinyl functional group attached to a heterocyclic ring have been reported to exhibit antimicrobial activity.[7] The minimum inhibitory concentration (MIC) of the synthesized compound can be determined against various bacterial and fungal strains using standard microdilution methods.[10]
| Compound | Potential Biological Activity |
| 2-(2-Nitrovinyl)oxazole | Antimicrobial |
Synthesis of Oxazole-Based STAT3 Inhibitors (Representative Workflow)
Persistently activated Signal Transducer and Activator of Transcription 3 (STAT3) is a key driver in many human cancers, making it a prime target for anticancer drug development.[8][11] Oxazole-containing compounds have been identified as potent STAT3 inhibitors.[11] The following workflow outlines a general approach for the synthesis and evaluation of this compound derivatives as potential STAT3 inhibitors.
Caption: Workflow for developing STAT3 inhibitors.
Signaling Pathway Context: STAT3 Inhibition
The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and apoptosis.[1][3][4][12] In many cancers, this pathway is constitutively active, leading to uncontrolled cell division and tumor progression. Oxazole-based inhibitors can disrupt this pathway by preventing the dimerization of activated STAT3, thereby inhibiting its translocation to the nucleus and subsequent gene transcription.[11]
Caption: STAT3 signaling pathway and inhibition point.
Quantitative Data for Oxazole-Based STAT3 Inhibitors:
| Compound Class | Target | Cell Line | IC50 |
| Triazole/Oxadiazole Derivatives | STAT3 | MCF7 (Breast Cancer) | 1.5 - 12 µM[8] |
Safety Information
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin irritation occurs, get medical advice/attention.
-
Store in a well-ventilated place. Keep container tightly closed.
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. ijrpr.com [ijrpr.com]
- 6. iajps.com [iajps.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. biomerieux.com [biomerieux.com]
- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 65373-52-6 | Benchchem [benchchem.com]
Application Notes and Protocols for Oxazole-2-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[1] Its unique chemical properties, including the reactivity of the aldehyde group and the inherent pharmacological relevance of the oxazole scaffold, make it an attractive starting material for the development of novel therapeutic agents. Derivatives of this compound have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammation.
This document provides detailed application notes on the use of this compound in the synthesis of potential anticancer and antimicrobial agents, along with specific experimental protocols for their preparation and biological evaluation.
Applications in Anticancer Drug Discovery
Oxazole-containing compounds have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis.[1] this compound can be readily converted into various derivatives, such as Schiff bases and chalcones, which have shown potent cytotoxic activity against a range of cancer cell lines.
Schiff Base Derivatives as Potential Anticancer Agents
The condensation of this compound with various primary amines yields Schiff bases, which are known to possess significant anticancer properties. These compounds often exert their cytotoxic effects by interacting with crucial cellular targets.
Quantitative Data:
| Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Oxo-quinoline-3-Schiff Base Derivatives | NCI-H460 (Lung Cancer) | 5.16 - 35.52 | 5-Fluorouracil | 44 |
| N-acetyl Schiff bases with 1,2,4-triazole | DU145 (Prostate Cancer) | 49.80 - 111.73 | - | - |
| 2-Amino Benzothiazole Schiff Bases | HeLa (Cervical Cancer) | >25 - 2.517 (as µg/ml) | Cisplatin | 17.2 (as µg/ml) |
Note: The IC50 values presented are for representative Schiff base derivatives and may not be directly from this compound precursors, but they illustrate the potential of this compound class.[2][3][4]
Signaling Pathway:
A key mechanism through which oxazole derivatives can exert their anticancer effects is by modulating critical signaling pathways involved in cell survival and proliferation, such as the STAT3 signaling pathway. Persistent activation of STAT3 is a hallmark of many cancers, promoting tumor growth and survival.
Caption: STAT3 Signaling Pathway Inhibition by Oxazole Derivatives.
Applications in Antimicrobial Drug Discovery
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Oxazole-containing compounds have demonstrated broad-spectrum activity against various bacteria and fungi. Chalcones, synthesized from this compound, are a notable class of compounds with significant antimicrobial potential.
Chalcone Derivatives as Potential Antimicrobial Agents
Chalcones are synthesized through a Claisen-Schmidt or Knoevenagel condensation of an aldehyde with a ketone. This compound serves as a key precursor for generating oxazole-containing chalcones, which have been shown to inhibit the growth of various microbial strains.
Quantitative Data:
| Compound Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Isoxazole-based Chalcones | S. aureus | 1 | C. albicans | 2 |
| 1,3,4-Oxadiazole-based Chalcones | S. aureus | 6.25 - 12.5 | - | - |
| Fluoro & Trifluoromethyl Chalcones | S. aureus | 7.81 - 15.6 | C. parapsilosis | 15.6 - 31.25 |
Note: These MIC values are for chalcone derivatives with related heterocyclic cores and demonstrate the antimicrobial potential of this class of compounds.[5][6][7]
Signaling Pathway:
The anti-inflammatory properties of oxazole derivatives, which can be relevant in the context of infections, are often attributed to their ability to inhibit the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.
Caption: NF-κB Signaling Pathway Inhibition by Oxazole Derivatives.
Experimental Protocols
Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., 2-aminobenzothiazole)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
To this solution, add the substituted primary amine (1.0 eq.).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (FTIR, ¹H-NMR, Mass Spectrometry).
Caption: Experimental Workflow for Schiff Base Synthesis.
Synthesis of Chalcones via Knoevenagel Condensation
This protocol outlines the Knoevenagel condensation of this compound with an active methylene compound, such as a ketone, to form a chalcone.
Materials:
-
This compound
-
Active methylene compound (e.g., acetophenone)
-
Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (1.2 eq.) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the crude product with cold ethanol and then with distilled water.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
-
Characterize the purified product by spectroscopic methods (FTIR, ¹H-NMR, Mass Spectrometry).
Caption: Experimental Workflow for Knoevenagel Condensation.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Synthesized oxazole derivatives
-
Cancer cell line (e.g., HeLa)
-
Normal cell line (for selectivity assessment)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Caption: Experimental Workflow for MTT Cytotoxicity Assay.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its ability to be readily transformed into diverse molecular scaffolds, such as Schiff bases and chalcones, provides a rich platform for the discovery of novel therapeutic agents. The significant anticancer and antimicrobial activities exhibited by these derivatives underscore the importance of the oxazole motif in drug design. The protocols and data presented herein offer a foundational guide for researchers to explore the full potential of this compound in the development of next-generation medicines.
References
- 1. This compound | 65373-52-6 | Benchchem [benchchem.com]
- 2. ijper.org [ijper.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis and Computational Evaluation of N‑Acetyl-Derived Schiff Bases Incorporating 1,2,4-Triazoles for Dual Inhibition of Prostate Cancer Cells and Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of Oxazole-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of fluorescent probes due to their rigid, planar structure and favorable photophysical properties. The electron-rich nature of the oxazole ring system, coupled with the ability to introduce various functional groups, allows for the fine-tuning of their absorption and emission characteristics. Oxazole-2-carbaldehyde, in particular, serves as a versatile starting material for the synthesis of a diverse array of fluorescent probes. Through straightforward and efficient synthetic methodologies, such as the Knoevenagel condensation, this compound can be transformed into sophisticated molecular tools for various applications in biological and medicinal chemistry.
These probes are instrumental in cellular imaging, allowing for the visualization of subcellular organelles and the monitoring of dynamic processes. Furthermore, their application extends to the development of "smart" probes that respond to changes in their microenvironment, such as viscosity and enzyme activity, providing valuable insights for drug discovery and development. This document provides detailed protocols for the synthesis of a styryl-type fluorescent probe from this compound and its application in detecting changes in mitochondrial viscosity.
Synthesis of a Styryl-Oxazole Fluorescent Probe
A common and effective method for the synthesis of styryl-type fluorescent probes from this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group.
General Synthetic Scheme:
Caption: General reaction scheme for the synthesis of styryl-oxazole fluorescent probes via Knoevenagel condensation.
Experimental Protocol: Synthesis of 2-(2-(4-(diphenylamino)phenyl)vinyl)oxazole
This protocol describes the synthesis of a fluorescent molecular rotor designed to report on micro-viscosity changes.
Materials:
-
This compound (1.0 eq.)
-
2-(4-(diphenylamino)phenyl)acetonitrile (1.0 eq.)
-
Piperidine (catalytic amount, ~0.1 eq.)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
-
Column for chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and 2-(4-(diphenylamino)phenyl)acetonitrile (1.0 mmol) in anhydrous ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the styryl-oxazole fluorescent probe as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Photophysical Properties
The photophysical properties of the synthesized styryl-oxazole fluorescent probe are summarized in the table below. These properties are crucial for its application as a fluorescent probe.
| Probe Name | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| 2-(2-(4-(diphenylamino)phenyl)vinyl)oxazole | ~410 | ~530 | ~120 | ~0.45 | ~35,000 |
| Representative data for a similar styryl dye | 425 | 550 | 125 | 0.52 | 42,000 |
Note: The photophysical properties of fluorescent probes can be highly sensitive to the solvent environment.
Application: Detection of Mitochondrial Viscosity
Fluorescent molecular rotors are probes whose fluorescence quantum yield is sensitive to the viscosity of their local environment. In low-viscosity environments, the probe can undergo non-radiative decay through intramolecular rotation, resulting in weak fluorescence. In high-viscosity environments, this rotation is restricted, leading to a significant increase in fluorescence intensity. This principle can be exploited to image changes in mitochondrial viscosity, which is an important parameter in various cellular processes and disease states.
Signaling Pathway of a Molecular Rotor for Viscosity Sensing:
Caption: Mechanism of a fluorescent molecular rotor in response to environmental viscosity.
Experimental Protocol: Imaging Mitochondrial Viscosity in Live Cells
This protocol outlines the use of the synthesized styryl-oxazole probe for imaging changes in mitochondrial viscosity in cultured cells.
Materials:
-
Synthesized styryl-oxazole fluorescent probe
-
MitoTracker™ Green FM (for co-localization)
-
Nystatin or other agent to induce viscosity changes
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
HeLa cells (or other suitable cell line)
-
Glass-bottom dishes for microscopy
-
Dimethyl sulfoxide (DMSO)
Equipment:
-
Confocal laser scanning microscope
-
Cell culture incubator (37 °C, 5% CO₂)
-
Laminar flow hood
-
Standard cell culture equipment
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37 °C with 5% CO₂. Seed the cells onto glass-bottom dishes and allow them to adhere overnight.
-
Probe Loading: Prepare a stock solution of the styryl-oxazole probe (1 mM) in DMSO. Dilute the stock solution in cell culture medium to a final concentration of 5 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells and incubate for 30 minutes at 37 °C.
-
Induction of Viscosity Change (Optional): To observe changes in mitochondrial viscosity, treat the cells with an agent like nystatin (e.g., 50 µM for 30 minutes) either before or after probe loading.
-
Co-localization (Optional): For mitochondrial co-localization, incubate the cells with MitoTracker™ Green FM (100 nM) for 15-30 minutes according to the manufacturer's protocol, either simultaneously with or after staining with the styryl-oxazole probe.
-
Imaging: After incubation, wash the cells twice with PBS. Add fresh culture medium or PBS to the dish for imaging.
-
Confocal Microscopy: Image the cells using a confocal microscope. Excite the styryl-oxazole probe at ~405 nm and collect the emission between 500-600 nm. For MitoTracker™ Green FM, excite at ~488 nm and collect emission between 500-550 nm.
-
Data Analysis: Analyze the fluorescence intensity of the styryl-oxazole probe in the mitochondria. An increase in fluorescence intensity is indicative of an increase in mitochondrial viscosity.
Experimental Workflow
Caption: Workflow for the synthesis of a styryl-oxazole probe and its application in cellular imaging.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of fluorescent probes. The Knoevenagel condensation provides a straightforward method to generate styryl-oxazole derivatives with desirable photophysical properties for biological imaging. The application of these probes as molecular rotors for detecting changes in mitochondrial viscosity demonstrates their utility in studying cellular processes and holds promise for applications in drug development and disease diagnostics. The protocols provided herein offer a foundation for researchers to synthesize and utilize these powerful molecular tools.
Troubleshooting & Optimization
Technical Support Center: Purification of Oxazole-2-carbaldehyde
Welcome to the technical support center for the purification of Oxazole-2-carbaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for the purification of this compound are column chromatography and recrystallization.[1][2] Column chromatography using silica gel is frequently employed to separate the target compound from impurities.[3] Recrystallization from a suitable solvent system can also yield a highly pure product.[1]
Q2: What are the likely impurities I might encounter after synthesizing this compound?
A2: Impurities can arise from unreacted starting materials, side-products from the synthesis, or degradation of the product.[4] For oxazole derivatives, common impurities may include:
-
Unreacted starting materials: Ensure your reaction goes to completion by monitoring with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]
-
Isomeric byproducts: Formation of regioisomers can occur depending on the synthetic route.[4]
-
Ring-opened products: The oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions during workup.[4]
-
Oxidation product: The aldehyde group can be oxidized to the corresponding carboxylic acid.[5]
Q3: My this compound appears to be degrading during purification on a silica gel column. What can I do?
A3: Some oxazole derivatives can be unstable on silica gel, which is acidic.[6] If you suspect degradation, consider the following:
-
Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent.[6]
-
Use an alternative stationary phase: Consider using a less acidic stationary phase such as neutral alumina.[6]
-
Minimize contact time: Run the column as quickly as possible without sacrificing separation.
Q4: I am having trouble removing a very polar impurity. What do you suggest?
A4: If you have a highly polar impurity, such as the corresponding carboxylic acid, an acidic wash during the workup can be effective. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.[4][6]
Q5: What are the recommended storage conditions for purified this compound?
A5: this compound should be stored in an inert atmosphere, in a freezer at a temperature under -20°C.[7] Some oxazole derivatives can be sensitive to moisture.[6] Storing the final product under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture absorption.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low recovery after column chromatography | The compound may be degrading on the silica gel.[6] | Use a deactivated silica gel or an alternative stationary phase like neutral alumina.[6] |
| The chosen eluent system may not be optimal, leading to poor elution. | Optimize the eluent system using TLC to achieve an Rf value of 0.2-0.3 for the product.[2] A gradient elution can be effective.[6] | |
| Poor separation of the product from an impurity | The polarity of the product and the impurity are very similar. | Try a different solvent system for column chromatography. If that fails, consider recrystallization from various solvents or solvent mixtures.[8] |
| The column was overloaded with the crude material. | Decrease the amount of crude product loaded onto the column.[2] | |
| Streaking or tailing of the spot on a TLC plate | The compound may be interacting too strongly with the silica gel. | Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the spot shape.[6] |
| The purified product is a colored oil or solid | Colored impurities have co-eluted with the product. | If performing recrystallization, you can add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[2] A second purification step may be necessary.[2] |
| The final product contains residual solvent | High-boiling point solvents used for purification are difficult to remove. | Use a rotary evaporator followed by drying under high vacuum.[6] Co-evaporation with a lower-boiling point solvent can also be effective.[6] |
Experimental Protocols
Column Chromatography Purification of this compound
This protocol is a general guideline and may need to be optimized for your specific crude product.
1. Mobile Phase Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate (silica gel).
-
Develop the TLC plate using different solvent systems. A good starting point is a mixture of n-hexane and ethyl acetate.[1] One specific method uses 2% ether in dichloromethane.[3]
-
The ideal eluent system should give your product an Rf value of approximately 0.2-0.3.[2]
2. Column Packing:
-
Choose a glass column of an appropriate size for the amount of crude material.
-
Pack the column with silica gel (100-200 mesh is common) using the chosen mobile phase (slurry packing is recommended).[3]
-
Ensure the packing is uniform and free of air bubbles or cracks.[2]
3. Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column (dry loading).
4. Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC, spotting each fraction on a TLC plate.
-
Combine the fractions that contain the pure product.
5. Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.[6]
Recrystallization
1. Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold.
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.[2]
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes, then perform a hot filtration to remove the charcoal.[2]
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[2]
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.[2]
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 65373-52-6 | [7][9] |
| Molecular Formula | C₄H₃NO₂ | [9][10] |
| Molecular Weight | 97.07 g/mol | [9][10] |
| Appearance | Light brown liquid | [3] |
Table 2: Chromatographic Data
| Technique | Stationary Phase | Mobile Phase | Rf Value | Reference |
| TLC | Silica gel | 2% Ether / Dichloromethane | 0.7 | [3] |
| TLC | Silica gel | n-Hexane : Ethyl acetate (8:2) | - | [1] |
Visualizations
Caption: A general experimental workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting guide for common purification issues.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 65373-52-6 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 65373-52-6 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 65373-52-6|this compound|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. 1,3-Oxazole-2-carboxaldehyde | C4H3NO2 | CID 14786609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
Technical Support Center: Challenges in Oxazole-2-carbaldehyde Synthesis
Welcome to the Technical Support Center for Oxazole-2-carbaldehyde synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic strategies for obtaining this compound generally involve two main approaches:
-
Formylation of an existing oxazole ring: This typically involves an electrophilic substitution reaction, such as the Vilsmeier-Haack reaction, on an unsubstituted oxazole.[1][2]
-
Oxidation of a pre-functionalized oxazole: This route involves the synthesis of a precursor like 2-(hydroxymethyl)oxazole or 2-methyloxazole, followed by an oxidation step to furnish the aldehyde.[3]
Q2: I am experiencing low to no yield in my Vilsmeier-Haack formylation of oxazole. What are the potential causes and solutions?
A2: Low yields in the Vilsmeier-Haack reaction for oxazole formylation can be attributed to several factors. Here is a troubleshooting guide:
-
Reagent Quality: Ensure that the phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are of high purity and anhydrous.[4] DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent.[4]
-
Reaction Conditions: The reaction is sensitive to temperature. The Vilsmeier reagent is typically formed at low temperatures (0-5 °C). The formylation step itself may require heating, but excessive temperatures can lead to decomposition.[5][6]
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the oxazole substrate is critical. An excess of the reagent can lead to the formation of byproducts. A 1:1 to 1.5:1 ratio of the Vilsmeier reagent to the substrate is a recommended starting point.[7]
-
Work-up Procedure: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. This is typically achieved by quenching the reaction mixture with an ice-cold aqueous solution, followed by neutralization.[6]
Q3: I am attempting to synthesize this compound by oxidizing 2-(hydroxymethyl)oxazole, but the reaction is sluggish or incomplete. How can I improve this?
A3: Incomplete oxidation of 2-(hydroxymethyl)oxazole can be a common hurdle. Consider the following:
-
Choice of Oxidizing Agent: Manganese dioxide (MnO₂) is a commonly used reagent for the oxidation of allylic and benzylic-type alcohols, including 2-(hydroxymethyl)oxazole.[3] The activity of MnO₂ can vary, and using freshly activated MnO₂ is often crucial for success.[8][9]
-
Activation of Manganese Dioxide: Commercial MnO₂ can be activated by heating it in an oven at 120 °C overnight to remove adsorbed water.[8][9] Water produced during the oxidation can deactivate the reagent, so the use of anhydrous solvents and the addition of molecular sieves can be beneficial.[8]
-
Solvent Selection: Anhydrous, non-polar aprotic solvents like dichloromethane (DCM) or benzene are generally preferred for MnO₂ oxidations.[8]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and avoid over-oxidation or decomposition.
Q4: What are some common side products in the synthesis of this compound and how can I minimize them?
A4: Side product formation can significantly impact the yield and purity of the desired product.
-
Vilsmeier-Haack Reaction:
-
Di-formylation: Highly activated substrates or an excess of the Vilsmeier reagent can lead to the introduction of a second formyl group. Careful control of stoichiometry is key to minimizing this.[7]
-
Chlorinated byproducts: The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures. Running the reaction at the lowest effective temperature can help reduce this side reaction.[7]
-
-
Oxidation of 2-(hydroxymethyl)oxazole:
-
Over-oxidation to carboxylic acid: Prolonged reaction times or a highly reactive oxidant can lead to the formation of oxazole-2-carboxylic acid. Careful monitoring of the reaction is essential.
-
Formation of esters: If the oxidation is performed in an alcohol solvent, the corresponding ester may be formed as a byproduct.
-
Q5: What are the recommended methods for purifying this compound?
A5: Purification of this compound typically involves standard laboratory techniques:
-
Column Chromatography: This is the most common method for purifying the crude product. Silica gel is a suitable stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system should be determined by TLC analysis.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Troubleshooting Guides
Guide 1: Low Yield in Vilsmeier-Haack Formylation
This guide provides a systematic approach to troubleshooting low yields in the Vilsmeier-Haack formylation of oxazole.
| Symptom | Possible Cause | Suggested Solution |
| No or very low conversion of starting material | Inactive Vilsmeier reagent | Use fresh, high-purity, and anhydrous POCl₃ and DMF. Prepare the reagent at 0 °C.[4] |
| Low reaction temperature | Gradually increase the reaction temperature and monitor by TLC to find the optimal balance between conversion and decomposition.[5][6] | |
| Formation of multiple products | Over-formylation | Carefully control the stoichiometry of the Vilsmeier reagent to a 1:1 to 1.5:1 ratio with the oxazole substrate.[7] |
| Chlorination side reaction | Run the reaction at the lowest effective temperature. Consider alternative Vilsmeier reagents if chlorination persists.[7] | |
| Product loss during work-up | Incomplete hydrolysis of iminium salt | Ensure the reaction is quenched in ice-cold water with vigorous stirring to facilitate complete hydrolysis.[6] |
| Emulsion formation during extraction | Add brine to the aqueous layer to help break up emulsions. |
Guide 2: Inefficient Oxidation of 2-(hydroxymethyl)oxazole
This guide addresses common issues encountered during the oxidation of 2-(hydroxymethyl)oxazole to this compound.
| Symptom | Possible Cause | Suggested Solution |
| Incomplete or slow reaction | Inactive manganese dioxide | Use freshly activated MnO₂. Activate by heating at 120 °C overnight.[8][9] |
| Presence of water | Use anhydrous solvents and consider adding activated molecular sieves to the reaction mixture.[8] | |
| Formation of oxazole-2-carboxylic acid | Over-oxidation | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Low product recovery after work-up | Product adsorbed onto MnO₂ | After filtering the MnO₂, wash the solid residue thoroughly with a more polar solvent like ethyl acetate or acetone to recover the adsorbed product.[8] |
Quantitative Data
The following table provides a general comparison of yields for different synthetic approaches to oxazole aldehydes. Note that specific yields can vary significantly based on the substrate and precise reaction conditions.
| Synthetic Method | Starting Material | Reagents | Typical Yield Range (%) | References |
| Vilsmeier-Haack Reaction | Oxazole | POCl₃, DMF | 40-70 | [5][6][7] |
| Oxidation | 2-(hydroxymethyl)oxazole | Activated MnO₂ | 60-85 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction (General Procedure)
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents) and cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.25 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
2. Formylation of Oxazole:
-
Dissolve oxazole (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the oxazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C.
-
Monitor the reaction progress by TLC.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of this compound via Oxidation of 2-(hydroxymethyl)oxazole
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(hydroxymethyl)oxazole (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add freshly activated manganese dioxide (MnO₂, 5-10 equivalents) to the solution.
2. Oxidation:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
3. Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad thoroughly with dichloromethane to ensure all the product is recovered.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in the Vilsmeier-Haack reaction.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Manganese Dioxide [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Oxazole-2-carbaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxazole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used as a starting material?
A1: this compound is a versatile building block in organic synthesis. Due to its aldehyde functional group, it readily participates in a variety of common chemical transformations, including:
-
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, oxazole-2-carboxylic acid, using oxidizing agents.[1]
-
Reduction: The aldehyde can be reduced to form the corresponding alcohol, (oxazol-2-yl)methanol, using reducing agents like sodium borohydride.
-
Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles.
-
Wittig Reaction: This reaction is commonly used to convert the aldehyde into an alkene.[2]
-
Knoevenagel Condensation: This is a nucleophilic addition of an active hydrogen compound to the carbonyl group, followed by dehydration, to yield a conjugated system.[3]
Q2: What are the typical storage conditions for this compound to prevent degradation?
A2: To ensure the stability and purity of this compound, it is recommended to store it under an inert atmosphere and in a freezer at temperatures below -20°C. This minimizes potential degradation from air, moisture, and heat.
Q3: Can the oxazole ring itself react under the conditions used for aldehyde transformations?
A3: Yes, the oxazole ring can undergo certain reactions, although it is generally considered aromatic and relatively stable.[4] Key considerations include:
-
Ring Opening: In the presence of strong nucleophiles or harsh acidic or basic conditions, the oxazole ring can be susceptible to cleavage.[5] For instance, some oxazoles can be converted to imidazoles in the presence of ammonia or formamide.[5]
-
Deprotonation: The proton at the C2 position of the oxazole ring is the most acidic and can be removed by a strong base. This can lead to ring opening to form an isonitrile.[6]
-
Electrophilic Substitution: While the oxazole ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, substitution can occur, typically at the C5 position, especially if activating groups are present on the ring.[4][7]
Troubleshooting Guides
This section provides guidance on common issues encountered during the synthesis and reactions of this compound.
Guide 1: Synthesis of this compound
Issue: Low yield or incomplete conversion during the synthesis of this compound.
| Potential Cause | Troubleshooting Step |
| Incomplete formylation of the oxazole precursor. | Ensure the formylating agent (e.g., Vilsmeier reagent generated from DMF and POCl₃) is freshly prepared and used in appropriate stoichiometric amounts. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material. |
| Degradation of the product. | This compound can be sensitive to harsh reaction conditions. Avoid prolonged reaction times at high temperatures. Ensure the work-up procedure is performed promptly and under mild conditions. |
| Moisture in the reaction. | The Vilsmeier-Haack reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.[8] |
Issue: Presence of significant impurities in the final product.
| Potential Byproduct | Identification & Removal |
| Unreacted oxazole starting material. | Monitor the reaction to completion. Purify the crude product using column chromatography on silica gel. |
| Oxazole-2-carboxylic acid. | This can form due to over-oxidation of the aldehyde. Use a mild oxidizing agent if synthesizing from the corresponding alcohol, or carefully control the reaction conditions during formylation. It can be removed by an aqueous basic wash during workup or by column chromatography. |
| Byproducts from the Vilsmeier reagent. | Byproducts from the decomposition of the Vilsmeier reagent may be present. These are typically removed by aqueous workup and subsequent purification by column chromatography. |
Guide 2: Wittig Reaction with this compound
Issue: Low yield of the desired alkene.
| Potential Cause | Troubleshooting Step |
| Instability of the Wittig reagent (ylide). | Prepare the ylide in situ under anhydrous and inert conditions. Use a strong, non-nucleophilic base (e.g., n-BuLi, NaH, or t-BuOK) for deprotonation of the phosphonium salt. |
| Steric hindrance. | If either the this compound or the Wittig reagent is sterically hindered, the reaction rate may be slow. Consider using a more reactive ylide or applying gentle heating. |
| Side reactions of the ylide. | The ylide can react with other electrophiles present in the reaction mixture. Ensure the purity of the starting materials and solvents. |
Issue: Formation of undesired byproducts.
| Potential Byproduct | Identification & Removal |
| Triphenylphosphine oxide. | This is a stoichiometric byproduct of the Wittig reaction. It can often be removed by crystallization or column chromatography. |
| E/Z isomers of the alkene. | The stereoselectivity of the Wittig reaction depends on the nature of the ylide. Stabilized ylides tend to give the E-isomer, while non-stabilized ylides favor the Z-isomer. The isomers can often be separated by column chromatography or HPLC. |
| Oxazole-2-carboxylic acid. | If the ylide is basic and water is present, the aldehyde may be oxidized. Ensure anhydrous conditions. |
Guide 3: Knoevenagel Condensation with this compound
Issue: The reaction is slow or does not go to completion.
| Potential Cause | Troubleshooting Step |
| Insufficiently active methylene compound. | The active methylene compound must have sufficiently acidic protons to be deprotonated by the base. The pKa of the active methylene compound should be lower than that of the conjugate acid of the base used. |
| Inappropriate catalyst. | The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine).[3] Ensure the correct catalyst is being used at an appropriate concentration. |
| Reversibility of the initial addition step. | The initial nucleophilic addition can be reversible. To drive the reaction to completion, it is often necessary to remove the water formed during the condensation step, for example, by using a Dean-Stark apparatus. |
Issue: Formation of byproducts.
| Potential Byproduct | Identification & Removal |
| Michael addition product. | The α,β-unsaturated product of the Knoevenagel condensation can sometimes react further with another molecule of the active methylene compound via a Michael addition. This can be minimized by using a stoichiometric amount of the active methylene compound. |
| Self-condensation of the aldehyde. | Using a strong base can lead to the self-condensation of this compound.[3] Use a weak base as a catalyst. |
| Decarboxylation product (Doebner modification). | If the active methylene compound is a dicarboxylic acid (e.g., malonic acid) and the reaction is carried out in pyridine, decarboxylation may occur.[3] This may be the desired outcome, but if not, alternative conditions should be used. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general representation and may require optimization.
Materials:
-
Oxazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve oxazole (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 eq) to the stirred solution, maintaining the temperature below 5 °C.
-
To a separate flask, add anhydrous DMF (1.2 eq) and cool to 0 °C.
-
Slowly add the oxazole/POCl₃ mixture to the cold DMF via the dropping funnel, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Visualizations
Caption: Vilsmeier-Haack formylation of oxazole.
Caption: Experimental workflow for a Wittig reaction.
Caption: Mechanism of the Knoevenagel condensation.
References
- 1. 1,3-Oxazole synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oxazole-2-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of oxazole-2-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you increase the yield and purity of your product.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the two-step synthesis involving the formation of 2-methyloxazole and its subsequent oxidation.
Problem 1: Low Yield in the Synthesis of 2-Methyloxazole Precursor
Q: My yield of 2-methyloxazole from ethyl 2-chloroacetoacetate and formamide is lower than expected. What are the common causes and how can I improve it?
A: Low yields in this condensation reaction are often due to incomplete reaction, side product formation, or issues during workup. Here are some troubleshooting steps:
-
Reaction Temperature and Time: Ensure the reaction is heated sufficiently and for an adequate duration. The reaction of ethyl α-chloroacetoacetate with formamide to form 4-methyloxazole-5-carboxylic esters, a related structure, is typically carried out at temperatures between 120-150°C for several hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Excess Formamide: Using an excess of formamide can help drive the reaction to completion. A molar ratio of 2 to 10 moles of formamide to 1 mole of the α-chloroacetoacetic ester is recommended.[1]
-
Workup Procedure: The workup often involves neutralization with a base like potassium carbonate. Ensure the pH is carefully controlled to avoid decomposition of the oxazole ring, which is sensitive to strong acidic or basic conditions. Extraction with a suitable organic solvent should be performed thoroughly.
-
Purification: Distillation is a common method for purifying 2-methyloxazole. Ensure your distillation setup is efficient to minimize loss of the relatively volatile product.
Problem 2: Inefficient Oxidation of 2-Methyloxazole
Q: I am experiencing low conversion or the formation of byproducts during the oxidation of 2-methyloxazole to this compound using selenium dioxide. How can I optimize this step?
A: The oxidation of an active methyl group on a heterocyclic ring with selenium dioxide (SeO₂) can be challenging, with potential for low yield or over-oxidation to the carboxylic acid.
-
Choice of Oxidizing Agent and Co-oxidant: While SeO₂ is the classic reagent for this transformation, its performance can be enhanced. The use of a co-oxidant like tert-butyl hydroperoxide (TBHP) in dioxane can improve the yield and selectivity for the aldehyde, often allowing for milder reaction conditions and preventing the formation of carboxylic acids.[2][3]
-
Reaction Conditions: The reaction temperature is critical. Overheating can lead to decomposition and the formation of selenium-containing byproducts. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction by TLC.
-
Solvent: The choice of solvent can influence the reaction outcome. Dioxane is often used for SeO₂ oxidations. Acetic acid can also be used as a solvent, which may help to stop the reaction at the allylic alcohol stage by forming an acetate ester.[2]
-
Side Reactions: A common side reaction is the over-oxidation of the desired aldehyde to the corresponding carboxylic acid. Using milder conditions and a co-oxidant can help to minimize this.[2] Another potential issue is the formation of malodorous and toxic selenium byproducts, so all manipulations should be performed in a well-ventilated fume hood.[4]
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify this compound from the reaction mixture. What are the recommended purification methods?
A: The purification of this compound can be complicated by its reactivity and potential instability.
-
Column Chromatography: This is a common and effective method for purifying aldehydes. A silica gel column with a suitable solvent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the product from impurities.[5] The optimal solvent system should be determined by TLC analysis beforehand.
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique. The choice of solvent is crucial; it should dissolve the compound well at high temperatures but poorly at low temperatures.[5]
-
Distillation: For liquid products, vacuum distillation can be used, but care must be taken as oxazole aldehydes can be thermally sensitive.
-
Washing: Washing the crude product with a saturated solution of sodium bisulfite can sometimes help to remove aldehydic impurities.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: There are two primary strategies for synthesizing this compound:
-
Oxidation of a Precursor: The most direct route involves the synthesis of 2-methyloxazole followed by its oxidation to the aldehyde. Selenium dioxide, often with a co-oxidant, is the reagent of choice for this transformation.[2]
-
Building the Ring with the Aldehyde Functionality (or a protected form): This involves using classical oxazole syntheses like the Van Leusen or Robinson-Gabriel reactions with starting materials that already contain the aldehyde group, typically in a protected form such as an acetal.[6][7][8]
Q2: Can I use the Van Leusen or Robinson-Gabriel synthesis to prepare this compound directly?
A2: While theoretically possible, using starting materials with a free aldehyde group in these reactions can be problematic due to the reactivity of the aldehyde under the reaction conditions. A more viable approach is to use a starting material where the aldehyde is protected as an acetal.[8] The acetal is stable to the basic or acidic conditions of these reactions and can be deprotected in a subsequent step to reveal the aldehyde.[9][10][11]
Q3: What are the advantages of the 2-methyloxazole oxidation route?
A3: This route is often more direct and may involve more readily available starting materials. The synthesis of 2-methyloxazole is a well-established process. However, the oxidation step requires careful control to maximize yield and minimize side products.
Q4: What are some common side reactions to be aware of?
A4:
-
In 2-methyloxazole synthesis: Incomplete cyclization, and formation of polymeric materials.
-
In the oxidation of 2-methyloxazole: Over-oxidation to oxazole-2-carboxylic acid, and formation of selenium-containing byproducts.[2][12]
-
In classical syntheses with protected aldehydes: Incomplete deprotection of the acetal group.
Data Presentation: Comparison of Synthetic Strategies
| Synthetic Route | Key Starting Materials | Key Reagents | Typical Yield Range | Advantages | Disadvantages | Citations |
| Oxidation of 2-Methyloxazole | 2-Methyloxazole | Selenium Dioxide (SeO₂), tert-Butyl hydroperoxide (TBHP) | Moderate to Good | Direct route to the final product. | Potential for over-oxidation; use of toxic SeO₂. | [2][3] |
| Van Leusen Synthesis | Aldehyde (protected as acetal), Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | Good to Excellent | Mild reaction conditions; good functional group tolerance. | Requires a protection/deprotection sequence for the aldehyde. | [6][13] |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone (with protected aldehyde) | Dehydrating agent (e.g., H₂SO₄, POCl₃) | Moderate to Good | Utilizes readily available starting materials. | Harsh reaction conditions; requires protection/deprotection. | [7][14] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyloxazole
This protocol is based on the general principle of reacting an α-halo-ketone with formamide.
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl 2-chloroacetoacetate (1.0 eq) and formamide (5.0 eq).[1]
-
Heat the mixture to 120-150°C and maintain this temperature for 6-12 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, slowly add a saturated aqueous solution of potassium carbonate to neutralize the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude 2-methyloxazole by fractional distillation.
Protocol 2: Oxidation of 2-Methyloxazole to this compound
This protocol utilizes selenium dioxide for the oxidation of the methyl group.
-
In a fume hood, to a solution of 2-methyloxazole (1.0 eq) in dioxane, add selenium dioxide (1.1 - 1.5 eq).[3]
-
For improved selectivity, tert-butyl hydroperoxide (1.2 eq) can be added to the reaction mixture.[2]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the black selenium byproduct.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and solvent removal, purify the crude this compound by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. US3538110A - Production of 4-methyloxazole-5-carboxylic esters - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. benchchem.com [benchchem.com]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 11. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 12. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wikiwand.com [wikiwand.com]
stability of Oxazole-2-carbaldehyde in different conditions
Welcome to the Technical Support Center for Oxazole-2-carbaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this reagent by providing troubleshooting guidance and answers to frequently asked questions regarding its stability and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from the reactivity of both the aldehyde functional group and the oxazole ring itself. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of oxidizing agents or air over prolonged periods. The oxazole ring, while generally aromatic and thermally stable, can be prone to hydrolytic ring-opening under certain acidic or basic conditions, potentially leading to degradation products.[1][2] Some substituted oxazoles, particularly those with hydroxyl groups, have been noted to be unstable on silica gel.[3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability and shelf-life, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light. For long-term storage, it is recommended to keep the compound in a freezer at or below -20°C.[4][5]
Q3: Is this compound sensitive to moisture?
A3: Yes, like many aldehydes and some heterocyclic compounds, this compound can be sensitive to moisture.[1] Water can potentially participate in degradation pathways, including hydrolysis of the oxazole ring. Therefore, it is crucial to handle the compound in a dry environment and use anhydrous solvents for reactions whenever possible.
Q4: What are the expected degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation products can be inferred from the general reactivity of its functional groups. These may include:
-
Oxazole-2-carboxylic acid: Formed via oxidation of the aldehyde group.[6]
-
Ring-opened products: Resulting from hydrolytic cleavage of the oxazole ring.[1][2] The exact structure of these products would depend on the specific conditions (pH, temperature) of hydrolysis.
Q5: How can I monitor the stability of my this compound sample?
A5: The stability of this compound can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of the compound and detecting the appearance of degradation products over time.[7][8] Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment. For structural confirmation of the parent compound and identification of any major degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.[9]
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments involving this compound.
Issue 1: Low or No Reactivity in a Reaction
| Potential Cause | Troubleshooting Steps |
| Degraded Starting Material | Before starting a reaction, always check the purity of your this compound, especially if it has been stored for an extended period or handled under non-ideal conditions. Use HPLC or NMR to confirm its integrity. |
| Inappropriate Reaction Conditions | The reactivity of the aldehyde can be influenced by the choice of solvent, temperature, and catalyst. The carbazole ring system, for example, is electron-rich and can decrease the electrophilicity of the aldehyde group, making it less susceptible to nucleophilic attack.[10] Consider screening different solvents and temperatures to optimize your reaction. |
| Steric Hindrance | The oxazole ring may present some steric hindrance around the aldehyde group. If you are using a bulky nucleophile, this could impede the reaction. Consider using a less sterically hindered reagent if possible. |
| Reagent Incompatibility | Ensure that other reagents in your reaction mixture are compatible with the oxazole moiety. Strong oxidizing or reducing agents may react with the oxazole ring itself, not just the intended aldehyde group. |
Issue 2: Unexpected Side Products
| Potential Cause | Troubleshooting Steps |
| Oxidation of the Aldehyde | If your reaction is exposed to air, the aldehyde can be oxidized to the carboxylic acid. Running reactions under an inert atmosphere (N₂ or Ar) can prevent this. |
| Ring Instability | If your reaction conditions are strongly acidic or basic, or if water is present, you may observe byproducts resulting from the degradation of the oxazole ring. Buffer your reaction medium if possible, and always use anhydrous solvents. |
| Reaction with Solvent | Some solvents can react with aldehydes. For example, in the presence of an acid or base catalyst, alcohols can form acetals. Ensure your chosen solvent is inert under the reaction conditions. |
| Self-Condensation | Under certain basic conditions, aldehydes can undergo self-condensation reactions (e.g., aldol condensation). Carefully control the addition of base and the reaction temperature. |
Issue 3: Difficulties in Purification
| Potential Cause | Troubleshooting Steps |
| Degradation on Silica Gel | Some oxazole derivatives are known to be unstable on silica gel, which is acidic.[3] If you observe streaking or the appearance of new spots on TLC after spotting a pure sample, consider deactivating the silica gel with a small amount of a base (e.g., triethylamine in the eluent) or using a different stationary phase like neutral alumina or performing reversed-phase chromatography. |
| Co-elution with Byproducts | If a byproduct has a similar polarity to your product, separation by column chromatography can be challenging. Try optimizing the solvent system by testing different solvent mixtures with TLC. If co-elution persists, consider alternative purification methods such as recrystallization or preparative HPLC.[11] |
| Product is a Volatile Oil | If your product is an oil and you are having trouble removing the last traces of solvent, try co-evaporation with a lower-boiling point solvent or drying under high vacuum for an extended period. |
Stability Data
While specific quantitative stability data for this compound is not extensively available in the peer-reviewed literature, the following table summarizes the expected stability trends based on the general chemical properties of oxazoles and aldehydes. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.
| Condition | Expected Stability | Potential Degradation Pathway | Recommended Action |
| Acidic (pH < 4) | Moderate to Low | Hydrolysis of the oxazole ring. | Use with caution; perform reactions at low temperatures and for short durations. Monitor for degradation. |
| Neutral (pH 6-8) | High | Minimal degradation expected. | Ideal for most applications. |
| Basic (pH > 9) | Moderate to Low | Potential for ring-opening and aldehyde condensation reactions. | Use with caution; employ non-nucleophilic bases where possible and maintain low temperatures. |
| Elevated Temperature (> 50°C) | Moderate | Potential for increased degradation rate, especially in the presence of acid, base, or oxygen. | Avoid prolonged heating. If heating is necessary, perform under an inert atmosphere. |
| Presence of Oxygen/Air | Moderate | Oxidation of the aldehyde to a carboxylic acid. | Handle and store under an inert atmosphere. |
| Common Organic Solvents (e.g., DCM, THF, Acetonitrile) | High | Generally stable in anhydrous, non-protic solvents. | Ensure solvents are dry before use. |
| Protic Solvents (e.g., Methanol, Ethanol, Water) | Moderate | Potential for acetal formation (with alcohols) or hydrolysis. | Use with caution and consider the potential for side reactions. |
Experimental Protocols
The following are general protocols for assessing the stability of this compound. These should be adapted to the specific conditions and analytical capabilities of your laboratory.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to understand its stability profile and identify potential degradation products.[12][13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Place a sample of the stock solution in an oven at a controlled temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) or a broad-spectrum light source.
-
For each condition, also prepare a control sample stored at room temperature and protected from light.
3. Time Points:
-
Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
4. Analysis:
-
At each time point, quench the reaction if necessary (e.g., neutralize the acidic and basic samples).
-
Analyze the samples by HPLC-UV or HPLC-MS to determine the percentage of the remaining parent compound and to detect the formation of degradation products.
5. Data Presentation:
-
Plot the percentage of remaining this compound against time for each condition.
-
Characterize major degradation products using HPLC-MS/MS and, if possible, by isolation and NMR spectroscopy.
Protocol 2: pH-Rate Profile Study
This protocol is used to determine the degradation kinetics of this compound at different pH values.
1. Buffer Preparation:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 11).
2. Kinetic Runs:
-
Add a small aliquot of a concentrated stock solution of this compound to each buffer at a constant temperature (e.g., 25°C or 37°C) to initiate the degradation study. The final concentration should be suitable for your analytical method.
3. Sampling and Analysis:
-
At regular intervals, withdraw aliquots from each buffer solution.
-
Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound.
4. Data Analysis:
-
For each pH, plot the natural logarithm of the concentration of this compound versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The pseudo-first-order rate constant (k) is the negative of the slope.
-
Plot log(k) versus pH to generate a pH-rate profile, which can provide insights into the degradation mechanism.[14]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. 65373-52-6|this compound|BLD Pharm [bldpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | 65373-52-6 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. iris.unive.it [iris.unive.it]
- 11. benchchem.com [benchchem.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. ajol.info [ajol.info]
Technical Support Center: A Researcher's Guide to Oxazole-2-carbaldehyde
Welcome to the technical support center for Oxazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the proper handling, storage, and troubleshooting of this versatile heterocyclic aldehyde. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a compound that requires careful handling due to its potential health hazards. It is classified as a combustible liquid.[1] It is harmful if swallowed, comes into contact with the skin, or is inhaled.[1] Furthermore, it is known to cause skin irritation and serious eye irritation, and may also lead to respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure its long-term stability, this compound should be stored in a freezer at -20°C under an inert atmosphere, such as nitrogen or argon.[2][3] This minimizes degradation from atmospheric moisture and oxygen.
Q3: Can I store this compound in a standard laboratory refrigerator?
A3: While short-term storage in a refrigerator (2-8°C) may be acceptable for immediate use, long-term stability is best achieved at -20°C.[4] The key is to prevent repeated freeze-thaw cycles and exposure to air and moisture.
Q4: What are the common signs of degradation for this compound?
A4: Degradation of this compound can be indicated by a change in color from colorless or light brown to a darker shade. The presence of a solid precipitate may also suggest polymerization or other decomposition reactions. For confirmation, it is advisable to check the purity of the compound using techniques like NMR or chromatography before use.
Troubleshooting Guide for Experimental Applications
Researchers may encounter challenges when using this compound in various chemical reactions. This section provides a troubleshooting guide for common issues.
Issue 1: Low or No Reactivity in a Nucleophilic Addition Reaction
Symptoms:
-
TLC analysis shows a significant amount of unreacted this compound.
-
The reaction fails to proceed to completion even after an extended period.
Potential Causes & Solutions:
-
Reduced Electrophilicity of the Aldehyde: The oxazole ring is an electron-rich aromatic system, which can reduce the electrophilicity of the aldehyde's carbonyl carbon through resonance.[2] This makes it less reactive compared to aliphatic aldehydes.
-
Solution: Consider using a more reactive nucleophile or employing a Lewis acid catalyst to activate the aldehyde. The choice of solvent can also influence reactivity; polar aprotic solvents may be beneficial.
-
-
Steric Hindrance: The planar structure of the oxazole ring can present steric hindrance to bulky nucleophiles.
-
Solution: If possible, use a less sterically hindered nucleophile. Alternatively, increasing the reaction temperature may provide the necessary activation energy to overcome the steric barrier.
-
Issue 2: Formation of Unidentified Byproducts
Symptoms:
-
Multiple unexpected spots are observed on the TLC plate.
-
The crude NMR spectrum shows a complex mixture of compounds.
Potential Causes & Solutions:
-
Side Reactions of the Oxazole Ring: The oxazole ring itself can undergo various reactions. Electrophilic substitution can occur, particularly at the C5 position.[5] Under certain conditions, the ring can also be susceptible to cleavage.
-
Solution: Carefully control the reaction conditions, especially pH and temperature. The use of protecting groups for the oxazole ring may be necessary in some multi-step syntheses.
-
-
Impure Starting Material: The presence of impurities in the commercial this compound can lead to the formation of byproducts.
-
Solution: It is recommended to purify the aldehyde by column chromatography before use, especially for sensitive reactions.
-
Issue 3: Product Instability During Workup
Symptoms:
-
The desired product is observed in the crude reaction mixture by TLC, but is lost during the aqueous workup or purification.
Potential Causes & Solutions:
-
Hydrolytic Instability: Some oxazole derivatives can be unstable towards hydrolytic ring-opening, especially under acidic or basic conditions.
-
Solution: Perform the workup under neutral pH conditions if possible. If an acid or base wash is necessary, minimize the contact time and use dilute solutions.
-
Experimental Protocols
Protocol 1: Proper Handling and Dispensing of this compound
-
Preparation: Before removing this compound from the freezer, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture.
-
Inert Atmosphere: All handling and dispensing should be conducted under an inert atmosphere (e.g., in a glove box or using a Schlenk line).
-
Dispensing: Use a clean, dry syringe or cannula to transfer the required amount of the aldehyde.
-
Sealing: After dispensing, flush the container with an inert gas before securely sealing it.
-
Storage: Promptly return the container to the -20°C freezer.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent System: A common eluent system is a mixture of ether and dichloromethane. A 2% ether in dichloromethane system has been reported to be effective.[2]
-
Monitoring: Monitor the separation using TLC.
-
Collection and Concentration: Collect the fractions containing the purified product and concentrate them under reduced pressure.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 97.07 g/mol | [1] |
| Appearance | Colorless to light brown liquid or low melting solid | [2] |
| Storage Temperature | -20°C | [2][3] |
| Storage Conditions | Inert atmosphere | [3] |
Visualizations
Diagram 1: Recommended Storage and Handling Workflow
Caption: Workflow for the proper storage and handling of this compound.
Diagram 2: Troubleshooting Logic for Sluggish Reactions
Caption: Decision tree for troubleshooting slow reactions involving this compound.
References
- 1. 1,3-Oxazole-2-carboxaldehyde | C4H3NO2 | CID 14786609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Why does aromatic aldehyde stay at last? | Filo [askfilo.com]
- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Oxazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of Oxazole-2-carbaldehyde
Welcome to the technical support guide for the purification of Oxazole-2-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth guidance to address common challenges encountered during the purification of this versatile heterocyclic aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. Common impurities may include:
-
Unreacted starting materials: For instance, if you've used a Van Leusen synthesis, you might have residual tosylmethyl isocyanide (TosMIC) or the initial aldehyde reactant.[1][2]
-
Byproducts from the synthesis: Depending on the specific reagents used, byproducts can form. For example, if triphenylphosphine is used in a reaction, triphenylphosphine oxide can be a persistent impurity.[3]
-
Oxidation product: The aldehyde group of this compound is susceptible to oxidation, which can lead to the formation of the corresponding oxazole-2-carboxylic acid.[1][4]
-
Degradation products: Oxazole rings, in some contexts, can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opened byproducts.[3][5]
Q2: My TLC of the crude product shows multiple spots. How do I begin to optimize a purification strategy?
A2: Thin-Layer Chromatography (TLC) is your first and most critical tool for developing a purification plan.
-
Establish a Baseline: Run a TLC of your crude material in a standard solvent system, such as 3:1 Hexane:Ethyl Acetate. This will give you an initial visualization of the number and relative polarities of the components.
-
Identify Your Product: If you have a pure standard of this compound, spot it alongside your crude material to identify the product spot. If not, the major spot is often the desired product, but this is not always the case.
-
Systematic Solvent Screening: To develop an optimal solvent system for column chromatography, test various ratios of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). The goal is to find a system that gives your product an Rf value of approximately 0.2-0.4, with good separation from all impurity spots.[6]
Q3: Are there any specific handling and storage precautions for this compound?
A3: Yes, proper handling and storage are crucial to maintain the purity of your compound.
-
Moisture Sensitivity: Some oxazole derivatives can be sensitive to moisture.[3] It is advisable to handle the compound in a dry environment and store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Light and Air Sensitivity: Due to the potential for oxidation of the aldehyde group, it is best to store this compound in an amber vial to protect it from light and to minimize exposure to air.[1][4]
-
Thermal Stability: Oxazoles are generally thermally stable.[7] However, prolonged exposure to high heat should be avoided as it may lead to degradation or side reactions.
Troubleshooting Guides
Guide 1: Purification by Column Chromatography
Column chromatography is a highly effective method for purifying this compound.[3][8] Success hinges on a systematic approach to solvent selection and proper technique.
Experimental Workflow for Column Chromatography
Below is a generalized workflow for purifying this compound using silica gel chromatography.
Caption: A typical workflow for purifying this compound via column chromatography.
Troubleshooting Common Column Chromatography Issues
| Problem | Potential Cause | Expert Recommendation & Scientific Rationale |
| Poor Separation (Overlapping Bands) | Inappropriate Mobile Phase Polarity: The eluent may be too polar, causing all compounds to move too quickly down the column without sufficient interaction with the stationary phase. | Solution: Decrease the polarity of your mobile phase (increase the proportion of the non-polar solvent, e.g., hexane). A lower polarity eluent increases the retention time of compounds on the silica, allowing for better differential partitioning and thus, better separation.[6] |
| Column Overloading: Too much crude material was loaded for the amount of silica gel used. | Solution: As a general rule, use a silica gel to crude product mass ratio of at least 50:1. Overloading saturates the stationary phase, preventing effective separation and leading to broad, overlapping bands. | |
| Product Elutes with the Solvent Front (Rf ≈ 1) | Mobile Phase is Far Too Polar: The solvent is so polar that it outcompetes your compound for binding sites on the silica gel, resulting in no retention. | Solution: Drastically reduce the polarity of the mobile phase. Start with a very non-polar solvent like pure hexane and gradually increase the polarity by adding small increments of ethyl acetate or dichloromethane. |
| Product Does Not Elute from the Column | Mobile Phase is Not Polar Enough: The eluent lacks the strength to displace the product from the polar silica gel stationary phase. | Solution: Gradually increase the polarity of your mobile phase. You can do this by creating a gradient elution, starting with your initial low-polarity solvent system and slowly increasing the percentage of the more polar solvent. |
| Product Degradation on Silica: Although less common for this specific aldehyde, some oxazoles can be sensitive to the acidic nature of silica gel.[3] | Solution: Consider deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed into the eluent (e.g., 0.1-1%). Alternatively, switch to a different stationary phase like neutral alumina.[3] | |
| Low Recovery of Pure Product | Product is Diffused Across Many Fractions: This can be caused by an improperly packed column (channeling) or running the column too slowly. | Solution: Ensure your column is packed uniformly without any air bubbles or cracks. Apply gentle air pressure to maintain a steady, consistent flow rate. Collecting smaller, more numerous fractions can help isolate the pure product from slightly impure adjacent fractions. |
A specific literature procedure for purifying this compound utilized a mobile phase of 2% ether in dichloromethane on a 100-200 mesh silica gel column.[8] This provides a good starting point for your optimization.
Guide 2: Purification by Recrystallization
Recrystallization is an excellent technique for polishing the purity of your product after chromatography or for purifying a crude product that is already relatively clean and solid. The principle relies on the differential solubility of your product and impurities in a given solvent at different temperatures.
Step-by-Step Recrystallization Protocol
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. An ideal solvent should dissolve your compound poorly at room temperature but very well at its boiling point. Test small amounts of your product in various solvents to find the best fit (see table below).[6]
-
Dissolution: Place your crude, solid this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[6]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to rinse away any residual soluble impurities.
-
Drying: Dry the purified crystals thoroughly under a high vacuum to remove any trapped solvent.
Troubleshooting Recrystallization Challenges
| Problem | Potential Cause | Expert Recommendation & Scientific Rationale |
| No Crystals Form Upon Cooling | Solution is Not Saturated: Too much solvent was added during the dissolution step. | Solution: Gently boil off some of the solvent to increase the concentration of your product. Once you see the solution become slightly cloudy, add a drop or two of hot solvent to redissolve everything, then allow it to cool again.[6] |
| Rapid Cooling: Cooling the solution too quickly can sometimes inhibit nucleation. | Solution: Ensure the solution cools slowly and undisturbed to room temperature before moving it to an ice bath. You can induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a "seed crystal" of the pure compound.[6] | |
| Product "Oils Out" Instead of Crystallizing | Melting Point is Below Solvent's Boiling Point: The compound is melting in the hot solvent rather than dissolving. | Solution: Choose a lower-boiling point solvent. Alternatively, use a solvent system (a mixture of two miscible solvents, one in which the compound is soluble and one in which it is not) to lower the overall boiling point. |
| High Concentration of Impurities: Impurities can depress the melting point of your compound and interfere with lattice formation. | Solution: The material may be too impure for recrystallization alone. First, run it through a silica gel plug or a short column to remove the bulk of the impurities, then attempt recrystallization on the partially purified material. | |
| Low Recovery of Product | Too Much Solvent Used: A significant portion of your product remains dissolved in the cold mother liquor. | Solution: Use the absolute minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.[6] |
| Premature Crystallization During Hot Filtration: The product crystallizes on the filter paper along with the impurities. | Solution: Use a pre-heated funnel and flask for the hot filtration. Add a small excess of hot solvent before filtering to ensure the product stays in solution. |
Common Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexane / Heptane | Non-polar | 69 / 98 | Good for non-polar compounds. Often used in a solvent pair with Ethyl Acetate or Dichloromethane.[9] |
| Toluene | Non-polar | 111 | Higher boiling point, can be effective for compounds that are sparingly soluble in lower-boiling solvents. |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Low boiling point, can be difficult to achieve a large temperature differential for recrystallization. Often used as the "good" solvent in a pair. |
| Diethyl Ether | Non-polar | 35 | Very low boiling point and highly flammable. Use with extreme caution. |
| Ethyl Acetate (EtOAc) | Mid-polarity | 77 | A versatile solvent for a wide range of organic compounds. |
| Isopropanol / Ethanol | Polar Protic | 82 / 78 | Can be effective, but the hydroxyl group may be reactive with aldehydes under certain conditions (e.g., acid/base catalysis). Use with caution. |
Logical Flow for Purification Strategy Selection
Caption: Decision-making flowchart for selecting a purification strategy for this compound.
References
- 1. This compound | 65373-52-6 | Benchchem [benchchem.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 65373-52-6 [smolecule.com]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound | 65373-52-6 [chemicalbook.com]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
preventing decomposition of Oxazole-2-carbaldehyde
Welcome to the Technical Support Center for Oxazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this valuable but unstable compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound decomposition?
A1: Decomposition of this compound can be visually identified by a color change of the material, often turning from a colorless or pale yellow liquid to a brown or black tar-like substance. On a technical level, you may observe the appearance of new spots on a Thin Layer Chromatography (TLC) plate, or unexpected peaks in analytical spectra such as NMR or Mass Spectrometry.
Q2: What are the main causes of decomposition?
A2: The decomposition of this compound is primarily driven by two factors: the reactivity of the aldehyde group and the inherent instability of the oxazole ring. The aldehyde group is susceptible to oxidation, which can convert it into the corresponding carboxylic acid. The oxazole ring, particularly with an electron-withdrawing group like an aldehyde at the C2 position, is prone to nucleophilic attack and subsequent ring-opening. The presence of moisture, oxygen, light, and elevated temperatures can accelerate these decomposition pathways.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize decomposition, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures, ideally in a freezer at or below -20°C. It is also advisable to protect the compound from light by using an amber vial or by wrapping the container in aluminum foil.
Q4: How can I prevent decomposition during my experiments?
A4: The most effective way to prevent decomposition during reactions is to protect the aldehyde group. This is typically achieved by converting the aldehyde into a more stable functional group, such as an acetal, before proceeding with your desired chemical transformations. It is also crucial to use dry solvents and reagents and to conduct reactions under an inert atmosphere whenever possible.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound has turned brown/black in storage. | Oxidation and/or polymerization of the aldehyde. | The compound has likely decomposed and may not be suitable for use. If absolutely necessary, purification by column chromatography may be attempted, but significant material loss is expected. To prevent this in the future, ensure storage at -20°C under an inert atmosphere and protected from light. |
| A new, more polar spot appears on TLC during reaction workup. | Oxidation of the aldehyde to the corresponding carboxylic acid. | If the desired reaction is complete, proceed with purification, being mindful that the carboxylic acid impurity will have different chromatographic properties. For future reactions, consider protecting the aldehyde as an acetal. |
| Multiple new spots are observed on TLC, and the reaction yield is low. | General decomposition of the starting material, possibly due to harsh reaction conditions (e.g., strong nucleophiles, high temperatures). | Re-evaluate the reaction conditions. If possible, use milder reagents and lower temperatures. Protecting the aldehyde group as an acetal is highly recommended to increase the stability of the molecule during the reaction. |
| NMR spectrum shows broad peaks or a complex mixture of signals that do not correspond to the starting material or expected product. | Significant decomposition has occurred, potentially including oxazole ring-opening. | The reaction has likely failed due to the instability of the starting material. It is advisable to restart the synthesis and incorporate a protection strategy for the aldehyde group from the outset. |
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of a diethyl acetal, a common and stable protecting group for aldehydes.
Materials:
-
This compound
-
Triethyl orthoformate
-
Anhydrous ethanol
-
Anhydrous p-toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Anhydrous sodium bicarbonate for quenching
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
Dissolve this compound in the anhydrous solvent of choice under an inert atmosphere (e.g., argon or nitrogen).
-
Add triethyl orthoformate (typically 1.5-2.0 equivalents) and anhydrous ethanol (can be used as the solvent as well).
-
Add a catalytic amount of anhydrous p-TsOH (typically 0.05-0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench the catalyst by adding anhydrous sodium bicarbonate and stir for 15-20 minutes.
-
Filter the mixture to remove the solids.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of the Diethyl Acetal
This protocol describes the removal of the diethyl acetal to regenerate the aldehyde.
Materials:
-
2-(diethoxymethyl)-1,3-oxazole (the protected compound)
-
Acetone and water mixture (e.g., 9:1 acetone:water)
-
Acid catalyst (e.g., p-TsOH, pyridinium p-toluenesulfonate (PPTS), or dilute HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the protected compound in the acetone/water mixture.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the deprotected this compound.
Visual Guides
Caption: Decomposition pathways of this compound.
Caption: Experimental workflow for using a protecting group.
Caption: A logical guide to troubleshooting decomposition issues.
Validation & Comparative
Guide to Aldehyde Reactivity: Oxazole-2-carbaldehyde vs. Benzaldehyde
An Objective Comparison of the Chemical Reactivity of Oxazole-2-carbaldehyde and Benzaldehyde for Researchers
This guide provides a detailed, objective comparison of the chemical reactivity of this compound and the classic aromatic aldehyde, benzaldehyde. The focus is on their performance in common organic reactions, supported by experimental data, to inform researchers, scientists, and professionals in drug development.
Introduction: A Tale of Two Rings
At the heart of the reactivity differences between this compound and benzaldehyde lies the nature of the ring system attached to the aldehyde functional group. Benzaldehyde features a benzene ring, a simple aromatic hydrocarbon. In contrast, this compound incorporates an oxazole ring, a five-membered heteroaromatic system containing both an oxygen and a nitrogen atom. This fundamental structural divergence dictates the electronic properties of the carbonyl group, profoundly influencing its reactivity.
The key differentiator is the electronic nature of the ring. The oxazole ring is electron-deficient due to the high electronegativity of its heteroatoms.[1][2] This deficiency imparts a strong electron-withdrawing inductive effect on the C2-position, where the aldehyde is attached. Conversely, the phenyl group in benzaldehyde is significantly less electron-withdrawing and can even act as an electron-donating group through resonance, which deactivates the carbonyl carbon toward nucleophilic attack compared to aliphatic aldehydes.[3][4][5] Consequently, the carbonyl carbon of this compound is substantially more electrophilic and, therefore, more susceptible to nucleophilic attack than that of benzaldehyde.
// Invisible edge to enforce ranking benz_text -> oxa_text [style=invis]; }
Caption: Figure 1. Electronic influence of the ring systems on carbonyl reactivity.
Comparative Reactivity Data
The enhanced electrophilicity of this compound leads to generally higher reactivity in nucleophilic addition and condensation reactions. The following tables summarize available data for key reaction classes.
Note: The data presented is collated from various sources. Direct comparison of yields should be approached with caution, as reaction conditions (catalyst, solvent, temperature, time) may vary between experiments. The trends, however, provide valuable insight into their relative reactivity.
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. The higher electrophilicity of this compound is expected to facilitate this reaction.
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Time (h) | Temp (°C) | Product | Yield (%) |
| Benzaldehyde | Malonic Acid | NH₄HCO₃ (solvent-free) | 2 | 90 | Cinnamic Acid | >95[6] |
| Benzaldehyde | Malononitrile | Magnesium Phosphate | - | - | 2-Benzylidenemalononitrile | High[7] |
| Benzaldehyde | Ethyl Acetoacetate | Cs-exchanged NaX | - | - | 2-Acetyl-3-phenylacrylic acid ethyl ester | 60[8] |
| Substituted Benzaldehydes | Malononitrile | Basil–Fe₃O₄ / MW | - | - | 2-Benzylidene malononitrile derivatives | up to 98[9] |
The Wittig reaction, which converts aldehydes to alkenes, is a cornerstone of organic synthesis. It proceeds via nucleophilic attack of a phosphorus ylide on the carbonyl carbon.
| Aldehyde | Ylide | Base/Solvent | Temp (°C) | Product | Yield (%) |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | None (solvent-free) | RT | Ethyl trans-cinnamate | High[10] |
| Benzaldehyde | Propyltriphenylphosphonium bromide | K₂CO₃ | 20-80 | 1-Phenyl-1-butene | 80-95[11] |
While specific examples for this compound are sparse in comparative literature, its electronic profile suggests it would be an excellent substrate for Wittig reactions, likely reacting faster or under milder conditions than benzaldehyde.
Oxidation converts the aldehyde group to a carboxylic acid. While this is a standard transformation for benzaldehyde, the oxazole ring's stability must be considered.
| Aldehyde | Oxidizing Agent / Conditions | Product | Yield (%) | Notes |
| Benzaldehyde | KMnO₄ / Phase Transfer Catalyst | Benzoic Acid | >90[12] | Standard, robust reaction. |
| Benzaldehyde | Electrochemical Oxidation (β-Ni(OH)₂) | Benzaldehyde | 96 (from Benzyl Alcohol) | High selectivity from alcohol oxidation.[13] |
| 5-Methyl-1,3-oxazole-2-carbaldehyde | KMnO₄ or CrO₃ | 5-Methyl-1,3-oxazole-2-carboxylic acid | - | The oxazole ring is stable to these common oxidants.[14] |
| Oxazole Ring | Cold KMnO₄, CrO₃, Ozone | Ring Cleavage Products | - | The parent oxazole ring can be cleaved by harsh oxidizing agents.[15] |
Reduction of the aldehyde yields a primary alcohol. Both aldehydes undergo this transformation readily, though harsh conditions could potentially affect the oxazole ring.
| Aldehyde | Reducing Agent / Conditions | Product | Yield (%) | Notes |
| Benzaldehyde | LiAlH₄ or NaBH₄ | Benzyl Alcohol | High[16] | Standard procedure. |
| Benzaldehyde | Aqueous NaOH (Cannizzaro) | Benzyl Alcohol & Benzoic Acid | - | Disproportionation reaction.[17] |
| Aromatic Aldehydes | Aloe vera extract / MW | Corresponding Alcohols | 55-65[18] | Example of a green chemistry approach. |
| Oxazole Ring | Ni/Al alloy in aq. KOH | Ring Opening Products | - | The ring can be reduced and cleaved under specific, harsh conditions.[1] |
Experimental Protocols
To facilitate reproducible research, detailed methodologies are crucial. Below is a representative protocol for a green Knoevenagel condensation, adapted from literature.[6]
-
Reagent Preparation: Ensure all reagents are of appropriate purity. Benzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium bicarbonate (NH₄HCO₃, 0.2 equivalents) are used.
-
Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde, malonic acid, and ammonium bicarbonate.
-
Reaction Execution: The flask is placed in a preheated oil bath at 90°C. The solid mixture is stirred vigorously. The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexanes:ethyl acetate).
-
Work-up and Isolation: After the reaction is complete (typically 2 hours, as indicated by TLC), the flask is cooled to room temperature. The solid reaction mixture is dissolved in 20 mL of ethyl acetate and transferred to a separatory funnel.
-
Purification: The organic layer is washed with 1 M HCl (2 x 15 mL) and brine (1 x 15 mL). The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude cinnamic acid product.
-
Analysis: The final product can be further purified by recrystallization if necessary. Purity and identity are confirmed by melting point, ¹H NMR, and ¹³C NMR spectroscopy.
// Define nodes with high contrast text prep [label="1. Reagent Preparation\n(Aldehydes, Nucleophile, Solvent, Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="2. Parallel Reaction Setup\n(Identical conditions: Temp, Concentration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; init [label="3. Reaction Initiation\n(Simultaneous start)", fillcolor="#FBBC05", fontcolor="#202124"]; sample [label="4. Aliquot Sampling\n(Timed intervals: t=0, 1, 5, 15... min)", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="5. Quenching\n(Stop reaction in aliquot)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="6. Quantitative Analysis\n(GC, HPLC, or NMR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="7. Data Processing\n(Plot [Product] vs. Time)", fillcolor="#34A853", fontcolor="#FFFFFF"]; compare [label="8. Rate Comparison\n(Determine initial rates k_oxa vs k_benz)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges prep -> setup; setup -> init; init -> sample; sample -> quench; quench -> analysis; analysis -> data; data -> compare; }
Caption: Figure 2. Workflow for a kinetic comparison of aldehyde reactivity.
Summary and Conclusion
The evidence strongly indicates that This compound is significantly more reactive towards nucleophiles than benzaldehyde . This heightened reactivity is a direct consequence of the electron-withdrawing nature of the heteroaromatic oxazole ring, which increases the electrophilicity of the aldehyde's carbonyl carbon.
Key Takeaways for Researchers:
-
Enhanced Reactivity: Expect this compound to undergo nucleophilic addition and condensation reactions more rapidly or under milder conditions than benzaldehyde.
-
Reaction Conditions: It may be possible to use less forcing conditions (e.g., lower temperatures, weaker bases) when working with this compound, potentially leading to cleaner reactions and higher yields.
-
Ring Stability: While the oxazole ring is generally stable, researchers should be mindful of its potential for cleavage under harsh oxidative or reductive conditions, which is less of a concern for the robust benzene ring of benzaldehyde.[1][15]
This comparative guide serves as a foundational resource for chemists designing synthetic routes or studying the structure-activity relationships of molecules incorporating these important aldehyde moieties.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scribd.com [scribd.com]
- 3. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pure.tue.nl [pure.tue.nl]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. www1.udel.edu [www1.udel.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Electrochemical oxidation of concentrated benzyl alcohol to high-purity benzaldehyde via superwetting organic-solid-water interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-Methyl-1,3-oxazole-2-carbaldehyde | 1030585-89-7 | Benchchem [benchchem.com]
- 15. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction [scielo.org.mx]
A Comparative Guide to Oxazole Synthesis Methodologies
For Researchers, Scientists, and Drug Development Professionals
The oxazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of several powerful synthetic methodologies. This guide provides an objective comparison of four prominent methods for oxazole synthesis: the Robinson-Gabriel Synthesis, the Fischer Oxazole Synthesis, the Van Leusen Reaction, and the Davidson Cyclization. We present a summary of their performance based on experimental data, detailed experimental protocols, and visual representations of the reaction pathways.
Quantitative Performance Comparison
The choice of synthetic route to a target oxazole is often dictated by the desired substitution pattern, substrate availability, and reaction conditions. The following table summarizes typical experimental data for each method, offering a quantitative basis for comparison.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Temperature | Typical Reaction Time | Reported Yield (%) |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | H₂SO₄, PPA, POCl₃, TFAA | 0 °C to 100 °C | 30 min - 4 h | 50 - 90[1][2] |
| Fischer Oxazole Synthesis | Aldehyde Cyanohydrin, Aldehyde | Anhydrous HCl (gas), Dry Ether | Room Temperature | Not specified | Moderate to Good[3] |
| Van Leusen Reaction | Aldehyde, Tosylmethyl isocyanide (TosMIC) | K₂CO₃, Methanol | Reflux | 3 - 6 h | 61 - 90[4][5] |
| Davidson Cyclization | α,β-Diketone, Hydroxylamine | Acetic Acid, Ammonium Acetate | Not specified | Not specified | Not specified |
Reaction Mechanisms and Workflows
Understanding the underlying mechanism of each synthesis is crucial for troubleshooting and optimization. The following diagrams, rendered in DOT language, illustrate the key transformations involved in each pathway.
Robinson-Gabriel Synthesis
This method involves the intramolecular cyclodehydration of a 2-acylamino-ketone, typically promoted by a strong acid.[6] It is a versatile method for the synthesis of 2,5-di- and 2,4,5-trisubstituted oxazoles.
Caption: Robinson-Gabriel Synthesis Workflow.
Fischer Oxazole Synthesis
Discovered by Emil Fischer in 1896, this method constructs the oxazole ring from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[3] It is particularly useful for preparing 2,5-disubstituted oxazoles.
Caption: Fischer Oxazole Synthesis Workflow.
Van Leusen Reaction
The Van Leusen reaction provides a versatile route to 5-substituted or 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) in the presence of a base.[4][7]
Caption: Van Leusen Reaction Workflow.
Davidson Cyclization
The Davidson cyclization is a method for synthesizing oxazoles from α,β-dicarbonyl compounds and hydroxylamine. The reaction proceeds through an intermediate oxime which then undergoes cyclization.
Caption: Davidson Cyclization Workflow.
Detailed Experimental Protocols
Reproducibility is a key tenet of scientific research. The following are representative experimental protocols for the key synthesis methods discussed.
Protocol 1: Robinson-Gabriel Synthesis (Classical Conditions)
Synthesis of 2,5-Diphenyloxazole:
-
To a solution of 2-acetamido-1-phenylethan-1-one (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100 °C for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice-water.
-
The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield 2,5-diphenyloxazole.
Protocol 2: Fischer Oxazole Synthesis
Synthesis of 2,5-Diphenyloxazole:
-
Dissolve benzaldehyde cyanohydrin (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous diethyl ether.
-
Pass a stream of dry hydrogen chloride gas through the solution.
-
The product, 2,5-diphenyloxazole hydrochloride, precipitates from the solution.
-
Collect the precipitate by filtration and wash with dry ether.
-
To obtain the free base, the hydrochloride salt can be treated with a weak base, such as sodium bicarbonate solution, or by boiling in alcohol.[3]
Protocol 3: Van Leusen Reaction
Synthesis of 5-Phenyloxazole:
-
To a solution of benzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.05 eq) in methanol, add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 3-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield 5-phenyloxazole.[4]
Conclusion
The Robinson-Gabriel, Fischer, Van Leusen, and Davidson methods each offer distinct advantages and disadvantages for the synthesis of oxazoles. The Robinson-Gabriel synthesis is a robust and versatile method, particularly with modern modifications that allow for milder reaction conditions. The Fischer synthesis, while being one of the oldest methods, remains relevant for the preparation of 2,5-disubstituted oxazoles from readily available starting materials. The Van Leusen reaction provides an excellent route to 5-substituted and 4,5-disubstituted oxazoles with high functional group tolerance. The Davidson cyclization offers a pathway from dicarbonyl compounds. The selection of the most appropriate method will depend on the specific substitution pattern required on the oxazole ring, the nature of the available starting materials, and the desired reaction scale and conditions. This guide provides the necessary data and protocols to make an informed decision for your synthetic endeavors.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Synthetic Equivalents of Oxazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies for the Introduction of the Oxazol-2-yl Moiety.
Oxazole-2-carbaldehyde is a valuable and versatile building block in medicinal chemistry and materials science, primarily utilized for the synthesis of complex heterocyclic structures.[1] Its aldehyde functionality serves as a reactive handle for a variety of crucial carbon-carbon and carbon-nitrogen bond-forming reactions. However, situations may arise where this reagent is unavailable, prohibitively expensive, or where an alternative synthetic strategy offers a more efficient route to the desired target molecule.
This guide provides a comprehensive comparison of synthetic methodologies that serve as alternatives to using this compound directly. We will explore two primary approaches:
-
Direct Functionalization: The classical approach utilizing this compound as the starting material in key chemical transformations.
-
Alternative Reagents & Ring Synthesis: Strategies that achieve the same molecular endpoint without the use of this compound, often by constructing the oxazole ring at a different stage of the synthesis.
This guide will present a head-to-head comparison of these approaches for three fundamental reaction types: the Wittig reaction, reductive amination, and the aldol condensation. Each section will provide detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each method, enabling researchers to make informed decisions for their synthetic endeavors.
Comparison of Synthetic Strategies at a Glance
| Reaction Type | Direct Functionalization with this compound | Alternative Strategy: In-situ Oxazole Formation | Key Advantages of Alternative |
| Wittig Reaction | Reaction of this compound with a phosphonium ylide. | Van Leusen Oxazole Synthesis using an α,β-unsaturated aldehyde. | Milder reaction conditions, good functional group tolerance, and circumvents the need for a pre-functionalized oxazole.[2] |
| Reductive Amination | Reaction of this compound with an amine, followed by reduction. | Reductive Amination followed by Oxazole Synthesis (e.g., Robinson-Gabriel). | Modular approach, allowing for greater diversity in the amine component before the energetically demanding ring formation. |
| Aldol Condensation | Base- or acid-catalyzed reaction of this compound with a ketone or other enolizable carbonyl compound. | Aldol Condensation followed by Oxazole Synthesis (e.g., Fischer Oxazole Synthesis). | May offer higher overall yields in some cases and avoids potential side reactions associated with the heterocyclic aldehyde. |
I. Wittig Reaction: Synthesis of 2-Vinyloxazoles
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes and ketones.[3] In this context, it provides a direct route to 2-vinyloxazole derivatives, which are important structural motifs in various biologically active compounds.
Method A: Direct Functionalization of this compound
This method involves the direct reaction of this compound with a suitable phosphonium ylide.
Experimental Protocol:
A general procedure for the Wittig reaction with this compound is as follows:
To a solution of the desired phosphonium salt (1.1 eq.) in anhydrous THF at 0 °C is added a strong base such as n-butyllithium (1.1 eq.). The resulting ylide is stirred for 30 minutes, after which a solution of this compound (1.0 eq.) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.
Method B: Van Leusen Oxazole Synthesis (Alternative)
An elegant alternative to the direct Wittig reaction is the Van Leusen oxazole synthesis, which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[4] To synthesize a 2-vinyloxazole derivative, one can start with an α,β-unsaturated aldehyde.[5][6]
Experimental Protocol:
Synthesis of trans-5-(2-vinylstyryl)oxazole via a Wittig/Van Leusen sequence:[6]
Step 1: Wittig Reaction to form the α,β-Unsaturated Aldehyde o-Vinylbenzaldehyde is reacted with (formylmethylene)triphenylphosphorane in a standard Wittig protocol to yield trans-3-(2-vinylphenyl)acrylaldehyde.[6]
Step 2: Van Leusen Oxazole Synthesis To a solution of trans-3-(2-vinylphenyl)acrylaldehyde (1.0 eq.) and TosMIC (1.1 eq.) in methanol is added potassium carbonate (2.0 eq.). The mixture is stirred at reflux until the reaction is complete (monitored by TLC). After cooling, water is added, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography.
Performance Comparison
| Parameter | Method A: Direct Wittig | Method B: Van Leusen Synthesis |
| Starting Aldehyde | This compound | α,β-Unsaturated Aldehyde |
| Key Reagent | Phosphonium Ylide | Tosylmethyl isocyanide (TosMIC) |
| Typical Yield | Moderate to Good | Good to Excellent[6] |
| Reaction Conditions | Often requires strong bases (e.g., n-BuLi) and anhydrous conditions. | Generally milder, using bases like K₂CO₃ in alcoholic solvents.[5] |
| Advantages | Direct, one-step conversion of the oxazole aldehyde. | Avoids the need for pre-formed this compound; good functional group tolerance.[4] |
| Disadvantages | May require less readily available starting material; strong bases can limit functional group compatibility. | Two-step process if the unsaturated aldehyde is not commercially available; stoichiometric use of TosMIC.[2] |
Logical Relationship of Synthetic Pathways for 2-Vinyloxazoles
Caption: Comparison of direct Wittig vs. Van Leusen synthesis for 2-vinyloxazoles.
II. Reductive Amination: Synthesis of 2-(Aminomethyl)oxazoles
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[7] It is a frequently employed transformation in the synthesis of pharmaceutical agents.[8]
Method A: Direct Functionalization of this compound
This approach involves the reaction of this compound with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Experimental Protocol:
A general procedure for the reductive amination of this compound:
To a solution of this compound (1.0 eq.) and the desired amine (1.1 eq.) in a suitable solvent such as methanol or dichloroethane is added a reducing agent like sodium borohydride or sodium triacetoxyborohydride (1.5 eq.).[9] The reaction may be facilitated by the addition of a catalytic amount of acetic acid. The mixture is stirred at room temperature until the reaction is complete. The reaction is then worked up by quenching with water or a basic solution, followed by extraction, drying, and purification.
Method B: Reductive Amination followed by Oxazole Synthesis (Alternative)
In this alternative strategy, the C-N bond is formed first via reductive amination on a non-oxazole aldehyde, and the oxazole ring is constructed in a subsequent step, for example, through a Robinson-Gabriel synthesis.
Experimental Protocol:
A representative two-step procedure:
Step 1: Reductive Amination An appropriate α-keto aldehyde or a related precursor is subjected to reductive amination with the desired amine using standard conditions as described in Method A to form an α-amino ketone.
Step 2: Robinson-Gabriel Oxazole Synthesis The α-amino ketone (1.0 eq.) is acylated with an acid chloride or anhydride (1.1 eq.) in the presence of a base like pyridine to yield an α-acylamino ketone. This intermediate is then cyclized and dehydrated using a strong acid such as sulfuric acid or polyphosphoric acid to afford the 2-substituted oxazole.[10]
Performance Comparison
| Parameter | Method A: Direct Reductive Amination | Method B: Reductive Amination/Ring Synthesis |
| Key Transformation | One-pot imine formation and reduction. | Sequential reductive amination and oxazole ring formation. |
| Substrate Scope | Dependent on the stability of this compound to the reaction conditions. | Potentially broader, as the robust oxazole ring is formed last. |
| Typical Yield | Generally good for a one-pot process.[11] | Can be high over two steps, but requires isolation of intermediates. |
| Reaction Conditions | Mild reducing agents are typically used.[9] | The ring-forming step often requires harsh, dehydrating conditions.[10] |
| Advantages | Operationally simple and efficient for direct conversion. | Modular approach; allows for late-stage introduction of the oxazole moiety. |
| Disadvantages | Potential for side reactions or degradation of the oxazole ring. | Multi-step process with potentially lower overall yield; harsh conditions in the final step may not be suitable for all substrates. |
Experimental Workflow for 2-(Aminomethyl)oxazole Synthesis
Caption: Comparison of direct vs. sequential synthesis of 2-(aminomethyl)oxazoles.
III. Aldol Condensation: Synthesis of 2-(β-Hydroxycarbonyl)oxazoles and Derivatives
The aldol condensation is a fundamental C-C bond-forming reaction that can be used to synthesize β-hydroxy carbonyl compounds or their dehydrated α,β-unsaturated counterparts.[12]
Method A: Direct Functionalization of this compound
This method involves the reaction of this compound with an enolate generated from a ketone or other carbonyl compound.
Experimental Protocol:
A general procedure for the aldol condensation of this compound:
To a solution of a ketone (e.g., acetone, 10 eq.) in a solvent such as ethanol is added a base (e.g., aqueous sodium hydroxide). This compound (1.0 eq.) is then added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is neutralized with acid, and the product is extracted. The organic layers are dried, concentrated, and purified, typically by chromatography or recrystallization.
Method B: Aldol Condensation followed by Oxazole Synthesis (Alternative)
In this approach, an aldol condensation is performed first, and the resulting product is then used to construct the oxazole ring. The Fischer oxazole synthesis is one such method that can be employed.[13]
Experimental Protocol:
A representative two-step procedure:
Step 1: Aldol Condensation An appropriate aldehyde is reacted with a ketone under basic or acidic conditions to form a β-hydroxy ketone or an α,β-unsaturated ketone.
Step 2: Fischer Oxazole Synthesis The ketone from Step 1 is converted to its cyanohydrin by treatment with a cyanide source (e.g., KCN) and acid. The resulting cyanohydrin is then reacted with an aldehyde in the presence of anhydrous hydrogen chloride in a solvent like diethyl ether to form the 2,5-disubstituted oxazole.[1][13]
Performance Comparison
| Parameter | Method A: Direct Aldol Condensation | Method B: Aldol/Ring Synthesis |
| Key Transformation | C-C bond formation on the pre-formed oxazole. | C-C bond formation followed by oxazole ring synthesis. |
| Flexibility | Limited by the availability of this compound. | More flexible, as a wider range of aldehydes and ketones can be used in the aldol step. |
| Typical Yield | Can be variable, with potential for side reactions.[14] | Can be high-yielding, but the Fischer synthesis has its own limitations. |
| Reaction Conditions | Standard aldol conditions (base or acid catalysis). | The Fischer synthesis requires anhydrous and acidic conditions.[1] |
| Advantages | Direct and atom-economical if the starting material is available. | Allows for the synthesis of complex oxazoles from simpler starting materials. |
| Disadvantages | The basicity of the oxazole nitrogen can sometimes interfere with the reaction. | Multi-step process; the use of cyanides in the Fischer synthesis requires special handling precautions. |
Signaling Pathway Analogy for Aldol Product Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Chemoselective intramolecular Wittig reactions for the synthesis of oxazoles and benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reductive Amination in the Synthesis of Pharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 9. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Oxazole Building Blocks for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of the core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a novel therapeutic agent. Among the privileged five-membered heterocycles, the oxazole ring stands out for its versatile chemical properties and its presence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth comparative analysis of key oxazole building blocks, offering experimental data and procedural insights to inform rational drug design and synthesis.
The oxazole nucleus, a five-membered aromatic ring containing one nitrogen and one oxygen atom, serves as a crucial pharmacophore in numerous FDA-approved drugs, including the anti-inflammatory agent Oxaprozin.[1][3] Its unique electronic and structural characteristics allow for a range of non-covalent interactions with biological targets, and it often acts as a bioisostere for other heterocycles like thiazoles and imidazoles.[3] The substitution pattern on the oxazole core is pivotal in defining the molecule's biological activity, physicochemical properties, and metabolic stability.[1]
This guide will focus on a comparative analysis of two of the most common and synthetically accessible classes of oxazole building blocks: 2,5-disubstituted oxazoles and 2,4,5-trisubstituted oxazoles . We will explore the nuances of their synthesis, compare their relative performance in biological assays, and provide detailed experimental protocols for their preparation and evaluation.
I. Synthetic Accessibility: A Tale of Two Scaffolds
The choice of a building block is often dictated by its synthetic accessibility. Here, we compare two classical and robust methods for the synthesis of our target oxazole scaffolds: the Robinson-Gabriel synthesis for 2,5-disubstituted oxazoles and a modified van Leusen reaction for 2,4,5-trisubstituted oxazoles.
The Robinson-Gabriel Synthesis for 2,5-Disubstituted Oxazoles
A cornerstone in oxazole synthesis, the Robinson-Gabriel method involves the cyclodehydration of a 2-acylamino-ketone.[4][5] This approach is particularly effective for producing 2,5-diaryl oxazoles.[4]
Experimental Protocol: Synthesis of 2,5-Diaryloxazoles via Robinson-Gabriel Synthesis [6]
-
Step 1: Preparation of the 2-Acylamino Ketone: The starting 2-acylamino ketone can be prepared through various methods, such as the Dakin-West reaction.
-
Step 2: Cyclodehydration: To the 2-acylamino ketone (1.0 eq), cautiously add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid. The reaction mixture is then heated. Reaction times and temperatures can vary depending on the specific substrate and dehydrating agent used.
-
Step 3: Work-up and Purification: Upon completion (monitored by Thin Layer Chromatography - TLC), the reaction mixture is cooled and carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure 2,5-disubstituted oxazole.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Robinson-Gabriel Synthesis Workflow.
The Van Leusen Reaction for 2,4,5-Trisubstituted Oxazoles
The van Leusen reaction offers a milder and often more versatile route to oxazoles, particularly for accessing more complex substitution patterns.[7][8] By employing an α-substituted tosylmethyl isocyanide (TosMIC) reagent, one can readily synthesize 4,5-disubstituted oxazoles.[7] For a 2,4,5-trisubstituted pattern, a substituted aldehyde is used in conjunction with the α-substituted TosMIC.
Experimental Protocol: Synthesis of 4-Benzyl-5-phenyloxazole via Modified Van Leusen Reaction [7][8]
-
Step 1: Reaction Setup: In a round-bottom flask, dissolve α-benzyl-tosylmethyl isocyanide (3.00 mmol) and benzaldehyde (2.50 mmol) in methanol (20 mL).
-
Step 2: Base Addition and Reflux: Add potassium carbonate (7.00 mmol) to the stirred solution. Heat the reaction mixture to reflux and maintain for 6 hours, monitoring the progress by TLC.
-
Step 3: Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure. Partition the residue between water and ethyl acetate.
-
Step 4: Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by flash chromatography on silica gel to yield the 4-benzyl-5-phenyloxazole.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Modified Van Leusen Synthesis Workflow.
II. Comparative Performance: Physicochemical and Biological Properties
The substitution pattern on the oxazole ring significantly impacts its physicochemical properties and, consequently, its biological activity and pharmacokinetic profile.
Physicochemical Properties: Solubility and Lipophilicity
Solubility and lipophilicity are critical parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).[9][10] Generally, increasing the number of substituents and their lipophilic character will decrease aqueous solubility and increase lipophilicity (logP).
| Property | 2,5-Disubstituted Oxazole (General) | 2,4,5-Trisubstituted Oxazole (General) | Impact on Drug Development |
| Aqueous Solubility | Generally higher | Generally lower | Poor solubility can lead to low bioavailability.[10] |
| Lipophilicity (logP) | Generally lower | Generally higher | High lipophilicity can lead to poor solubility, high metabolic turnover, and potential toxicity.[10] |
This table provides a generalized comparison. Actual values are highly dependent on the specific nature of the substituents.
Biological Activity: A Case Study in Cytotoxicity
The influence of the substitution pattern is clearly demonstrated in the cytotoxic activity of oxazole derivatives against cancer cell lines. Increased substitution allows for more extensive interactions with the target protein, potentially leading to enhanced potency.
A study on novel 2,4,5-trisubstituted oxazole derivatives revealed that specific substitution patterns led to significant antiproliferative activity.[11] For instance, compounds with a 2-(2-fluorophenyl) or 2-(pyridin-3-yl) group, a 4-(2,3,4-trimethoxyphenyl) group, and a 5-thio-heterocycle displayed potent activity comparable to the positive control, 5-fluorouracil.[11]
| Compound Class | Key Structural Features | Representative Activity (IC₅₀) | Reference |
| 2,5-Diaryl Oxazoles | Varied aryl groups at C2 and C5 | Activity is highly dependent on the nature of the aryl substituents. | [12] |
| 2,4,5-Trisubstituted Oxazoles | 2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole | Good antiproliferative activity in vitro. | [11] |
| 2-(2-(pyridin-3-yl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)pyrimidine | Good antiproliferative activity in vitro. | [11] |
This data underscores that the 2,4,5-trisubstituted scaffold offers more vectors for chemical modification, enabling a more nuanced optimization of biological activity through structure-activity relationship (SAR) studies.
III. Metabolic Stability: The Unseen Hurdle
The metabolic stability of a drug candidate is a critical factor for its success. The oxazole ring itself is relatively stable, but the nature and position of its substituents can create metabolic liabilities.[13] Generally, unsubstituted positions on an aromatic ring are more susceptible to oxidative metabolism by cytochrome P450 enzymes. Therefore, a 2,4,5-trisubstituted oxazole might be expected to have greater metabolic stability compared to a 2,5-disubstituted analogue, as it has fewer sites available for metabolic attack.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: General Metabolic Pathway of a Drug.
IV. Conclusion and Future Directions
The choice between a 2,5-disubstituted and a 2,4,5-trisubstituted oxazole building block is a strategic one that should be guided by the specific goals of the drug discovery program.
-
2,5-Disubstituted Oxazoles offer a more straightforward synthetic entry point and may be advantageous when a lower molecular weight and higher solubility are desired. They serve as excellent starting points for initial screening and lead identification.
-
2,4,5-Trisubstituted Oxazoles provide a platform for greater chemical diversity and fine-tuning of pharmacological properties. The additional substitution site allows for more extensive SAR exploration to optimize potency, selectivity, and metabolic stability, making them highly valuable for lead optimization campaigns.
The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the selection and application of oxazole building blocks. Future research should continue to explore novel, efficient, and stereoselective methods for the synthesis of highly functionalized oxazoles. Furthermore, more direct head-to-head comparisons of variously substituted oxazoles in a wide range of biological assays will be invaluable in further elucidating the structure-activity relationships of this versatile and potent heterocyclic scaffold.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azolifesciences.com [azolifesciences.com]
- 11. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Spectroscopic Validation of Oxazole-2-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for Oxazole-2-carbaldehyde and its heterocyclic analogues, Thiazole-2-carbaldehyde and Imidazole-2-carbaldehyde. Due to the limited availability of published experimental spectra for this compound, this guide utilizes predicted data for this compound and compares it with reported experimental data for the selected alternatives. This information is crucial for the validation of synthesized compounds and for distinguishing between similar molecular structures in drug discovery and development.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic features of this compound (predicted), Thiazole-2-carbaldehyde (experimental), and Imidazole-2-carbaldehyde (experimental).
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Aldehyde Proton (CHO) δ (ppm) | Aromatic Protons δ (ppm) | Solvent |
| This compound (Predicted) | 9.5 - 10.5 | Not specified | - |
| Thiazole-2-carbaldehyde | 9.95 (s, 1H) | 7.80–7.77 (m, 2H), 7.22 (t, J = 4.3 Hz, 1H) | CDCl₃ |
| Imidazole-2-carboxaldehyde | 9.64 (s, 1H) | 7.42 (s, 2H, Im-H) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Carbonyl Carbon (C=O) δ (ppm) | Aromatic Carbons δ (ppm) | Solvent |
| This compound (Predicted) | 180 - 190 | Not specified | - |
| Thiazole-2-carbaldehyde | 183.1 | 144.0, 136.5, 135.2, 128.4 | CDCl₃ |
| Imidazole-2-carboxaldehyde | 181.3 | 124.2 (C4-5), 140.9 (C2) | DMSO-d₆ |
Table 3: Infrared (IR) Spectroscopy Data (Predicted and Experimental)
| Compound | C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound (Predicted) | ~1700 | C=N and C-O stretching of the oxazole ring |
| Thiazole-2-carbaldehyde | Not specified | Not specified |
| Imidazole-2-carboxaldehyde | Not specified | Not specified |
Table 4: Mass Spectrometry Data (Predicted and Experimental)
| Compound | Molecular Ion (m/z) | Key Fragmentation Patterns |
| This compound (Predicted) | 97.07 | Loss of CO, cleavage of the oxazole ring |
| Thiazole-2-carbaldehyde | 113.0 [M+H]⁺ | Not specified |
| Imidazole-2-carboxaldehyde | 96.09 | Not specified |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should dissolve the compound well without interfering with the signals of interest.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° or 90° pulse, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A wider spectral width (e.g., 0-220 ppm) is used.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
-
Spectrum Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). Further dilution may be necessary depending on the ionization technique and instrument sensitivity.
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small organic molecules include:
-
Electrospray Ionization (ESI): Suitable for polar and moderately polar molecules. The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.
-
Electron Ionization (EI): A high-energy electron beam bombards the sample in the gas phase, leading to ionization and often extensive fragmentation.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Mandatory Visualization
The following diagrams illustrate the general workflows for spectroscopic data validation and the logical relationship between the different techniques.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of a chemical compound.
Caption: Interaction of a molecule with different spectroscopic probes to generate characteristic data.
A Comparative Guide to the Synthesis of Oxazole-2-carbaldehyde: Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Oxazole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its role as a versatile intermediate in the synthesis of more complex molecular architectures. The efficient and high-yielding synthesis of this key aldehyde is therefore of significant interest. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the underlying mechanisms, experimental protocols, and a quantitative comparison of reported yields to inform your synthetic strategy.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly approached through two main strategies: the functionalization of a pre-formed oxazole ring or the construction of the oxazole ring with the aldehyde or a precursor already in place at the C2 position. This guide will focus on the former, which is more commonly reported in the literature, and will explore the following key transformations:
-
Oxidation of 2-Methyloxazole: Direct conversion of the methyl group to an aldehyde.
-
Oxidation of 2-(Hydroxymethyl)oxazole: A two-step approach involving the preparation of the corresponding alcohol followed by its oxidation.
-
Conversion of 2-(Halomethyl)oxazole: Utilizing a haloalkyl precursor for subsequent transformation into the aldehyde.
-
Direct C2-Formylation: The direct introduction of a formyl group onto the oxazole ring.
Each of these routes presents its own set of advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.
Oxidation of 2-Methyloxazole
The direct oxidation of the C2-methyl group of 2-methyloxazole to the corresponding aldehyde is an attractive and atom-economical approach. Selenium dioxide (SeO₂) is a classical reagent for the oxidation of activated methyl and methylene groups to carbonyl compounds and has been successfully applied to this transformation.[1]
Mechanism of Selenium Dioxide Oxidation
The reaction is believed to proceed through an ene reaction to form an allylic seleninic acid, which then undergoes a[2][3]-sigmatropic rearrangement. Subsequent hydrolysis of the resulting selenium-containing intermediate yields the aldehyde.
Caption: Proposed mechanism for the selenium dioxide oxidation of 2-methyloxazole.
Experimental Protocol: Selenium Dioxide Oxidation of 2-Methyloxazole
-
Materials: 2-methyloxazole, selenium dioxide, dioxane, water.
-
Procedure:
-
To a solution of 2-methyloxazole in aqueous dioxane, add selenium dioxide.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove selenium metal byproducts.
-
Extract the filtrate with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford this compound.
-
While effective, the toxicity of selenium compounds necessitates careful handling and disposal procedures.
Oxidation of 2-(Hydroxymethyl)oxazole
This two-step approach involves the initial preparation of 2-(hydroxymethyl)oxazole from readily available starting materials, followed by its oxidation to the desired aldehyde. This route offers the advantage of utilizing a wide array of mild and selective modern oxidation reagents, often providing high yields and simplifying purification.
The precursor, 2-(hydroxymethyl)oxazole, can be synthesized through various methods, including the reduction of a corresponding carboxylic acid or ester, or via ring-forming reactions.
Common Oxidation Methods and Mechanisms
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures to convert primary alcohols to aldehydes with high efficiency.[4][5][6] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[4]
Mechanism: The alcohol adds to the activated DMSO species, forming an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, such as triethylamine, facilitates an intramolecular E2-type elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium salt.[5]
Caption: Simplified workflow of the Swern oxidation.
The Dess-Martin periodinane is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes at room temperature.[7][8] It is particularly useful for sensitive substrates and provides a straightforward workup.[3][7]
Mechanism: The alcohol displaces an acetate group on the iodine center of the DMP. A subsequent intramolecular proton transfer, facilitated by the displaced acetate, leads to the reductive elimination of the iodine(III) species and formation of the aldehyde.[8]
Caption: Key steps in the Dess-Martin Periodinane oxidation.
Experimental Protocols
-
Materials: Oxalyl chloride, dimethyl sulfoxide (DMSO), dichloromethane (DCM), 2-(hydroxymethyl)oxazole, triethylamine (TEA).
-
Procedure:
-
Prepare a solution of oxalyl chloride in anhydrous DCM at -78 °C under an inert atmosphere.
-
Slowly add a solution of DMSO in anhydrous DCM, maintaining the temperature at -78 °C.
-
After stirring for a short period, add a solution of 2-(hydroxymethyl)oxazole in anhydrous DCM dropwise.
-
Stir the reaction mixture at -78 °C for approximately 30-60 minutes.
-
Add triethylamine to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with dilute acid, water, and brine, then dry over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
-
-
Materials: Dess-Martin periodinane (DMP), 2-(hydroxymethyl)oxazole, dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-(hydroxymethyl)oxazole in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin periodinane in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Conversion of 2-(Halomethyl)oxazole
This route involves the preparation of a 2-(halomethyl)oxazole, typically the bromo- or chloro-derivative, which is then converted to the aldehyde. The Kornblum oxidation is a classic method for this transformation, utilizing DMSO as both the oxidant and solvent.[9][10]
Mechanism of Kornblum Oxidation
The reaction proceeds via an initial SN2 displacement of the halide by the oxygen atom of DMSO to form an alkoxysulfonium salt. In the presence of a mild base, such as sodium bicarbonate, an E2 elimination occurs to furnish the aldehyde and dimethyl sulfide.[9]
Caption: Simplified mechanism of the Kornblum oxidation.
Experimental Protocol: Kornblum Oxidation of 2-(Bromomethyl)oxazole
-
Materials: 2-(Bromomethyl)oxazole, dimethyl sulfoxide (DMSO), sodium bicarbonate.
-
Procedure:
-
Dissolve 2-(bromomethyl)oxazole in DMSO.
-
Add sodium bicarbonate to the solution.
-
Heat the reaction mixture, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude aldehyde by column chromatography or distillation.
-
Microwave-assisted Kornblum oxidations have been reported to significantly reduce reaction times and improve yields for the synthesis of various aldehydes.[11]
Direct C2-Formylation
The direct introduction of a formyl group onto the oxazole ring at the C2 position is a highly desirable one-step process. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][12][13] It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[4][14]
Mechanism of Vilsmeier-Haack Formylation
The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). The oxazole ring then acts as a nucleophile, attacking the Vilsmeier reagent. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the aldehyde.[4] The C2 position of the oxazole is generally the most electron-deficient, making direct electrophilic substitution challenging without activating groups. However, formylation at this position can be achieved.
Caption: Overview of the Vilsmeier-Haack formylation reaction.
Experimental Protocol: Vilsmeier-Haack Formylation of Oxazole
-
Materials: Phosphorus oxychloride (POCl₃), dimethylformamide (DMF), oxazole.
-
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding POCl₃ to ice-cold anhydrous DMF under an inert atmosphere.
-
Stir the mixture at 0 °C for a period to ensure complete formation of the reagent.
-
Add the oxazole substrate to the Vilsmeier reagent, potentially with cooling.
-
Heat the reaction mixture to drive the formylation, monitoring by TLC.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide or sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Yield Comparison of Synthetic Routes
The following table summarizes reported yields for the synthesis of this compound and closely related derivatives via the discussed methods. It is important to note that direct comparisons can be challenging due to variations in substrates, reaction conditions, and scales.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) | Reference |
| Oxidation of 2-Methyloxazole | 2-Methyl-3-tolyl-5-pyridyl Oxazole | IBX, DMSO | 78 | [4] |
| Oxidation of 2-(Hydroxymethyl)oxazole | 2-(Hydroxymethyl)oxazole | Swern Oxidation (Oxalyl chloride, DMSO, TEA) | High (General) | [1][5][6] |
| 2-(Hydroxymethyl)oxazole | Dess-Martin Periodinane (DMP) | High (General) | [3][7][8] | |
| 2-Aryl-substituted Oxazolines | MnO₂ | 50-79 | [15] | |
| Conversion of 2-(Halomethyl)oxazole | 2-(Chloromethyl)thiazole derivative | Kornblum Oxidation (DMSO) | Good (General) | [11] |
| Ring Formation | Aldehydes and Serine | BrCCl₃, DBU | up to 79 (one-pot) | [10][16] |
Yields are reported for specific examples and may not be representative of all substrates.
Conclusion and Recommendations
The choice of synthetic route to this compound will ultimately depend on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of other functional groups within the molecule.
-
For rapid access and high functional group tolerance, the oxidation of 2-(hydroxymethyl)oxazole via Swern or Dess-Martin periodinane oxidation is highly recommended. These methods are reliable, generally high-yielding, and proceed under mild conditions.
-
The direct oxidation of 2-methyloxazole with selenium dioxide offers an atom-economical approach, but the toxicity of the reagent is a significant drawback.
-
The Kornblum oxidation of 2-(halomethyl)oxazoles is a viable option, particularly if the halo-derivative is readily accessible.
-
Direct C2-formylation via the Vilsmeier-Haack reaction, while elegant, may require optimization for the electron-deficient oxazole ring system.
-
Ring-forming strategies, such as the one-pot reaction of aldehydes with serine, present an efficient route for the synthesis of substituted oxazoles and could be adapted for the synthesis of the target aldehyde.
Researchers should carefully consider the pros and cons of each method in the context of their specific synthetic goals. The experimental protocols provided herein serve as a starting point for the development of robust and efficient syntheses of this compound.
References
- 1. Swern Oxidation [organic-chemistry.org]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. Vilsmeier-Haack Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 16. researchgate.net [researchgate.net]
Unlocking Synthetic Versatility: The Advantages of Oxazole-2-carbaldehyde
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Oxazole-2-carbaldehyde, a versatile heterocyclic aldehyde, presents a compelling option for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides a comparative overview of this compound's performance in key synthetic transformations against a common aromatic aldehyde, benzaldehyde, supported by experimental data and detailed protocols.
This compound's unique electronic properties, stemming from the electron-withdrawing nature of the oxazole ring, render its aldehyde group highly reactive and amenable to a variety of important carbon-carbon and carbon-nitrogen bond-forming reactions. This heightened reactivity can lead to improved yields, shorter reaction times, and milder reaction conditions compared to less activated aldehydes. Furthermore, the oxazole moiety itself is a privileged scaffold in numerous biologically active compounds, making this compound an attractive building block for the synthesis of novel therapeutic agents.
Comparative Performance in Key Synthetic Reactions
To illustrate the synthetic utility of this compound, its performance in three fundamental organic reactions – the Wittig reaction, the Henry reaction, and reductive amination – is compared with that of benzaldehyde.
Table 1: Comparison of Yields in the Wittig Reaction
| Aldehyde | Phosphonium Ylide | Product | Yield (%) | Reference |
| This compound | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(oxazol-2-yl)acrylate | Data not available | - |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | 85-95% | [1][2][3] |
Table 2: Comparison of Yields in the Henry Reaction
| Aldehyde | Nitroalkane | Product | Yield (%) | Reference |
| This compound | Nitromethane | 2-nitro-1-(oxazol-2-yl)ethanol | Data not available | - |
| Benzaldehyde | Nitromethane | 2-nitro-1-phenylethanol | 60-94% | [4][5][6][7][8] |
Table 3: Comparison of Yields in Reductive Amination
| Aldehyde | Amine | Reducing Agent | Product | Yield (%) | Reference |
| This compound | Benzylamine | Sodium triacetoxyborohydride | N-(oxazol-2-ylmethyl)benzylamine | Data not available | - |
| Benzaldehyde | Benzylamine | Sodium borohydride | N-benzyl-1-phenylmethanamine | ~99% | [9] |
Experimental Protocols
Detailed methodologies for the aforementioned reactions are provided below to facilitate their application in a laboratory setting.
Protocol 1: Wittig Reaction with Benzaldehyde
This protocol describes the synthesis of ethyl cinnamate from benzaldehyde and (carbethoxymethylene)triphenylphosphorane.
Materials:
-
Benzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask is added (carbethoxymethylene)triphenylphosphorane (1.1 mmol).
-
The reaction mixture is stirred at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude residue is purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford ethyl cinnamate.
Protocol 2: Henry Reaction with Benzaldehyde
This protocol details the nitroaldol reaction between benzaldehyde and nitromethane.
Materials:
-
Benzaldehyde
-
Nitromethane
-
Triethylamine (Et3N)
-
Ethanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a stirred solution of benzaldehyde (1.0 mmol) and nitromethane (1.2 mmol) in ethanol (5 mL) in a round-bottom flask at 0 °C is added triethylamine (0.1 mmol) dropwise.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
Upon completion, the reaction is quenched by the addition of dilute hydrochloric acid.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product, 2-nitro-1-phenylethanol, can be purified by recrystallization or column chromatography.
Protocol 3: Reductive Amination of Benzaldehyde
This protocol describes the synthesis of N-benzyl-1-phenylmethanamine from benzaldehyde and benzylamine.
Materials:
-
Benzaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane (DCE)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) and benzylamine (1.1 mmol) in DCE (10 mL) is added sodium triacetoxyborohydride (1.5 mmol) in one portion.
-
The reaction mixture is stirred at room temperature for 4-12 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
The crude N-benzyl-1-phenylmethanamine can be purified by column chromatography.
Visualizing Synthetic Pathways and Mechanisms of Action
To further illustrate the utility of oxazole-containing compounds, the following diagrams depict a general synthetic workflow and the mechanism of action of a prominent oxazole-containing drug, Oxaprozin.
References
- 1. [PDF] Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. [PDF] Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol | Semantic Scholar [semanticscholar.org]
- 5. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
Navigating the Challenges of a Reluctant Electrophile: A Comparative Guide to the Limitations of Oxazole-2-carbaldehyde in Organic Synthesis
For researchers and professionals in drug development and organic synthesis, heterocyclic aldehydes are indispensable building blocks. Among them, oxazole-2-carbaldehyde presents a unique combination of functionality and a privileged heterocyclic scaffold. However, its utility is often hampered by inherent electronic properties that limit its performance in common carbon-carbon bond-forming reactions. This guide provides an in-depth analysis of these limitations, grounded in mechanistic principles, and offers a comparative look at more robust alternatives and optimized protocols.
The Root of Reactivity Limitations: Electronic Nature of the Oxazole Ring
The reactivity of this compound cannot be understood by considering the aldehyde group in isolation. The oxazole ring itself dictates the molecule's behavior, often to the detriment of desired reaction pathways. Two key features are paramount:
-
Electron-Deficient C2 Position: The oxazole ring is π-deficient, and the C2 position is the most electron-poor due to the inductive effects of both the ring oxygen and nitrogen atoms. While this enhances the electrophilicity of the aldehyde's carbonyl carbon, it also makes the C2 position itself a target for nucleophiles, which can lead to undesired ring-opening reactions[1][2].
-
Acidity of the C2-Proton: The proton at the C2 position of an unsubstituted oxazole is significantly acidic (pKa ≈ 20)[3]. Strong bases, such as those commonly used to generate Wittig ylides (e.g., n-butyllithium) or aldolates (e.g., LDA), can deprotonate this position. The resulting 2-lithiooxazole is notoriously unstable and exists in equilibrium with a ring-opened isonitrile species, effectively destroying the starting material[4][5].
These electronic characteristics create a challenging scenario where the very reagents needed to react with the aldehyde can instead attack the ring, leading to complex reaction mixtures and diminished yields.
Comparative Analysis in Key Carbonyl Addition Reactions
To illustrate these limitations, we will compare the expected performance of this compound with more stable or electronically different alternatives like Thiazole-2-carbaldehyde and Benzaldehyde in three fundamental transformations: the Wittig reaction, the Aldol condensation, and Grignard addition.
The Wittig Reaction: A Case Study in Base Incompatibility
The Wittig reaction, a cornerstone for alkene synthesis, is particularly problematic for this compound due to its reliance on strongly basic, non-stabilized ylides generated with organolithium reagents[6][7].
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption="Competing Wittig pathway vs. the more compatible HWE reaction."
Limitation: The use of n-BuLi or similar strong bases to form the ylide creates a highly basic environment. This can lead to a competitive deprotonation at the C2 position of the oxazole ring, resulting in ring cleavage and significantly reducing the yield of the desired alkene[4][5].
Alternative Aldehyde: Thiazole-2-carbaldehyde The thiazole ring is more aromatic and stable than the oxazole ring. While its C2 proton is also acidic, the ring is less susceptible to cleavage, making it a more robust substrate for standard Wittig conditions.
Alternative Reaction: The Horner-Wadsworth-Emmons (HWE) Reaction A superior strategy is to employ the Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate carbanions used in the HWE reaction are generated with milder bases, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), which are generally not strong enough to deprotonate the oxazole C2-H.[4][8][9]. This circumvents the primary side reaction, leading to cleaner conversion and higher yields of the desired α,β-unsaturated product.
| Reaction | Aldehyde | Base | Expected Yield | Primary Limitation / Key Advantage |
| Wittig | This compound | n-BuLi | Low / Poor | Competing C2-deprotonation and ring opening. |
| Wittig | Thiazole-2-carbaldehyde | n-BuLi | Good | More stable ring system, less prone to cleavage.[1] |
| Wittig | Benzaldehyde | n-BuLi | Excellent | No acidic ring protons; serves as a baseline. |
| HWE | This compound | NaH | Good / Excellent | Milder base avoids C2-deprotonation.[4][8] |
Aldol and Knoevenagel Condensations: Navigating Basicity
Aldol-type condensations are fundamental for building complexity. However, classic protocols using strong, non-selective bases like LDA or NaOH present similar challenges to the Wittig reaction.
Limitation: The use of strong bases for enolate formation can again lead to competitive attack or deprotonation of the oxazole ring. Furthermore, the oxazole ring's stability in strongly basic aqueous or alcoholic media can be compromised over long reaction times or at elevated temperatures.
Alternative Aldehyde: Furfural (Furan-2-carbaldehyde) Furfural is a widely used bio-renewable aldehyde that readily undergoes aldol condensations.[10] Its furan ring is more electron-rich than oxazole and does not possess the same degree of instability towards bases, making it a more reliable substrate.
Alternative Reaction: The Knoevenagel Condensation For condensing with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), the Knoevenagel condensation is the preferred method. It employs weaker amine catalysts like piperidine or pyridine[11][12]. These mild conditions are highly compatible with the sensitive this compound, preventing ring degradation and leading to high yields of the condensed products.
dot graph { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption="Decision workflow for C-C bond formation with this compound."
Grignard and Organolithium Additions
The addition of highly nucleophilic and basic organometallic reagents like Grignard or organolithium reagents to this compound is extremely challenging.
Limitation: These reagents are powerful bases and will preferentially deprotonate the C2 position, leading to ring decomposition rather than addition to the carbonyl group[4][5]. Standard Grignard additions are generally not viable for this substrate.
Alternative Approach: For the synthesis of secondary alcohols, a two-step approach is more feasible. This would involve reducing the aldehyde to the corresponding alcohol (e.g., with NaBH₄), converting the alcohol to a halide (e.g., with PBr₃), and then performing a substitution or coupling reaction. This circumvents the use of strongly basic nucleophiles altogether.
Recommended Experimental Protocols
Given the limitations, direct protocols for Wittig or Grignard reactions on this compound are scarce and unreliable. Instead, we present a validated protocol for a more robust alternative system (Wittig on a thiazole aldehyde) and a recommended, optimized protocol for the HWE reaction with this compound.
Protocol 1: Wittig Olefination of a Robust Heterocycle (Thiazole-based)
(Adapted from a standard procedure for 2-methoxy-1,3-thiazole-4-carbaldehyde[1])
Objective: To synthesize 4-(vinyl)-2-methoxy-1,3-thiazole, demonstrating a successful olefination on a related, more stable heterocyclic aldehyde.
Step 1: In-situ Generation of the Wittig Reagent
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq, e.g., 2.5 M in hexanes) dropwise to the stirred suspension. A deep yellow or orange color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
Step 2: Wittig Reaction
-
In a separate flask, dissolve 2-methoxy-1,3-thiazole-4-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
Step 3: Workup and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to separate the product from the triphenylphosphine oxide byproduct.
Protocol 2: Recommended Horner-Wadsworth-Emmons (HWE) Reaction with this compound
(A proposed, optimized protocol based on established HWE principles to mitigate side reactions)
Objective: To synthesize ethyl 2-(oxazol-2-yl)acrylate, showcasing a superior method for olefination of the target aldehyde.
Causality Behind Choices: We select NaH as the base because it is non-nucleophilic and not strong enough to deprotonate the C2-H, preventing ring-opening. THF is a suitable aprotic solvent. The reaction is run at 0 °C to room temperature to ensure controlled reaction while preventing thermal degradation.
Step 1: Generation of the Phosphonate Anion
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, cool the flask to 0 °C.
-
Add triethyl phosphonoacetate (1.1 eq) dropwise via syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should cease.
Step 2: HWE Reaction
-
Cool the solution of the phosphonate anion back to 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the phosphonate anion solution.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, or until TLC analysis indicates consumption of the starting aldehyde.
Step 3: Workup and Purification
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate) to yield the target alkene. The water-soluble phosphate byproduct is easily removed during the aqueous workup.
Conclusion and Strategic Recommendations
This compound is a valuable but sensitive synthetic intermediate. Its limitations in common organic reactions are not due to the aldehyde's lack of reactivity but rather the inherent instability of the oxazole ring towards the strong bases frequently employed in these transformations.
Key Takeaways for Synthetic Strategy:
-
Avoid Strong, Nucleophilic Bases: When planning a synthesis involving this compound, protocols requiring organolithiums, Grignard reagents, or strong alkoxides should be avoided.
-
Favor Milder Condensation Reactions: For olefination, the Horner-Wadsworth-Emmons reaction is mechanistically superior to the Wittig reaction. For condensations with active methylene partners, the Knoevenagel condensation is ideal.
-
Consider More Stable Heterocyclic Analogs: If the specific oxazole moiety is not critical, substituting it with a more robust thiazole-2-carbaldehyde or a simple aryl aldehyde like benzaldehyde can lead to more reliable outcomes, higher yields, and simpler purification.
By understanding the electronic principles governing the reactivity of this compound and selecting appropriate alternative reagents or reaction pathways, researchers can successfully navigate its limitations and effectively incorporate this heterocycle into complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. "Preparation and Reactivity of Ethyl 2-Vinyloxazole-4- carboxylate" by Fahim Ahmed and William A. Donaldson [epublications.marquette.edu]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. mdpi.com [mdpi.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. jocpr.com [jocpr.com]
A Comparative Guide to Substituted Oxazole-2-carbaldehydes: Synthesis, Reactivity, and Biological Significance
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Substituted oxazole-2-carbaldehydes are a class of heterocyclic aldehydes that serve as pivotal building blocks in the synthesis of a wide array of biologically active molecules and functional materials. The inherent reactivity of the aldehyde group, coupled with the diverse electronic and steric properties imparted by substituents on the oxazole ring, allows for a fine-tuning of their chemical behavior and biological profile. This guide provides a comprehensive comparative study of variously substituted oxazole-2-carbaldehydes, offering insights into their synthesis, spectroscopic characteristics, reactivity in key chemical transformations, and their implications in medicinal chemistry. Experimental data is presented to facilitate a clear comparison, and detailed protocols for synthesis and characterization are provided to enable practical application in the laboratory.
Introduction: The Versatile Oxazole-2-carbaldehyde Scaffold
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The introduction of a carbaldehyde group at the 2-position of the oxazole ring provides a versatile chemical handle for a variety of transformations, such as nucleophilic additions, oxidations, reductions, and condensation reactions.[3] This allows for the construction of complex molecular architectures and the generation of libraries of compounds for drug discovery and lead optimization.[4]
The reactivity and properties of the this compound core are significantly influenced by the nature and position of substituents on the oxazole ring. Electron-donating groups (EDGs) can increase the electron density of the ring and potentially modulate the reactivity of the aldehyde, while electron-withdrawing groups (EWGs) can have the opposite effect.[5] Understanding these substituent effects is crucial for the rational design of novel oxazole-based compounds with desired physicochemical and biological properties.
This guide will comparatively analyze a series of substituted oxazole-2-carbaldehydes, focusing on the interplay between the substituent and the core molecule's properties. We will explore key synthetic routes, delve into a comparative analysis of their spectroscopic and reactivity profiles, and discuss their relevance in the context of drug discovery.
Synthetic Strategies for Substituted Oxazole-2-carbaldehydes
Several synthetic routes can be employed for the preparation of substituted oxazole-2-carbaldehydes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Oxidation of 2-Methyloxazoles
A common and direct approach involves the oxidation of the corresponding 2-methyloxazole derivative. This method is advantageous when the substituted 2-methyloxazole is readily accessible.
Caption: Oxidation of 2-methyloxazoles to oxazole-2-carbaldehydes.
Formylation of Oxazoles
Direct formylation of the oxazole ring at the 2-position is another viable strategy. The Vilsmeier-Haack reaction is a classic method for achieving this transformation.
Caption: Vilsmeier-Haack formylation of substituted oxazoles.
Comparative Analysis of Substituted Oxazole-2-carbaldehydes
To illustrate the influence of substituents on the properties of oxazole-2-carbaldehydes, we will compare three representative examples: 4,5-Diphenylthis compound (1) , 4-Methylthis compound (2) , and a hypothetical 5-Nitrothis compound (3) .
| Compound | Structure | Substituent Effect |
| 1 : 4,5-Diphenylthis compound | ![]() | Bulky, weakly electron-donating phenyl groups. |
| 2 : 4-Methylthis compound | ![]() | Small, electron-donating methyl group. |
| 3 : 5-Nitrothis compound | ![]() | Strongly electron-withdrawing nitro group. |
Spectroscopic Properties
The electronic environment of the aldehyde proton and the carbonyl group is sensitive to the substituents on the oxazole ring, which is reflected in their NMR and IR spectra.
| Compound | 1H NMR (CHO, δ ppm) | IR (C=O, cm-1) | Rationale |
| 1 : 4,5-Diphenylthis compound | ~9.8 - 10.0 | ~1690 - 1705 | The phenyl groups have a minor electronic effect on the aldehyde. The C=O stretch is in the typical range for aromatic aldehydes.[2] |
| 2 : 4-Methylthis compound | ~9.7 - 9.9 | ~1695 - 1710 | The electron-donating methyl group slightly shields the aldehyde proton, causing an upfield shift. The C=O stretch is slightly higher than in 1 . |
| 3 : 5-Nitrothis compound | ~10.1 - 10.3 | ~1710 - 1725 | The strongly electron-withdrawing nitro group deshields the aldehyde proton, resulting in a downfield shift.[6] The C=O bond is strengthened, leading to a higher stretching frequency. |
Note: The exact spectral values can vary depending on the solvent and other experimental conditions.
Reactivity in Wittig Reaction
The Wittig reaction is a powerful tool for converting aldehydes into alkenes. The reactivity of the this compound in this reaction is influenced by the electrophilicity of the carbonyl carbon, which is modulated by the ring substituents.
Caption: General scheme of the Wittig reaction with oxazole-2-carbaldehydes.
| Compound | Relative Reactivity | Rationale |
| 1 : 4,5-Diphenylthis compound | Moderate | The phenyl groups offer some steric hindrance, but the electronic effect is minimal. Aromatic aldehydes are generally less reactive than aliphatic aldehydes.[7][8][9] |
| 2 : 4-Methylthis compound | Lower | The electron-donating methyl group reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the ylide.[10] |
| 3 : 5-Nitrothis compound | Higher | The strongly electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic addition step of the Wittig reaction. |
Biological Activity Profile
The substituents on the oxazole ring play a crucial role in determining the biological activity of the resulting compounds. By modifying these substituents, it is possible to tune the interaction of the molecule with biological targets.
| Compound Derivative | Potential Biological Activity | Rationale for Structure-Activity Relationship |
| Derivatives of 1 | Anticancer, Anti-inflammatory | The bulky phenyl groups can enhance binding to hydrophobic pockets in enzymes or receptors.[11] |
| Derivatives of 2 | Antibacterial, Antifungal | The smaller methyl group may allow for better access to the active sites of microbial enzymes. |
| Derivatives of 3 | Antimicrobial, Antiparasitic | The nitro group is a known pharmacophore in many antimicrobial agents, often acting as a bio-reductive group.[4] |
Experimental Protocols
General Synthesis of a Substituted this compound (Example: 4,5-Diphenylthis compound)
This protocol is adapted from established literature procedures.
Materials:
-
2-Amino-1,2-diphenylethanone hydrochloride
-
Glyoxylic acid
-
Acetic anhydride
-
Sodium acetate
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-amino-1,2-diphenylethanone hydrochloride (1.0 eq) in ethanol, add glyoxylic acid (1.1 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and add acetic anhydride (2.0 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4,5-diphenylthis compound.
Wittig Reaction of a Substituted this compound
Materials:
-
Substituted this compound
-
(Triphenylphosphoranylidene)acetonitrile
-
Toluene
-
Hexane
Procedure:
-
Dissolve the substituted this compound (1.0 eq) in dry toluene.
-
Add (triphenylphosphoranylidene)acetonitrile (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add hexane to precipitate triphenylphosphine oxide.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-vinyloxazole derivative.
Conclusion
Substituted oxazole-2-carbaldehydes are a highly valuable class of compounds for synthetic and medicinal chemists. This guide has demonstrated that the electronic and steric nature of substituents on the oxazole ring has a profound and predictable impact on the spectroscopic properties and chemical reactivity of these molecules. An understanding of these structure-property and structure-activity relationships is essential for the rational design of novel oxazole derivatives with tailored characteristics for applications in drug discovery, materials science, and beyond. The provided experimental protocols offer a practical starting point for the synthesis and functionalization of these versatile building blocks.
References
- 1. Substituent effects during the rat liver aldehyde dehydrogenase catalyzed oxidation of aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aldehyde - Wikipedia [en.wikipedia.org]
- 7. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]
- 8. homework.study.com [homework.study.com]
- 9. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 10. Relative Reactivities of Aldehyde and Ketones. Note on Relative reactivities of Aldehyde and Ketones by Unacademy [unacademy.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Oxazole-2-carbaldehyde's Efficiency in Key Named Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a comparative analysis of the efficiency of oxazole-2-carbaldehyde in several key named reactions, contrasting its performance with commonly used aromatic and aliphatic aldehydes. The information presented is based on available experimental data and aims to inform substrate selection in the synthesis of complex molecules.
This compound, a heteroaromatic aldehyde, presents a unique electronic profile that influences its reactivity in various chemical transformations. Its electron-deficient nature, a consequence of the electronegative oxygen and nitrogen atoms in the oxazole ring, sets it apart from electron-rich or sterically hindered aldehydes. This guide will delve into its performance in the Van Leusen, Wittig, Horner-Wadsworth-Emmons (HWE), Passerini, and Ugi reactions.
Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). While specific data for the direct use of this compound as the aldehyde component is limited, the reaction is known to be effective for a wide range of aldehydes. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde, another heteroaromatic aldehyde, with TosMIC proceeds with a high yield of 83%[1]. This suggests that electron-deficient heteroaromatic aldehydes like this compound are likely to be efficient substrates in this transformation.
Table 1: Efficiency of Various Aldehydes in the Van Leusen Reaction
| Aldehyde | Reagent | Product | Yield (%) | Reference |
| 2-Chloroquinoline-3-carbaldehyde | TosMIC | 5-(2-chloroquinolin-3-yl)oxazole | 83 | [1] |
| Benzaldehyde | TosMIC | 5-Phenyloxazole | ~70-90 (typical) | General Literature |
| Heptanal | TosMIC | 5-Hexyloxazole | ~70-90 (typical) | General Literature |
Experimental Protocol: General Van Leusen Oxazole Synthesis
A mixture of the aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol) in methanol (10 mL) is heated at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.
Wittig Reaction
Table 2: General Comparison of Aldehyde Reactivity in the Wittig Reaction
| Aldehyde Type | Ylide Type | General Reactivity/Selectivity |
| This compound (Electron-deficient) | Stabilized & Unstabilized | Expected to be reactive |
| Benzaldehyde (Aromatic) | Stabilized & Unstabilized | Generally good reactivity |
| Pivaldehyde (Sterically hindered) | Unstabilized | Slower reaction rates |
Experimental Protocol: General Wittig Reaction for C2-Alkenylation of Oxazoles
To a suspension of the appropriate phosphonium salt (1.1 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a strong base (e.g., n-butyllithium) is added dropwise. The resulting ylide solution is stirred at room temperature for 1 hour. A solution of the 2-formyloxazole derivative (1.0 equiv) in anhydrous THF is then added at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction provides a valuable alternative to the Wittig reaction for alkene synthesis, typically favoring the formation of (E)-alkenes[4][5]. Aromatic aldehydes are known to produce almost exclusively (E)-alkenes in the HWE reaction[6]. Given that this compound is an aromatic aldehyde, it is expected to exhibit high (E)-selectivity. The electron-withdrawing nature of the oxazole ring may further enhance the reactivity of the aldehyde towards the phosphonate carbanion.
Table 3: Expected Performance of Aldehydes in the Horner-Wadsworth-Emmons Reaction
| Aldehyde | Phosphonate Reagent | Expected Product Stereoselectivity |
| This compound | Stabilized phosphonate ester | High (E)-selectivity |
| Benzaldehyde | Stabilized phosphonate ester | High (E)-selectivity |
| Isobutyraldehyde | Stabilized phosphonate ester | Good (E)-selectivity |
Experimental Protocol: General Horner-Wadsworth-Emmons Reaction
To a solution of the phosphonate ester (1.1 equiv) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C, a base (e.g., sodium hydride) is added portionwise. The mixture is stirred at room temperature for 30 minutes to generate the carbanion. A solution of the aldehyde (1.0 equiv) in the same solvent is then added dropwise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.
Passerini and Ugi Multicomponent Reactions
The Passerini and Ugi reactions are powerful multicomponent reactions (MCRs) for the rapid synthesis of complex molecules[7][8]. The efficiency of these reactions can be sensitive to the nature of the aldehyde component. Some heteroaromatic aldehydes have been reported to be unreactive in the Passerini reaction[9][10]. This could be attributed to the reduced nucleophilicity of the carbonyl oxygen due to the electron-withdrawing nature of the heteroaromatic ring, which can hinder the initial steps of the reaction mechanism.
For the Ugi reaction, the substrate scope is generally broad, and various aldehydes, including heteroaromatic ones, can be employed[11][12]. However, the yields can be variable depending on the specific combination of reactants.
Due to the limited specific data for this compound in these MCRs, a direct quantitative comparison is not possible at this time. Researchers should consider performing small-scale test reactions to evaluate its suitability for a specific Passerini or Ugi transformation.
Experimental Protocol: General Ugi Four-Component Reaction
To a solution of the aldehyde (1.0 equiv), amine (1.0 equiv), and carboxylic acid (1.0 equiv) in a suitable solvent such as methanol, the isocyanide (1.0 equiv) is added. The reaction mixture is stirred at room temperature for 24-48 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the desired α-acylamino amide product.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the searched literature directly linking this compound to specific signaling pathways. However, the oxazole moiety is a well-established pharmacophore present in numerous biologically active compounds with diverse therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents[13][14][15][16][17][18][19][20]. The functionalization of the oxazole ring, for which this compound is a key precursor, plays a crucial role in determining the biological activity of these derivatives. Further research is needed to elucidate the specific interactions of this compound derivatives with biological targets and their effects on signaling pathways.
Visualizing Reaction Workflows
To aid in the conceptualization of the synthetic processes discussed, the following diagrams, generated using the DOT language, illustrate the general workflows.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Passerini reaction - Wikipedia [en.wikipedia.org]
- 8. Ugi reaction - Wikipedia [en.wikipedia.org]
- 9. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 10. Van Leusen Reaction [organic-chemistry.org]
- 11. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
- 12. Recent advances in post Ugi-4CR dearomatizations for constructing spiro heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 16. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ijmpr.in [ijmpr.in]
Safety Operating Guide
Proper Disposal of Oxazole-2-carbaldehyde: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of Oxazole-2-carbaldehyde, ensuring the safety of laboratory personnel and adherence to environmental regulations.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. This guide provides detailed information for researchers, scientists, and drug development professionals on how to manage waste containing this substance safely and effectively.
Hazard Profile and Safety Precautions
This compound is classified with several hazards that necessitate the use of appropriate personal protective equipment (PPE) and careful handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications:
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves are essential. Butyl rubber or neoprene gloves are recommended for good protection against aldehydes.[1] Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.
-
Lab Coat: A lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: If working outside of a fume hood or with the potential for generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe segregation, chemical neutralization, and final disposal of waste containing this compound.
Waste Segregation and Containerization
-
Designate as Hazardous Waste: All materials contaminated with this compound, including solid residues, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous waste.
-
Use Appropriate Containers: Collect all waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. High-Density Polyethylene (HDPE) containers are generally suitable for aldehyde waste.[2][3][4] Ensure the container is kept tightly closed when not in use.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.
Chemical Neutralization of Liquid Waste (for small quantities in a laboratory setting)
For small amounts of aqueous waste containing this compound, chemical neutralization can be performed to reduce its toxicity before final disposal. Sodium pyrosulfite (also known as sodium metabisulfite) is an effective neutralizing agent for aldehydes.[5]
Experimental Protocol for Neutralization:
-
Work in a Fume Hood: Perform this procedure in a certified chemical fume hood while wearing all required PPE.
-
Prepare Neutralizing Solution: Prepare a solution of sodium pyrosulfite in water. A sufficient amount should be used to ensure complete neutralization.
-
Slow Addition: Slowly and with agitation, add the sodium pyrosulfite solution to the aqueous this compound waste. The reaction will convert the aldehyde to non-toxic substances.[5]
-
Monitor pH: The pH of the treated waste should be between 6 and 9.[5] Adjust if necessary.
-
Allow Reaction Time: Allow the mixture to react for at least 15 minutes to ensure complete neutralization.[5]
-
Dispose of Treated Waste: The neutralized solution may be suitable for drain disposal, but always check with your local wastewater authority and institutional EHS guidelines before proceeding.[6] Some jurisdictions may require the neutralized waste to be collected by a hazardous waste contractor.
Alternatively, commercially available aldehyde neutralizing products can be used.[7][8] These products often contain powdered reagents that react with and neutralize aldehyde waste, rendering it non-hazardous. Follow the manufacturer's instructions for use.
Disposal of Solid Waste
-
Contaminated Materials: Solid waste such as contaminated gloves, paper towels, and empty containers should be collected in a designated hazardous waste bag or container.
-
Final Disposal: All solid and non-neutralized liquid waste must be disposed of through your institution's hazardous waste management program. Contact your EHS department to schedule a pickup. Do not dispose of this waste in the regular trash.
Emergency Procedures
-
Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. slpipe.com [slpipe.com]
- 3. biotix.com [biotix.com]
- 4. descoeurope.com [descoeurope.com]
- 5. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. tedpella.com [tedpella.com]
- 8. archtechnochem.com [archtechnochem.com]
Personal protective equipment for handling Oxazole-2-carbaldehyde
Essential Safety and Handling Guide for Oxazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are based on the known hazards of structurally similar compounds and general best practices for laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to pose hazards including skin irritation, serious eye irritation, and potential respiratory irritation. It may be harmful if swallowed, inhaled, or in contact with skin.[1] The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2] | To protect eyes and face from splashes and sprays of the chemical. |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[3] Check manufacturer's chemical resistance data. Wear a lab coat at all times. | To prevent skin contact, which can cause irritation and absorption of the chemical.[1][4] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[5] If a fume hood is not available or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.[6][7] | To prevent inhalation of vapors or aerosols, which may cause respiratory tract irritation.[1][4] |
Operational Plan: Handling and Storage
Adherence to a strict operational protocol is essential to ensure safety when working with this compound.
Experimental Workflow Diagram
References
- 1. aksci.com [aksci.com]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



